Asundexian
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIPYBIIRTJMM-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF4N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064121-65-7 | |
| Record name | Asundexian [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASUNDEXIAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Asundexian in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian (BAY 2433334) is an orally bioavailable, direct, and reversible small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] It represents a novel class of anticoagulants designed to uncouple pathological thrombosis from physiological hemostasis.[3][4] The central hypothesis underpinning its development is that inhibiting the intrinsic coagulation pathway at the level of FXIa can prevent thrombus formation and propagation with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Molecular Target and Selectivity
This compound exerts its antithrombotic effect by binding directly and potently to the active site of FXIa.[2] In preclinical studies, this compound demonstrated high potency and selectivity for human FXIa.[1][3][6]
| Parameter | Value | Species/Matrix | Assay Type | Reference |
| IC50 vs. human FXIa | 1.0 ± 0.17 nM | Buffer | Fluorometric Assay | [1] |
| IC50 vs. human FXIa | 0.92 nM | Not Specified | Not Specified | [6] |
| IC50 vs. human FXIa | 0.14 ± 0.04 µM | Human Plasma | FXIa Activity Assay | [1] |
| IC50 vs. rabbit FXIa | 0.54 ± 0.11 µM | Rabbit Plasma | FXIa Activity Assay | [1] |
| IC50 vs. human plasma kallikrein | 1.23 ± 0.07 µM | Human Plasma | Kallikrein Activity Assay | [1] |
This compound exhibits a favorable selectivity profile with over 1000-fold greater selectivity for FXIa compared to other serine proteases involved in the coagulation cascade, such as Factor VIIa, Factor IXa, Factor Xa, Factor XIIa, thrombin, urokinase, tissue plasminogen activator, and activated protein C.[3][6] This high selectivity is crucial for minimizing off-target effects and contributing to its safety profile.
Signaling Pathway of this compound in Thrombosis
The coagulation cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway that leads to thrombin generation and fibrin (B1330869) clot formation. This compound specifically targets the intrinsic pathway.
Pharmacodynamic Effects on Coagulation Parameters
The inhibitory effect of this compound on FXIa translates to measurable changes in plasma-based coagulation assays.
Activated Partial Thromboplastin Time (aPTT)
This compound produces a concentration-dependent prolongation of the aPTT, an assay sensitive to the integrity of the intrinsic and common coagulation pathways.[1][7]
| Parameter | Value | Species/Matrix | Reference |
| EC150 (1.5-fold aPTT increase) | 0.20 µM | Human Plasma | [3] |
| aPTT Prolongation (10 mg/kg oral) | 1.15-fold increase | Rabbit | [1] |
| aPTT Prolongation (30 mg/kg oral) | 1.45-fold increase | Rabbit | [1] |
| aPTT Prolongation (low dose) | 1.7-fold increase | Rabbit | [1] |
| aPTT Prolongation (high dose) | 2.3-fold increase | Rabbit | [1] |
Thrombin Generation
This compound has been shown to reduce thrombin generation when coagulation is initiated via the contact activation pathway (using ellagic acid) or with low concentrations of tissue factor.[1][7] However, it has no effect on thrombin generation when high concentrations of tissue factor are used, which is consistent with its selective action on the intrinsic pathway.[1]
Experimental Protocols
In Vitro FXIa Inhibition Assay (Fluorometric)
A fluorometric assay is used to determine the potency of this compound against human FXIa in a purified system.
Methodology:
-
Serial dilutions of this compound are prepared.
-
This compound dilutions are incubated with a solution of purified human FXIa in a buffer.
-
A fluorogenic substrate specific for FXIa is added to initiate the reaction.
-
The release of the fluorescent product is measured over time using a fluorometer.
-
The rate of substrate cleavage is calculated, and the percent inhibition by this compound at each concentration is determined.
-
The IC50 value, the concentration of this compound that inhibits 50% of FXIa activity, is calculated using a nonlinear logistic regression model.[1]
Thrombin Generation Assay (TGA)
The TGA measures the total amount of thrombin generated in plasma over time, providing a global assessment of coagulation potential.
Methodology:
-
Platelet-poor plasma is incubated with various concentrations of this compound.
-
Coagulation is initiated by adding a trigger, which can be:
-
Contact activator (e.g., ellagic acid): To assess the intrinsic pathway.
-
Low concentration of tissue factor (e.g., 0.1-1 pM): To assess the contribution of the intrinsic pathway to thrombin amplification.
-
High concentration of tissue factor (e.g., 5 pM): To primarily assess the extrinsic pathway.
-
-
A fluorogenic substrate for thrombin and calcium chloride are added.
-
The fluorescence generated from the cleavage of the substrate is measured over time, creating a "thrombogram".
-
Parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated to assess the effect of this compound.[1][7]
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.
Methodology:
-
An animal (e.g., rabbit or mouse) is anesthetized.
-
A carotid artery is surgically exposed.
-
This compound or a vehicle control is administered, typically intravenously or orally.
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.[8][9][10]
-
After a set time, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed. Alternatively, blood flow can be monitored with a Doppler probe to determine the time to vessel occlusion.[1][10]
-
The antithrombotic effect of this compound is determined by comparing the thrombus weight or time to occlusion in the treated group versus the control group.[1]
Clinical Evidence
The clinical development of this compound has been guided by the PACIFIC and OCEANIC programs, which have investigated its safety and efficacy in various thromboembolic conditions.[11][12][13][14]
| Trial | Phase | Indication | Comparator | Key Findings | Reference |
| PACIFIC-AF | 2 | Atrial Fibrillation | Apixaban (B1684502) | This compound (20 mg and 50 mg) resulted in lower rates of bleeding compared to apixaban, with near-complete in-vivo FXIa inhibition. | [11][15][16] |
| PACIFIC-AMI | 2 | Acute Myocardial Infarction | Placebo | This compound (10, 20, and 50 mg) on top of antiplatelet therapy was well-tolerated and resulted in dose-dependent, near-complete inhibition of FXIa activity without a significant increase in bleeding. | [12] |
| PACIFIC-STROKE | 2 | Non-cardioembolic Ischemic Stroke | Placebo | This compound (10, 20, and 50 mg) on top of antiplatelet therapy did not show a statistically significant difference in bleeding compared to placebo. | [5][7] |
| OCEANIC-AF | 3 | Atrial Fibrillation | Apixaban | The trial was stopped early due to inferior efficacy of this compound in preventing stroke and systemic embolism compared to apixaban. | [5][17] |
| OCEANIC-STROKE | 3 | Secondary Stroke Prevention | Placebo | This compound 50 mg significantly reduced the risk of ischemic stroke compared to placebo without increasing the risk of major bleeding when added to antiplatelet therapy. | [14][18][19] |
In the PACIFIC-AF trial, the 50 mg dose of this compound resulted in 92% inhibition of FXIa activity at trough concentrations and 94% at peak concentrations.[11][15]
Conclusion
This compound is a potent and selective oral inhibitor of FXIa that targets the intrinsic coagulation pathway. Its mechanism of action is designed to prevent pathological thrombosis with a potentially lower impact on hemostasis, thereby offering a favorable safety profile with respect to bleeding risk. Preclinical and early clinical data demonstrated dose-dependent inhibition of FXIa and antithrombotic efficacy. While the phase 3 OCEANIC-AF trial in atrial fibrillation was stopped for lack of efficacy compared to a direct oral anticoagulant, the positive results of the OCEANIC-STROKE trial in secondary stroke prevention suggest that this compound may have a role in specific patient populations. Further research will continue to define the clinical utility of this novel anticoagulant.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (BAY 2433334) | FXIa inhibitor | Probechem Biochemicals [probechem.com]
- 7. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docwirenews.com [docwirenews.com]
- 12. ahajournals.org [ahajournals.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. bayer.com [bayer.com]
- 15. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PACIFIC-AF: Low bleeding rates for this compound in atrial fibrillation - Medical Conferences [conferences.medicom-publishers.com]
- 17. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 18. Factor XIa Inhibitor this compound Shown to Reduce Ischemic Stroke Risk Without Increasing Major Bleeding - - Practical Neurology [practicalneurology.com]
- 19. Bayer’s this compound hits phase III stroke goal in win for FXIa drugs | BioWorld [bioworld.com]
Asundexian's Target Selectivity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian (BAY 2433334) is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Its mechanism of action is centered on the direct, potent, and reversible inhibition of FXIa's active site.[1][3] This targeted approach is being investigated for its potential to prevent thrombosis with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors in the common pathway of coagulation.[4] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its potency against FXIa and its specificity relative to other serine proteases. The experimental methodologies employed to determine these parameters are also described in detail.
Mechanism of Action and Signaling Pathway
This compound selectively targets Factor XIa, a critical enzyme in the intrinsic pathway of blood coagulation. By inhibiting FXIa, this compound effectively attenuates the amplification of the coagulation cascade, a process pivotal in the formation of pathological thrombi. This specific intervention is hypothesized to preserve normal hemostasis, which is primarily driven by the extrinsic pathway, thereby potentially uncoupling the antithrombotic efficacy from the bleeding risk associated with broader-acting anticoagulants.[4]
Target Selectivity Profile
The selectivity of this compound for FXIa over other serine proteases is a cornerstone of its pharmacological profile. Preclinical studies have demonstrated its high potency for human FXIa and a significant selectivity margin against other key enzymes in the coagulation and fibrinolytic systems.
In Vitro Potency and Selectivity Data
The inhibitory activity of this compound against a panel of serine proteases was determined using in vitro fluorometric assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying potency and selectivity.
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. FXIa) |
| Factor XIa (Human) | 1.0 ± 0.17 | - |
| Plasma Kallikrein (Human) | 6.7 ± 1.5 | ~7 |
| Thrombin | >1000 | >1000 |
| Factor Xa | >1000 | >1000 |
| Factor IXa | >1000 | >1000 |
| Factor XIIa | >1000 | >1000 |
| Factor VIIa | >1000 | >1000 |
| Urokinase | >1000 | >1000 |
| Tissue Plasminogen Activator (tPA) | >1000 | >1000 |
| Plasmin | >1000 | >1000 |
| Activated Protein C (APC) | >1000 | >1000 |
| Trypsin | >1000 | >1000 |
| Chymotrypsin | >1000 | >1000 |
| Data sourced from Heitmeier et al., 2022.[1] |
Note: For FXIa, the IC50 was determined at substrate concentrations significantly lower than the Michaelis constant (Km), thus the inhibition constant (Ki) is approximately equal to the IC50.[1]
Experimental Protocols
The following sections detail the methodologies used to generate the potency and selectivity data for this compound.
In Vitro Enzyme Inhibition Assays
A fluorometric assay was employed to determine the inhibitory potency of this compound against human FXIa and other serine proteases.[1]
Detailed Protocol:
-
Reagent Preparation:
-
This compound was diluted in dimethyl sulfoxide (B87167) (DMSO) to achieve final assay concentrations ranging from 0 to 50 µM.[1]
-
Human FXIa and other serine proteases were prepared in appropriate buffers.
-
A synthetic peptidic substrate linked to a fluorophore (aminomethylcoumarine, AMC) was used.[1]
-
-
Assay Procedure:
-
This compound (3 µL in DMSO) was added to 50 µL of pooled human plasma or buffer.[1]
-
For plasma assays, a kaolin/cephalin suspension (20 µL) was added to initiate contact activation, followed by a 3-minute incubation at 37°C.[1]
-
The fluorogenic substrate solution (20 µL) was added to start the enzymatic reaction.[1]
-
-
Data Acquisition and Analysis:
-
Fluorescence was measured kinetically for 40 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
The rate of reaction was determined from the initial linear portion of the fluorescence curve.
-
IC50 values were calculated by fitting the concentration-response data to a nonlinear logistic regression model.[1]
-
In Vivo Thrombosis and Bleeding Models in Rabbits
The antithrombotic efficacy and bleeding risk of this compound were evaluated in established rabbit models.[1]
Arterial Thrombosis Model (FeCl₂-induced):
-
Animal Preparation: Male New Zealand White rabbits were anesthetized, and the femoral artery and vein were cannulated for blood sampling and drug administration, respectively.[1]
-
Drug Administration: this compound was administered either as an intravenous bolus or orally at various doses.[1]
-
Thrombosis Induction: Thrombosis was induced by applying a filter paper saturated with 13% ferric chloride (FeCl₂) to the exposed carotid artery for 5 minutes.[1]
-
Efficacy Endpoint: After a set period, the arterial segment was excised, and the thrombus was removed and weighed.[1]
Bleeding Assessment:
-
Ear Bleeding Time: This was assessed simultaneously with the thrombosis model to evaluate the effect of this compound on primary hemostasis.[1]
-
Liver Injury Model: In a separate cohort of anesthetized rabbits, a standardized liver injury was induced, and blood loss was quantified to assess the impact of this compound on more severe bleeding.[1]
Conclusion
This compound demonstrates a highly potent and selective inhibition of Factor XIa. The preclinical data reveal a significant selectivity margin against other key serine proteases involved in coagulation and fibrinolysis, with the exception of a modest activity against plasma kallikrein. This high degree of selectivity for FXIa provides a strong rationale for its clinical development as an antithrombotic agent with a potentially improved safety profile concerning bleeding risk. The experimental protocols detailed herein provide a basis for the continued investigation and understanding of this compound and other FXIa inhibitors.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa | Semantic Scholar [semanticscholar.org]
The Role of Factor XIa in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Factor XIa (FXIa) is a plasma serine protease that plays a crucial, yet nuanced, role in the amplification phase of the blood coagulation cascade. While historically placed within the intrinsic (contact activation) pathway, contemporary evidence highlights its critical involvement in thrombin generation, particularly through a feedback mechanism initiated by thrombin itself. This positions FXIa as a key driver of thrombus growth and stabilization, with a less pronounced role in primary hemostasis. This distinction has made FXIa a compelling therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window, aiming to uncouple antithrombotic efficacy from bleeding risk. This guide provides an in-depth examination of FXIa's function, activation, and downstream effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Factor XIa in the Coagulation Milieu
Factor XI (FXI) is a zymogen produced by the liver that circulates in plasma as a homodimer.[1] Its activation to the serine protease Factor XIa (FXIa) is a pivotal step in amplifying the generation of thrombin, the central enzyme of coagulation.[2][3] Unlike factors in the common pathway, congenital deficiency of FXI (Hemophilia C) results in a mild and variable bleeding phenotype, suggesting its role is more critical for pathological thrombosis than for physiological hemostasis.[4][5] This has fueled significant interest in targeting FXIa for anticoagulant therapy, with the goal of preventing thrombosis while preserving hemostatic function.[4][6][7]
Activation of Factor XI
FXI is activated to FXIa via the proteolytic cleavage of the Arg369-Ile370 bond in each subunit of the dimer.[8] This activation can be initiated by two primary mechanisms:
-
Contact Activation Pathway: The classical intrinsic pathway begins with the autoactivation of Factor XII (FXII) on negatively charged surfaces, leading to the formation of Factor XIIa (FXIIa).[9][10] FXIIa then activates FXI to FXIa.[1][10] However, the clinical observation that FXII deficiency is not associated with bleeding disorders suggests this pathway is less critical for in vivo hemostasis.[3][11]
-
Thrombin-Mediated Feedback Activation: A physiologically more significant mechanism is the feedback activation of FXI by thrombin (Factor IIa).[2][3][12] Initial, small amounts of thrombin generated by the extrinsic (tissue factor) pathway can activate FXI.[3][9] This activation is significantly enhanced on the surface of activated platelets, which serve as a crucial cofactor.[13][14] This feedback loop is considered a key driver for amplifying thrombin generation, leading to a robust and stable fibrin (B1330869) clot.[2][15]
Downstream Effects of Factor XIa
Once activated, FXIa contributes to the propagation of the coagulation cascade primarily through the activation of Factor IX (FIX).
-
Activation of Factor IX: The principal substrate of FXIa is Factor IX. FXIa selectively cleaves the Arg145-Ala146 and Arg180-Val181 peptide bonds in FIX to generate the active protease, Factor IXa (FIXa).[1][8] FIXa then forms the tenase complex with its cofactor, Factor VIIIa, on the surface of activated platelets, which in turn activates Factor X (FX) to Factor Xa (FXa), a key component of the prothrombinase complex that generates thrombin.[1][10]
-
Other Substrates and Roles: Beyond FIX activation, FXIa has been shown to have other functions that can influence the overall thrombotic state:
-
FIX-Independent Coagulation: FXIa can promote thrombin generation even in the absence of FIX, suggesting it can act on other substrates.[16][17] Studies indicate FXIa may directly activate Factor V and Factor X.[11][17]
-
Inhibition of Anticoagulation: FXIa can cleave and inactivate Tissue Factor Pathway Inhibitor (TFPI), a primary inhibitor of the extrinsic pathway.[3][11] This action may represent another mechanism by which FXIa promotes coagulation.
-
Anti-Fibrinolytic Effects: By amplifying thrombin generation, FXIa contributes to the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[9][18] Activated TAFI protects the fibrin clot from premature degradation, thus enhancing clot stability.[15][18]
-
Quantitative Data on Factor XIa
The following table summarizes key quantitative parameters related to Factor XIa, providing a basis for kinetic modeling and inhibitor development.
| Parameter | Value | Substrate / Inhibitor | Conditions | Reference(s) |
| Plasma Concentration (FXI) | ~5 µg/mL (~30 nM) | - | Human Plasma | [19] |
| Plasma Half-Life (FXI) | ~52 hours | - | Human Plasma | [1] |
| FXI Activation by Thrombin | kcat/Km = 86 min⁻¹ | Factor XI | On activated platelets | [13] |
| FXI Activation by FXIIa | kcat/Km = 21 min⁻¹ | Factor XI | On activated platelets | [13] |
| EC₅₀ (Inhibitor 23) | 7.6 nM | Factor XIa | Enzymatic Assay | [20] |
| EC₅₀ (Inhibitor 24) | 19.1 nM | Factor XIa | Enzymatic Assay | [20] |
| Ki (Leupeptin) | Mixed-type inhibition | Factor IX | ELISA-based assay | [21] |
| Ki (Aprotinin) | Mixed-type inhibition | Factor IX | ELISA-based assay | [21] |
Key Experimental Protocols
Chromogenic Assay for Factor XIa Activity
This assay quantitatively measures the enzymatic activity of FXIa by monitoring its ability to cleave a specific synthetic chromogenic substrate.
Principle: FXIa cleaves a chromogenic substrate (e.g., S-2366 or pyroGlu-Pro-Arg-pNA), releasing a chromophore, typically p-nitroaniline (pNA).[21][22] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the FXIa activity in the sample.[23][24]
Materials:
-
Purified human FXIa or plasma sample
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)[23]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation: Prepare a stock solution of the FXIa substrate in sterile distilled water. Prepare serial dilutions of the test compound (if screening for inhibitors) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the test compound dilutions or vehicle control. Add assay buffer to a final volume of ~80 µL.
-
Enzyme Addition: Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except for a no-enzyme control.[23]
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for any inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).[23]
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes.[24]
-
Data Analysis: The rate of substrate hydrolysis (V, change in OD/min) is calculated from the linear portion of the kinetic curve. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
The aPTT is a global coagulation assay that assesses the integrity of the intrinsic and common pathways. It is sensitive to deficiencies in factors XII, XI, IX, and VIII, and is prolonged by FXIa inhibitors.[25][26]
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., ellagic acid, kaolin, silica) and phospholipids (B1166683) (a substitute for platelet surfaces).[27][28] This activates the intrinsic pathway through Factor XII and subsequently Factor XI. The addition of calcium initiates the rest of the coagulation cascade, and the time taken for a fibrin clot to form is measured.[27]
Materials:
-
Citrated platelet-poor human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
Test compound (e.g., FXIa inhibitor)
-
Coagulometer
Methodology:
-
Sample Preparation: Prepare serial dilutions of the test compound in a suitable buffer.
-
Pre-warming: Pre-warm the plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Incubation: In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the test compound dilution or vehicle control.[24]
-
Activation: Add 50 µL of the aPTT reagent to the plasma mixture and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for contact activation.[24]
-
Clot Initiation: Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution. The coagulometer simultaneously starts a timer.
-
Measurement: The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
-
Data Analysis: The aPTT is reported in seconds. The effect of an inhibitor is often expressed as the concentration required to double the baseline aPTT.
Signaling Pathways and Workflows
The Intrinsic Coagulation Pathway
Caption: The intrinsic pathway of coagulation, highlighting Factor XIa's role.
Thrombin-Mediated Feedback Activation of Factor XI
Caption: Feedback activation of Factor XI by thrombin on activated platelets.
Experimental Workflow for FXIa Chromogenic Assay
Caption: Workflow for determining FXIa inhibitor potency via a chromogenic assay.
Conclusion
Factor XIa is a key amplification enzyme in the coagulation cascade, positioned at the intersection of the contact activation and thrombin feedback pathways. Its pronounced role in thrombosis compared to its more modest contribution to hemostasis makes it an exceptionally attractive target for a new generation of anticoagulants. A thorough understanding of its activation mechanisms, substrate specificity, and kinetics, as well as robust methodologies for its study, are essential for researchers and drug developers aiming to modulate its activity for therapeutic benefit. The continued exploration of FXIa inhibitors holds the promise of safer anticoagulation, potentially transforming the management of thromboembolic diseases.
References
- 1. Factor XI - Wikipedia [en.wikipedia.org]
- 2. bms.com [bms.com]
- 3. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Thrombin-mediated feedback activation of factor XI on the activated platelet surface is preferred over contact activation by factor XIIa or factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for factor IX-independent roles for factor XIa in blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thrombin-mediated activation of factor XI results in a thrombin-activatable fibrinolysis inhibitor-dependent inhibition of fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. coachrom.com [coachrom.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. coachrom.com [coachrom.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. atlas-medical.com [atlas-medical.com]
- 26. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 27. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 28. eclinpath.com [eclinpath.com]
Asundexian's Preclinical Profile: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian is an orally bioavailable, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound represents a novel approach to anticoagulation, aiming to uncouple antithrombotic efficacy from bleeding risk. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers and drug development professionals in the field of thrombosis and hemostasis.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by directly and reversibly inhibiting the enzymatic activity of FXIa.[1][2] Factor XIa sits (B43327) at a critical juncture in the intrinsic pathway of the coagulation cascade, where it activates Factor IX. Inhibition of FXIa by this compound effectively dampens the amplification of thrombin generation, a central process in the formation of a stable fibrin (B1330869) clot, without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[1][2]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats and dogs have demonstrated favorable oral bioavailability of this compound. While specific pharmacokinetic parameters for rabbits are not publicly available, the data from other species provide a valuable reference.
| Parameter | Rat | Dog |
| Clearance (CL) (L/h/kg) | 0.46 | 0.19 |
| Volume of Distribution (Vd) (L/kg) | 0.76 | 1.80 |
| Oral Bioavailability (F) (%) | 60 | 97 |
| Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs Following Intravenous and Oral Administration. |
Pharmacodynamics in Animal Models
The antithrombotic efficacy and bleeding risk of this compound have been extensively evaluated in rabbit models of thrombosis and hemostasis.
Thrombosis Models
1. Ferric Chloride (FeCl₂)-Induced Thrombosis Model:
In a rabbit model of FeCl₂-induced carotid artery thrombosis, intravenous administration of this compound demonstrated a dose-dependent reduction in thrombus weight.[1]
| Dose (mg/kg, IV) | Thrombus Weight Reduction (%) |
| 0.6 | 25 |
| 2 | 74 |
| 6 | 90 |
| Table 2: Effect of Intravenous this compound on Thrombus Weight in a Rabbit FeCl₂-Induced Venous Thrombosis Model. |
Oral administration of this compound also showed significant antithrombotic effects in this model.[1]
| Dose (mg/kg, PO) | Thrombus Weight Reduction (%) |
| 10 | 30 |
| 30 | 91 |
| Table 3: Effect of Oral this compound on Thrombus Weight in a Rabbit FeCl₂-Induced Arterial Thrombosis Model. |
2. Arteriovenous (AV) Shunt Model:
In a rabbit AV shunt model, intravenous this compound dose-dependently reduced thrombus formation.[1]
| Dose (mg/kg, IV) | Thrombus Weight Reduction (%) |
| 0.3 | ~20 |
| 1 | ~50 |
| 3 | ~80 |
| Table 4: Effect of Intravenous this compound on Thrombus Weight in a Rabbit Arterio-venous Shunt Model. |
Bleeding Models
A key feature of this compound's preclinical profile is its minimal impact on hemostasis. In various rabbit models, this compound, even at doses that showed significant antithrombotic efficacy, did not increase bleeding time or blood loss.
-
Ear Bleeding Time: No significant increase in ear bleeding time was observed with either intravenous or oral administration of this compound in rabbits.[1]
-
Gum Bleeding Time: this compound did not prolong gum bleeding time in rabbit models.[1]
-
Liver Injury Model: In a rabbit liver injury model, this compound did not increase bleeding time or blood loss compared to the control group.[1]
Experimental Protocols
In Vitro Assays
1. Factor XIa Inhibition Assay: The inhibitory activity of this compound against purified human FXIa is determined using a chromogenic or fluorogenic substrate-based assay. The assay measures the rate of substrate cleavage by FXIa in the presence and absence of this compound. The concentration of this compound that produces 50% inhibition of FXIa activity (IC₅₀) is then calculated.[1]
2. Plasma Protein Binding Assay: The extent of this compound binding to plasma proteins is typically determined by equilibrium dialysis. Radiolabeled or non-labeled this compound is incubated with plasma from different species (e.g., human, rat, dog, rabbit) in a dialysis chamber separated by a semi-permeable membrane. The concentration of this compound in the plasma and buffer compartments is measured at equilibrium to calculate the percentage of protein binding.
In Vivo Models
1. Ferric Chloride (FeCl₂)-Induced Thrombosis Model (Rabbit):
-
Animal Model: Male New Zealand White rabbits.
-
Procedure: The carotid artery is surgically exposed. A filter paper saturated with a specific concentration of FeCl₂ solution (e.g., 20%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Endpoint: After a set duration, the thrombosed arterial segment is excised, and the wet weight of the thrombus is measured.
2. Arteriovenous (AV) Shunt Model (Rabbit):
-
Animal Model: Male New Zealand White rabbits.
-
Procedure: An extracorporeal shunt is created by connecting the carotid artery to the jugular vein using polyethylene (B3416737) tubing containing a thrombogenic surface (e.g., a silk thread). Blood flows through the shunt for a specified time (e.g., 15-40 minutes).
-
Endpoint: The shunt is removed, and the thrombus formed on the silk thread is weighed.
3. Bleeding Models (Rabbit):
-
Ear Bleeding Time: A standardized incision is made on the marginal ear vein. The time until bleeding stops is recorded.
-
Gum Bleeding Time: A standardized incision is made in the gum mucosa, and the duration of bleeding is measured.
-
Liver Injury Model: A standardized laceration is made on a liver lobe, and the bleeding time and total blood loss are quantified.
Conclusion
The preclinical data from animal models strongly support the pharmacological profile of this compound as a potent antithrombotic agent with a favorable safety profile. Its selective inhibition of FXIa leads to a significant reduction in thrombus formation in both arterial and venous thrombosis models without a concomitant increase in bleeding risk. These findings have paved the way for the clinical development of this compound as a potential new therapeutic option for the prevention and treatment of thrombotic disorders. Further research will continue to delineate its clinical utility and long-term safety in various patient populations.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Asundexian: A Comprehensive Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bioavailability and metabolism of asundexian, a novel oral, direct inhibitor of Factor XIa. The information is compiled from key clinical and preclinical studies, offering a detailed resource for professionals in the field of drug development and pharmacology.
Bioavailability
This compound exhibits high oral bioavailability, a critical attribute for a once-daily oral anticoagulant. Studies in healthy male volunteers have demonstrated that this compound is almost completely absorbed after oral administration.
1.1. Absolute Bioavailability
A study involving the oral administration of a 25 mg amorphous solid dispersion (ASD) immediate-release (IR) tablet and an intravenous infusion of 50 µg of [13C7,15N]-labeled this compound determined the absolute bioavailability to be approximately 104%.[1][2][3] This near-complete bioavailability suggests that first-pass metabolism in the gut and liver does not significantly limit the systemic exposure of this compound.[2][3][4]
1.2. Effects of Formulation, Food, and Gastric pH
The pharmacokinetic profile of this compound is not meaningfully affected by different tablet formulations, the presence of food, or alterations in gastric pH, underscoring its robust absorption characteristics.
-
Formulation: The relative bioavailability of different amorphous solid dispersion (ASD) immediate-release (IR) tablet formulations (25 mg and 50 mg) was found to be comparable, with area under the curve (AUC) and maximum concentration (Cmax) ratios falling within the standard bioequivalence range of 80.0%–125.0%.[1]
-
Food Effect: The administration of this compound with a high-fat, high-calorie meal had a minimal impact on its overall exposure.[1][2][3] While a slight reduction in the rate of absorption was observed, the overall bioavailability remained largely unchanged.[1][2][3]
-
Gastric pH: Co-administration with the proton pump inhibitor omeprazole (B731) had no effect on this compound's pharmacokinetics.[1][2][3] A slight reduction in AUC and Cmax was observed with an antacid, but this was not considered clinically relevant.[1][2][3]
Table 1: Summary of this compound Bioavailability Data
| Parameter | Condition | Value | Reference |
| Absolute Bioavailability (F) | 25 mg ASD IR tablet (fasted) vs. 50 µg IV | ~104% | [1][2][3] |
| Relative Bioavailability (AUC/D ratio) | 25 mg ASD IR vs. 50 mg IR (fasted) | 94.3% | [1] |
| Relative Bioavailability (Cmax/D ratio) | 25 mg ASD IR vs. 50 mg IR (fasted) | 95.5% | [1] |
| Relative Bioavailability (AUC/D ratio) | 50 mg ASD IR vs. 25 mg ASD IR (fasted) | 95.1% | [1] |
| Relative Bioavailability (Cmax/D ratio) | 50 mg ASD IR vs. 25 mg ASD IR (fasted) | 88.7% | [1] |
| Food Effect (AUC ratio) | 25 mg ASD IR (fed vs. fasted) | 91.1% | [1] |
| Food Effect (Cmax ratio) | 25 mg ASD IR (fed vs. fasted) | 78.3% | [1] |
| Food Effect (AUC ratio) | 50 mg ASD IR (fed vs. fasted) | 96.9% | [1] |
| Food Effect (Cmax ratio) | 50 mg ASD IR (fed vs. fasted) | 95.1% | [1] |
| Gastric pH Effect (AUC ratio) | with Omeprazole | No effect | [1] |
| Gastric pH Effect (AUC ratio) | with Antacid | 89.9% | [1] |
| Gastric pH Effect (Cmax ratio) | with Antacid | 83.7% | [1] |
Metabolism
The metabolism of this compound has been extensively characterized through in vitro and in vivo studies, including a human mass-balance study. The primary metabolic pathways involve hydrolysis and, to a lesser extent, oxidation.
2.1. Metabolic Pathways
In humans, the predominant clearance pathways are amide hydrolysis and excretion of the unchanged drug.[4][5] Oxidative biotransformation represents a minor pathway.[4][5] The main metabolic routes are:
-
Amide Hydrolysis: This is the major metabolic pathway, leading to the formation of metabolite M1. This pathway accounts for approximately 47% of the clearance.[4][5]
-
Oxidative Metabolism: A smaller portion of this compound undergoes oxidative biotransformation, contributing to about 13% of its clearance.[4][5] Cytochrome P450 3A4 (CYP3A4) is one of the enzymes involved in this pathway.[6][7]
-
Excretion of Unchanged Drug: A significant fraction of the administered dose, approximately 37%, is excreted as unmetabolized this compound.[4][5]
2.2. Major Metabolites
In human plasma, this compound is the most abundant circulating component, accounting for 61.0% of the total drug-related area under the plasma concentration-time curve (AUC).[4][5] The major metabolite is M10, which is formed via amide hydrolysis to M1 followed by N-acetylation.[4][5] M10 constitutes 16.4% of the total drug-related AUC in plasma.[4][5]
Table 2: Relative Abundance of this compound and its Major Metabolite in Human Plasma
| Component | % of Total Drug-Related AUC | Reference |
| This compound (Parent Drug) | 61.0% | [4][5] |
| Metabolite M10 | 16.4% | [4][5] |
2.3. Excretion
A human mass-balance study with radiolabeled [14C]this compound revealed that the majority of the administered radioactivity is excreted in the feces.[4][5]
-
Fecal Excretion: Approximately 80.3% of the radioactive dose was recovered in the feces.[4][5]
-
Renal Excretion: A smaller portion, around 20.3%, was excreted in the urine.[4]
The overall recovery of radioactivity was 101%, indicating that the excretion pathways have been well-characterized.[4][5]
Table 3: Excretion of this compound and its Metabolites in Humans
| Excretion Route | % of Administered Dose | Reference |
| Feces | 80.3% | [4][5] |
| Urine | 20.3% | [4] |
| Total Recovery | 101% | [4][5] |
Experimental Protocols
3.1. Human Mass-Balance Study
-
Study Design: A single-center, open-label, non-randomized study was conducted in six healthy male volunteers.[4][5]
-
Dosing: Participants received a single oral dose of 25 mg of this compound containing approximately 3.7 MBq of [14C]this compound.[4][5]
-
Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose to determine mass balance, excretion patterns, and metabolite profiles.[4][5]
-
Bioanalysis: Concentrations of this compound and its metabolites in plasma and excreta were determined using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.[4][8]
3.2. Absolute Bioavailability Study
-
Study Design: This study was conducted in healthy male participants under fasted conditions.[1]
-
Dosing: Participants received a 25 mg oral ASD IR tablet of this compound followed two hours later by a 50 µg intravenous infusion of [13C7,15N]-labeled this compound.[1]
-
Pharmacokinetic Analysis: Plasma samples were collected over time, and the concentrations of both oral and intravenous this compound were measured to calculate the absolute bioavailability (F) as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration.[1]
Visualizations
References
- 1. Effects of Tablet Formulation, Food, or Gastric pH on the Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor this compound in Rats and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor this compound in Rats and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound with combined CYP3A and P-gp inhibitors and an inducer: Target in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and its metabolite M-10 in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Asundexian in Hemostasis: A Technical Guide to a Novel Anticoagulant
An In-depth Examination of the Factor XIa Inhibitor Asundexian, its Mechanism of Action, and its Impact on the Coagulation Cascade with a Focus on Hemostasis Preservation.
Introduction
This compound is an oral, direct, and highly selective small-molecule inhibitor of activated Factor XI (FXIa).[1] Developed by Bayer AG, it represents a novel class of anticoagulants designed to uncouple the process of pathological thrombosis from physiological hemostasis.[2][3] Traditional anticoagulants, while effective, carry an inherent risk of bleeding complications due to their broad activity on the coagulation cascade.[2] this compound's targeted approach on the intrinsic pathway of coagulation, specifically FXIa, offers the potential for effective antithrombotic therapy with a reduced bleeding risk.[1][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism, the experimental protocols used for its characterization, and a summary of key preclinical and clinical data.
Mechanism of Action: Targeting the Intrinsic Pathway
This compound exerts its anticoagulant effect by directly and reversibly inhibiting the enzymatic activity of FXIa.[5] FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[2] The intrinsic pathway is primarily involved in the amplification of thrombin generation, leading to the formation of a stable fibrin (B1330869) clot, a key component of a thrombus.[6] By inhibiting FXIa, this compound effectively dampens this amplification loop.[6]
A key aspect of this compound's mechanism is its minimal interference with the extrinsic pathway, which is initiated by tissue factor at the site of vascular injury and is crucial for hemostasis.[1] This selective inhibition of the intrinsic pathway is the basis for the hypothesis that this compound can prevent pathological thrombosis while preserving the body's ability to form clots in response to injury, thereby reducing the risk of bleeding.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical and In Vitro Pharmacodynamics of this compound
| Parameter | Species/Matrix | Value | Reference |
| FXIa Inhibition (IC50) | Human | 3.0 nM | [5] |
| aPTT Prolongation (EC150) | Human Plasma | 0.61 µM | [7] |
| Selectivity vs. Thrombin | - | >10,000-fold | [5] |
| Selectivity vs. Factor Xa | - | >3,300-fold | [5] |
Table 2: Summary of Bleeding Events in Phase II Clinical Trials
| Trial | Treatment Arms | ISTH Major or CRNM Bleeding Rate | Hazard Ratio (95% CI) vs. Comparator | Reference |
| PACIFIC-AF | This compound 20 mg | 1.2% | 0.50 (0.14–1.68) vs. Apixaban | [8][9] |
| This compound 50 mg | 0.4% | 0.16 (0.01–0.99) vs. Apixaban | [8][9] | |
| Apixaban | 2.4% | - | [8][9] | |
| PACIFIC-AMI | This compound (all doses) | 6.8% | 0.98 (0.64-1.50) vs. Placebo | [10] |
| Placebo | 6.9% | - | [10] | |
| PACIFIC-STROKE | This compound 50 mg | 4.1% | 1.05 (0.61-1.81) vs. Placebo | [11] |
| Placebo | 3.9% | - | [11] |
Table 3: Efficacy Outcomes in Phase II and III Clinical Trials
| Trial | Indication | Primary Efficacy Outcome | This compound Outcome | Comparator Outcome | Key Finding | Reference |
| PACIFIC-AF | Atrial Fibrillation | Stroke or Systemic Embolism | 0.5% (pooled doses) | 0% | Exploratory analysis, not powered for efficacy | [8] |
| PACIFIC-STROKE | Non-cardioembolic Ischemic Stroke | Recurrent Ischemic Stroke | 5.5% | 6.5% | Non-significant reduction | [11] |
| OCEANIC-AF | Atrial Fibrillation | Stroke or Systemic Embolism | 1.3% | 0.4% | Inferior to apixaban, trial stopped early | [12][13] |
| OCEANIC-STROKE | Secondary Stroke Prevention | Ischemic Stroke | Statistically significant reduction | - | Met primary efficacy endpoint |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel anticoagulants. Below are protocols for key assays used in the characterization of this compound.
Factor XIa (FXIa) Inhibition Assay (Chromogenic)
This assay directly measures the inhibitory activity of this compound on purified human FXIa.
1. Reagents and Materials:
-
Purified human FXIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Protocol:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. The final DMSO concentration should be kept below 1%.
-
To a 96-well microplate, add 10 µL of each this compound dilution. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is prolonged by FXIa inhibitors.
1. Reagents and Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (e.g., C.K. Prest, Diagnostica Stago) containing a contact activator (e.g., silica) and phospholipids (B1166683)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound-spiked plasma samples at various concentrations
-
Automated coagulometer
2. Protocol:
-
Pre-warm plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette 50 µL of the plasma sample (control or this compound-spiked) into a coagulometer cuvette.
-
Add 50 µL of the aPTT reagent to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.
3. Data Analysis:
-
Record the aPTT clotting time for each this compound concentration.
-
Plot the aPTT (in seconds) against the this compound concentration to determine the dose-response relationship.
-
The concentration of this compound required to produce a 1.5-fold increase in the baseline aPTT can be reported as the EC150.[7]
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of coagulation by measuring the total amount of thrombin generated over time in a plasma sample.
1. Reagents and Materials:
-
Citrated human plasma (platelet-poor)
-
Tissue factor (TF) and phospholipid reagent (e.g., PPP-Reagent LOW, Thrombinoscope BV)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Thrombin calibrator
-
Fluorescence microplate reader with dedicated software (e.g., Thrombinoscope)
2. Protocol (Calibrated Automated Thrombogram - CAT):
-
Pipette 80 µL of plasma into a 96-well plate.
-
Add 20 µL of the TF/phospholipid reagent to initiate coagulation. For calibration wells, a thrombin calibrator is used instead.
-
After a short incubation, add 20 µL of the fluorogenic substrate and CaCl2 solution to start the reaction.
-
The fluorescence generated by the cleavage of the substrate by thrombin is monitored over time.
3. Data Analysis:
-
The software calculates the first derivative of the fluorescence signal, which is then converted into a thrombin generation curve using the thrombin calibrator.
-
Key parameters are derived from the curve, including:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time to reach the peak thrombin concentration.
-
This compound, by inhibiting FXIa, is expected to prolong the lag time and reduce the ETP and peak thrombin, particularly when coagulation is initiated with low concentrations of tissue factor, where the intrinsic pathway plays a more significant role.[5]
Conclusion
This compound is a promising novel anticoagulant that selectively targets Factor XIa, offering a potential paradigm shift in antithrombotic therapy. Its mechanism of action, focused on the intrinsic pathway of coagulation, is designed to prevent pathological thrombosis while preserving hemostasis, thereby aiming for a better safety profile with a lower risk of bleeding compared to conventional anticoagulants.[3][11] While early clinical trials have shown a favorable bleeding profile, the OCEANIC-AF trial highlighted challenges in achieving superior efficacy in high-risk patient populations.[13] However, the positive results from the OCEANIC-STROKE trial for secondary stroke prevention underscore its potential in specific indications. Ongoing research and future clinical trials will be crucial in further defining the clinical role of this compound and the broader class of Factor XIa inhibitors in the management of thromboembolic diseases. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for the scientific community engaged in the research and development of the next generation of anticoagulants.
References
- 1. Thrombin generation assay (CAT) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. coachrom.com [coachrom.com]
- 4. Calibrated Automated Thrombinography (CAT), a Tool to Identify Patients at Risk of Bleeding during Anticoagulant Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a standardization of thrombin generation assessment: The influence of tissue factor, platelets and phospholipids concentration on the normal values of Thrombogram-Thrombinoscope assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coachrom.com [coachrom.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
- 13. diagnolab.com.na [diagnolab.com.na]
Methodological & Application
Application Notes and Protocols for In Vitro Coagulation Assays of Asundexian
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asundexian is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] By targeting FXIa, this compound selectively inhibits the amplification of thrombin generation involved in thrombosis while having a minimal impact on the extrinsic pathway, which is crucial for hemostasis.[2][4] This mechanism suggests a potentially favorable safety profile with a lower risk of bleeding compared to traditional anticoagulants.[3][5] These application notes provide detailed protocols for common in vitro coagulation assays to assess the pharmacodynamic effects of this compound.
Coagulation Cascade and this compound's Mechanism of Action
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound specifically inhibits FXIa, a critical enzyme in the intrinsic pathway.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on various coagulation parameters.
Table 1: Effect of this compound on Clotting Times
| Assay | Reagent/Activator | Analyte | Effect of this compound | Reference(s) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Kaolin, Ellagic Acid, Silica | Clotting Time (s) | Concentration-dependent prolongation | [6][7][8] |
| Prothrombin Time (PT) | Recombinant Human Thromboplastin | Clotting Time (s) | Insensitive, no significant prolongation | [6][8] |
Table 2: this compound's Impact on Thrombin Generation
| Trigger | Parameter | Effect of this compound | Reference(s) |
| Contact Activation (e.g., Ellagic Acid) | Thrombin Generation | Reduced | [4][9][10] |
| Low Concentrations of Tissue Factor | Thrombin Generation | Reduced | [4][9][10] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[11]
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., kaolin, ellagic acid) and phospholipids (B1166683) to activate the contact-dependent factors. The clotting time is measured after the addition of calcium.[12] this compound, by inhibiting FXIa, is expected to prolong the aPTT.[4][8]
Workflow Diagram:
Protocol:
-
Plasma Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).[13]
-
Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[14]
-
Carefully aspirate the plasma, avoiding the buffy coat.
-
-
Assay Procedure (Manual Method):
-
Pre-warm all reagents and samples to 37°C.[14]
-
In a test tube, pipette 50 µL of PPP (spiked with varying concentrations of this compound or vehicle control).
-
Incubate the mixture for 3 minutes at 37°C.[14]
-
Add 25 µL of 0.025 M CaCl2 solution and simultaneously start a stopwatch.[8][14]
-
Record the time in seconds for a visible clot to form.
-
-
Automated Method:
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[13]
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to platelet-poor plasma, and the time to clot formation is measured.[13] this compound is not expected to significantly affect the PT.[6][8]
Protocol:
-
Plasma Preparation:
-
Prepare PPP as described in the aPTT protocol.
-
-
Assay Procedure (Automated Method):
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of the coagulation system by measuring the amount of thrombin generated over time.[16]
Principle: Coagulation is initiated in plasma by adding a trigger (e.g., tissue factor, ellagic acid). Thrombin generation is monitored in real-time using a fluorogenic substrate for thrombin.[17] this compound is expected to reduce thrombin generation, particularly when triggered by a contact activator or low levels of tissue factor.[4][9][10]
Workflow Diagram:
Protocol:
-
Plasma Preparation:
-
Prepare PPP as described in the aPTT protocol.
-
-
Assay Procedure (Calibrated Automated Thrombogram - CAT):
-
Use a commercial TGA kit (e.g., from Diagnostica Stago or Thrombinoscope BV).[18][19]
-
In a 96-well plate, add PPP spiked with various concentrations of this compound.
-
Add the trigger reagent (e.g., PPP Reagent Low containing 1 pM tissue factor, or an ellagic acid-based trigger).[18]
-
Initiate the reaction by adding the fluorescent substrate and calcium chloride solution (FluCa-kit).[19]
-
Place the plate in a fluorometer pre-heated to 37°C and measure the fluorescence intensity over time.
-
Use the manufacturer's software to calculate key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.
-
Thromboelastography (TEG)
TEG is a viscoelastic method that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[20][21][22][23]
Principle: A pin is suspended in a cup of whole blood that is oscillating. As the blood clots, the fibrin strands couple the motion of the cup to the pin, and the resulting torque is recorded over time.[22]
Protocol:
-
Sample Collection:
-
Collect whole blood in a tube containing 3.2% sodium citrate.[20]
-
-
Assay Procedure (using TEG® analyzer):
-
Spike the citrated whole blood with the desired concentrations of this compound or vehicle.
-
The assay is typically performed using an intrinsically-triggered assay (e.g., kaolin-activated) to assess the pathway affected by this compound.[9]
-
Pipette the blood sample into the TEG cup.
-
Follow the instrument's instructions to initiate the analysis.
-
The instrument will generate a tracing and calculate parameters such as:
-
R time (Reaction time): Time to initial fibrin formation.[21] this compound is expected to prolong the R time.
-
K time and α-angle: Clot formation time and rate of clot formation.[21]
-
MA (Maximum Amplitude): Maximum clot strength, reflecting platelet function and fibrinogen concentration.[21]
-
LY30: Percentage of clot lysis 30 minutes after MA, indicating fibrinolysis.[21]
-
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays | Scilit [scilit.com]
- 8. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eclinpath.com [eclinpath.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. atlas-medical.com [atlas-medical.com]
- 15. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombin generation test based on a 96-channel pipettor for evaluation of FXIa procoagulant activity in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. haemoscan.com [haemoscan.com]
- 18. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. litfl.com [litfl.com]
- 22. Thromboelastography aka The TEG — Taming the SRU [tamingthesru.com]
- 23. Thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asundexian in a Rabbit Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian (BAY 2433334) is an orally bioavailable, small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By selectively targeting FXIa, this compound aims to provide effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants that target the common pathway of coagulation.[1][3] Preclinical evaluation of novel antithrombotic agents like this compound relies on robust animal models of thrombosis. The rabbit is a frequently used species for these studies due to its physiological similarities to humans in the context of hemostasis and thrombosis.[1]
These application notes provide detailed protocols for utilizing this compound in established rabbit models of arterial and venous thrombosis, including the ferric chloride (FeCl₂)-induced thrombosis model and the arteriovenous (AV) shunt model. This document also includes quantitative data on the efficacy of this compound in these models and standardized protocols for assessing bleeding risk.
Mechanism of Action: this compound in the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting the enzymatic activity of Factor XIa. This prevents the activation of Factor IX to Factor IXa, a critical step in the intrinsic pathway of the coagulation cascade. By blocking this step, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.
Caption: Mechanism of action of this compound in the coagulation cascade.
Data Presentation: Efficacy of this compound in Rabbit Thrombosis Models
The antithrombotic efficacy of this compound has been quantified in various rabbit models. The following tables summarize the dose-dependent effects of intravenous and oral this compound on thrombus weight.
Table 1: Effect of Intravenous this compound on Thrombus Weight in Rabbit Arterial Thrombosis Model (FeCl₂-induced)[1]
| This compound Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | % Reduction vs. Control |
| Control (Vehicle) | 18.7 ± 1.1 | - |
| 0.6 | 14.0 ± 1.8 | 25% |
| 20 | 2.2 ± 0.6 | 88% |
Table 2: Effect of Intravenous this compound on Thrombus Weight in Rabbit Venous Thrombosis Model (FeCl₂-induced)[1]
| This compound Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | % Reduction vs. Control |
| Control (Vehicle) | 6.1 ± 1.6 | - |
| 0.6 | 4.5 ± 1.2 | 25% |
| 2 | 1.6 ± 0.5 | 74% |
| 6 | 0.6 ± 0.6 | 90% |
Table 3: Effect of Oral this compound on Thrombus Weight in Rabbit Arterial Thrombosis Model (FeCl₂-induced)[4]
| This compound Dose (mg/kg) | % Reduction in Thrombus Weight |
| 10 | 30% |
| 30 | 91% |
Table 4: Effect of Intravenous this compound on Bleeding Time in Rabbits[1]
| This compound Dose (mg/kg) | Bleeding Time Prolongation |
| Up to 20 (arterial model) | No increase |
| Up to 6 (venous model) | No increase |
Experimental Protocols
The following are detailed protocols for inducing thrombosis and assessing the effects of this compound in rabbits. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Experimental Workflow: Rabbit Thrombosis Models
Caption: General experimental workflow for rabbit thrombosis models.
Protocol 1: Ferric Chloride (FeCl₂)-Induced Arterial/Venous Thrombosis
This model uses a chemical oxidant to induce endothelial injury, leading to thrombus formation.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments for dissection
-
Ferric chloride (FeCl₂) solution (e.g., 20-40%)
-
Filter paper strips (e.g., 1-2 mm width)
-
Doppler flow probe
-
Sutures
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.
-
Surgically expose the carotid artery (for arterial thrombosis) or the jugular vein (for venous thrombosis).
-
Place a Doppler flow probe upstream of the intended injury site to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously or orally at the desired dose and time point before thrombosis induction.
-
-
Thrombosis Induction:
-
Carefully isolate a segment of the target vessel from surrounding tissues.
-
Saturate a strip of filter paper with the FeCl₂ solution.
-
Apply the FeCl₂-saturated filter paper to the adventitial surface of the vessel for a standardized period (e.g., 5-10 minutes).[4][5]
-
After the application period, remove the filter paper and rinse the area with saline.
-
Monitor blood flow with the Doppler probe until occlusion occurs or for a predetermined duration.
-
-
Endpoint Measurement:
-
At the end of the experiment, euthanize the animal.
-
Excise the thrombosed vessel segment.
-
Carefully remove the thrombus and record its wet weight.
-
Protocol 2: Arteriovenous (AV) Shunt Model
This model creates an extracorporeal circuit to induce thrombosis on a thrombogenic surface.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agents
-
Surgical instruments
-
Silicone tubing
-
Cannulas
-
Thrombogenic surface (e.g., cotton threads, stents)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit as described previously.
-
Surgically expose the carotid artery and the contralateral jugular vein.
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
Shunt Placement:
-
Cannulate the carotid artery and the jugular vein.
-
Connect the cannulas to a length of silicone tubing containing a thrombogenic element (e.g., cotton threads).[6]
-
Allow blood to circulate through the shunt for a defined period (e.g., 60 minutes).
-
-
Endpoint Measurement:
-
After the circulation period, clamp the cannulas and remove the shunt.
-
Carefully retrieve the thrombus from the tubing and weigh it.
-
Protocol 3: Ear Bleeding Time Assay
This assay is used to assess the effect of the test compound on hemostasis.
Materials:
-
Rabbit restrainer
-
Lancet or scalpel blade
-
Filter paper
-
Timer
Procedure:
-
Preparation:
-
Gently restrain the rabbit.
-
Select a site on the marginal ear vein.
-
-
Drug Administration:
-
Administer this compound or vehicle at the appropriate time before the assay.
-
-
Incision and Measurement:
-
Make a standardized incision with a lancet.
-
Start a timer immediately.
-
Gently blot the blood drop with filter paper every 30 seconds, without touching the incision site.
-
Record the time until bleeding ceases (no bloodstain on the filter paper for 30 seconds).
-
Conclusion
The rabbit models of thrombosis described herein are valuable tools for the preclinical evaluation of this compound. The provided data demonstrates the potent antithrombotic efficacy of this compound in both arterial and venous thrombosis models, with a notable lack of increased bleeding time at effective doses. These protocols and data support the continued investigation of this compound as a potentially safer anticoagulant therapy.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A rabbit model of cerebral venous sinus thrombosis established by ferric chloride and thrombin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Asundexian Dose-Response Studies in Plasma Samples
Introduction
Asundexian is an oral, direct, and selective small-molecule inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] By targeting FXIa, this compound aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to conventional anticoagulants that target the common pathway.[2][3] Understanding the dose-response relationship in human plasma is critical for determining therapeutic efficacy and safety. These application notes provide a summary of quantitative data from dose-response studies and detailed protocols for plasma sample analysis relevant to researchers, scientists, and drug development professionals.
Mechanism of Action: FXIa Inhibition
This compound selectively inhibits the activity of Factor XIa, which plays a crucial role in the amplification of thrombin generation through the intrinsic coagulation pathway.[2][4] Unlike direct oral anticoagulants (DOACs) that block central enzymes like Factor Xa or thrombin, this compound's targeted action is thought to preserve the extrinsic pathway's primary role in hemostasis, the process that stops bleeding at a wound site.[1][2][4] This selective inhibition may decouple antithrombotic efficacy from bleeding risk.[2]
Caption: this compound's mechanism of action in the coagulation cascade.
Pharmacodynamic and Pharmacokinetic Data
Clinical studies have demonstrated a clear dose-dependent relationship between this compound administration and the inhibition of FXIa in plasma. Systemic exposure to this compound increases proportionally with the dose.[5][6]
Table 1: Pharmacodynamic Dose-Response in Plasma
This table summarizes the observed inhibition of FXIa activity at different once-daily doses of this compound in patients from key clinical trials.
| This compound Dose (Once Daily) | Study Population | FXIa Inhibition (%) | Source |
| 10 mg | Post-Acute Myocardial Infarction | Dose-related inhibition observed | [7] |
| 20 mg | Atrial Fibrillation | ~81% (trough), ~90% (peak) | [8][9] |
| 50 mg | Atrial Fibrillation | ~92% (trough), ~94% (peak) | [8][9] |
| 50 mg | Post-Acute Myocardial Infarction | >90% inhibition | [7][10] |
Table 2: Summary of this compound Pharmacokinetics
This table outlines the key pharmacokinetic properties of this compound based on Phase I studies in healthy volunteers.
| Parameter | Observation | Source |
| Dose Proportionality | Plasma exposure increases proportionally with single doses (5–150 mg) and multiple once-daily doses (25–100 mg). | [11] |
| Time to Cmax (Tmax) | Median time to maximum plasma concentration is 3–4 hours for once-daily dosing. | [11] |
| Metabolism | Primarily metabolized by carboxylesterase 1 and to a lesser extent by CYP3A4; it is also a substrate of P-gp. | [12] |
| Elimination | Primarily eliminated via feces, with approximately 20% renal elimination. | [11] |
| Food Effect | Bioavailability is not significantly affected by food. | [11] |
Experimental Protocols
The following are representative protocols for the analysis of this compound dose-response in plasma samples, based on methodologies cited in clinical studies.
Protocol 1: Plasma Sample Collection and Processing
Objective: To obtain platelet-poor plasma for pharmacokinetic and pharmacodynamic analysis.
Materials:
-
Vacutainer tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Refrigerated centrifuge.
-
Polypropylene (B1209903) cryovials for storage.
-
Dry ice and -80°C freezer.
Procedure:
-
Collect whole blood samples via venipuncture directly into sodium citrate tubes at predefined time points post-asundexian administration (e.g., pre-dose, peak, and trough).[13]
-
Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the samples at 2000 x g for 15 minutes at 4°C to separate plasma from blood cells.
-
Carefully aspirate the supernatant (platelet-poor plasma), avoiding the buffy coat layer.
-
Transfer the plasma into labeled polypropylene cryovials.
-
Immediately freeze the plasma samples on dry ice and transfer them to a -80°C freezer for long-term storage until analysis.
Protocol 2: Pharmacodynamic Analysis - FXIa Activity Assay (Representative)
Objective: To quantify the inhibitory effect of this compound on FXIa activity in plasma samples.
Principle: A chromogenic assay is used to measure the residual activity of FXIa. A known amount of FXIa is added to the plasma sample. The remaining active FXIa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the inhibitor (this compound) in the sample.
Materials:
-
Patient plasma samples (see Protocol 1).
-
Human FXIa enzyme.
-
Chromogenic substrate specific for FXIa.
-
Tris-based buffer solution.
-
Microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Thaw patient plasma samples and calibrators on ice.
-
Pre-warm the microplate and reagents to 37°C.
-
Add a specific volume of patient plasma to the wells of a microplate.
-
Initiate the reaction by adding a fixed concentration of human FXIa to each well.
-
Incubate for a defined period to allow this compound in the plasma to inhibit the added FXIa.
-
Add the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of FXIa inhibition in the patient samples by comparing their activity rates to a drug-free control plasma sample.
Protocol 3: Pharmacokinetic Analysis - this compound Quantification by LC-MS/MS
Objective: To determine the precise concentration of this compound in human plasma.
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying drug concentrations.[13]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (B52724) containing an internal standard (a structurally similar molecule to this compound) to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared sample onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate this compound from other plasma components.
-
Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass-to-charge (m/z) transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) versus the nominal concentration of the calibrators.
-
Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Overall Experimental Workflow
The process of conducting a dose-response study for this compound involves several integrated steps, from patient participation to final data analysis, to correlate drug concentration with its biological effect.
Caption: Workflow for this compound dose-response analysis in plasma.
Conclusion
This compound demonstrates a predictable, dose-dependent inhibition of FXIa in human plasma, which correlates with its plasma concentration.[5][11] The methodologies outlined provide a robust framework for assessing the pharmacokinetic and pharmacodynamic profiles of this compound in a research or clinical setting. These analyses are fundamental for optimizing dosing strategies to achieve maximal antithrombotic efficacy while maintaining a favorable safety profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. PACIFIC-AF Trial: this compound Versus Apixaban in Atrial Fibrillation | Docwire News [docwirenews.com]
- 9. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Asundexian Potency (IC50)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian is an oral, direct, and reversible small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound aims to provide antithrombotic efficacy with a reduced risk of bleeding compared to traditional anticoagulants.[3][4] Accurate and reproducible assessment of this compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), is critical for its preclinical and clinical development.
These application notes provide detailed methodologies for determining the IC50 of this compound using two common in vitro assays: a direct biochemical fluorogenic assay and a plasma-based activated partial thromboplastin (B12709170) time (aPTT) assay.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound against human Factor XIa under different experimental conditions.
| Parameter | Value | Assay Conditions | Species | Reference |
| IC50 | 1.0 nM | Biochemical assay in buffer | Human | [2][5] |
| IC50 | 0.14 µM (140 nM) | Contact activation in human plasma | Human | [2][6] |
| IC50 | 0.54 µM (540 nM) | Contact activation in rabbit plasma | Rabbit | [6] |
| IC50 vs. Kallikrein | 1.23 µM (1230 nM) | In human plasma | Human | [6] |
Signaling Pathway: Intrinsic Coagulation Cascade
The intrinsic pathway of the coagulation cascade is initiated by the contact activation of Factor XII, leading to a series of enzymatic reactions that culminate in the formation of a fibrin (B1330869) clot. Factor XIa plays a crucial role in amplifying this cascade.
Experimental Protocols
Biochemical Fluorogenic Assay for FXIa Inhibition
This assay directly measures the enzymatic activity of purified human FXIa by monitoring the cleavage of a fluorogenic substrate. The IC50 value is determined by measuring the reduction in substrate cleavage in the presence of varying concentrations of this compound.
Materials:
-
Purified human Factor XIa (e.g., Kordia)
-
Fluorogenic FXIa substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC, Bachem I-1575)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the chosen substrate, e.g., ~360 nm / ~460 nm for AMC-based substrates)
Protocol:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO to achieve final assay concentrations typically ranging from 0 to 50 µM.[6]
-
Reagent Preparation:
-
Dilute the purified human FXIa in the assay buffer to the desired working concentration.
-
Dilute the FXIa substrate in the assay buffer to its working concentration.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of each this compound dilution to the wells of a 96-well plate. Include a DMSO-only control (vehicle).
-
Add the diluted human FXIa solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FXIa substrate to each well.
-
Immediately begin monitoring the fluorescence intensity in kinetic mode at 37°C for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based coagulation assay that measures the time to clot formation through the intrinsic and common pathways. Inhibition of FXIa by this compound prolongs the aPTT in a concentration-dependent manner.
Materials:
-
Citrated human plasma
-
This compound
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
-
Water bath or heating block at 37°C
Protocol:
-
Plasma and Reagent Preparation:
-
Thaw frozen citrated human plasma at 37°C.
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
-
This compound Spiking: Prepare dilutions of this compound and spike them into aliquots of the human plasma to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO-spiked plasma).
-
Assay Procedure:
-
Pipette a defined volume of the this compound-spiked plasma (e.g., 50 µL) into a coagulometer cuvette.
-
Incubate the plasma at 37°C for a short period (e.g., 3 minutes).
-
Add a defined volume of the pre-warmed aPTT reagent (e.g., 50 µL) to the cuvette.
-
Incubate the mixture for a specific time as recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution (e.g., 50 µL). The coagulometer will automatically start timing.
-
The time to clot formation is recorded in seconds.
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
The potency can be expressed as the concentration of this compound required to double the clotting time of the vehicle control (2x aPTT).
-
Alternatively, the data can be converted to percent inhibition of coagulation and an IC50 value can be calculated using non-linear regression.
Conclusion
The described biochemical and aPTT assays are robust methods for determining the in vitro potency of this compound. The choice of assay depends on the specific research question. The biochemical assay provides a direct measure of enzyme inhibition in a purified system, while the aPTT assay assesses the anticoagulant effect in a more physiologically relevant plasma environment. Consistent and accurate application of these protocols is essential for the characterization of this compound and other FXIa inhibitors.
References
Application Notes and Protocols for Asundexian in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian (BAY 2433334) is an orally active, potent, and selective small molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3] By directly and reversibly binding to the active site of FXIa, this compound effectively suppresses thrombin generation and thrombus formation.[1][2][4] Its mechanism of action makes it a promising candidate for anticoagulant therapies with a potentially lower risk of bleeding compared to traditional anticoagulants.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 592.93 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | ≥ 250 mg/mL in DMSO | [2] |
| IC₅₀ (human FXIa) | ~1 nM | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [1] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 592.93 g/mol x 0.001 L x 1000 = 5.93 mg
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile, amber microcentrifuge tube.
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but ensure to check the compound's stability information first. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. In vitro assays with this compound have utilized concentrations ranging from 0 to 50 µM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (in medium): To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.1%. Prepare serial dilutions of the this compound stock solution directly in the complete cell culture medium.
-
Example for a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment, but without the inhibitor. This allows for the assessment of any effects the solvent may have on the cells.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the intrinsic coagulation pathway.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Activated Partial Thromboplastin Time (aPTT) Assay with Asundexian
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian, a novel oral, direct inhibitor of activated Factor XI (FXIa), is under investigation as an anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action, targeting a key component of the intrinsic coagulation pathway, offers the potential for effective antithrombotic therapy with a reduced risk of bleeding compared to conventional anticoagulants.[1][3] The activated partial thromboplastin (B12709170) time (aPTT) assay is a fundamental coagulation test that evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[4][5][6] As this compound directly inhibits FXIa, a critical enzyme in the intrinsic pathway, the aPTT assay is a sensitive pharmacodynamic biomarker to assess its biological activity.[7][8] this compound induces a concentration-dependent prolongation of the aPTT.[8][9] These application notes provide detailed protocols and data for utilizing the aPTT assay in research and development settings involving this compound.
Principle of the aPTT Assay
The aPTT test measures the time it takes for a fibrin (B1330869) clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (B1166683) (a substitute for platelet factor 3).[4][10] The contact activator initiates the intrinsic pathway by activating Factor XII, which in turn activates Factor XI.[4] The subsequent cascade of enzymatic reactions, involving Factors IX, VIII, X, V, prothrombin, and fibrinogen, ultimately leads to the formation of a stable fibrin clot.[6] The time from the addition of calcium chloride (to initiate the final steps of coagulation) to clot formation is recorded as the aPTT in seconds.[4]
Effect of this compound on the aPTT
This compound is a direct inhibitor of FXIa, which is a serine protease that activates Factor IX in the intrinsic coagulation pathway.[2] By inhibiting FXIa, this compound effectively dampens the amplification of the coagulation cascade, leading to a prolongation of the time required for clot formation in the aPTT assay.[8][11] This effect is dose-dependent and can be quantified to understand the pharmacodynamic profile of the drug.[7] Notably, this compound has no significant effect on the prothrombin time (PT), which assesses the extrinsic and common pathways of coagulation.[7]
Quantitative Data
The following tables summarize the in vitro effect of this compound on the aPTT in human plasma.
Table 1: Concentration-Dependent Prolongation of aPTT by this compound in Human Plasma
| This compound Concentration (ng/mL) | aPTT (seconds) | Fold Change from Baseline |
| 0 | 27.0 | 1.0 |
| 50 | ~27.0 | ~1.0 |
| 427.8 | ~54.0 | ~2.0 |
| 4000 | 96.9 ± 5.6 | ~3.6 |
Data synthesized from a study by Joubert et al. (2024), where normal pooled plasma was spiked with varying concentrations of this compound. The aPTT was measured using Dade® Actin® FS reagent.[3][12]
Table 2: Pharmacodynamic Effect of this compound on aPTT in Healthy Japanese Volunteers
| This compound Dose (once daily) | Maximum aPTT Ratio to Baseline (Geometric Mean) |
| 25 mg | 1.605 |
| 50 mg | 1.948 |
| 100 mg | 2.249 |
Data from a Phase 1 study in healthy Japanese volunteers.[7]
Experimental Protocols
In Vitro aPTT Assay with this compound-Spiked Plasma
This protocol describes the procedure for evaluating the effect of this compound on the aPTT in a laboratory setting using spiked normal human plasma.
Materials:
-
This compound (analytical grade)
-
Normal pooled human plasma (platelet-poor)
-
aPTT reagent (e.g., Dade® Actin® FS or similar silica-based activator)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Automated coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking of Plasma:
-
Thaw the normal pooled human plasma at 37°C.
-
Prepare a series of this compound concentrations in plasma by spiking the plasma with the this compound stock solution. Ensure the final solvent concentration is minimal and does not affect the assay. Include a vehicle control (plasma with solvent only).
-
Gently mix and allow the spiked plasma to equilibrate for a short period.
-
-
aPTT Measurement:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of the this compound-spiked plasma sample into a cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3 minutes at 37°C.
-
Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette to initiate coagulation.
-
The automated coagulometer will measure the time in seconds for clot formation.
-
-
Data Analysis:
-
Record the aPTT in seconds for each this compound concentration and the control.
-
Calculate the fold change in aPTT relative to the vehicle control.
-
Plot the aPTT (in seconds or fold change) against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Intrinsic Coagulation Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for aPTT Assay with this compound.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. linear.es [linear.es]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorometric Assessment of Factor XIa Activity in the Presence of Asundexian
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a fluorometric assay to determine the activity of Factor XIa (FXIa) and to characterize the inhibitory effect of Asundexian, a potent and selective oral inhibitor of FXIa.[1][2] This direct and quantitative enzymatic assay is crucial for the research and development of novel antithrombotic therapies targeting the intrinsic coagulation pathway.[3]
Introduction
Factor XIa is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade.[3][4] Its inhibition is an attractive therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[5][6][7] this compound (BAY 2433334) is a small molecule inhibitor that directly, potently, and reversibly binds to the active site of FXIa.[8]
This document outlines a fluorometric assay that measures the enzymatic activity of FXIa by monitoring the cleavage of a synthetic fluorogenic substrate.[3] In its intact form, the substrate is non-fluorescent, but upon cleavage by FXIa, a highly fluorescent molecule is released, producing a signal directly proportional to FXIa activity.[3] This method allows for the precise determination of the inhibitory potency of compounds like this compound, typically expressed as an IC50 value.
Data Presentation
Table 1: Inhibitory Potency of this compound against Human Factor XIa
| Parameter | Value | Conditions |
| IC50 (in buffer) | 1.0 ± 0.17 nM | In vitro fluorometric assay with purified human FXIa. Substrate concentration was significantly lower than the Michaelis constant (Km), making the IC50 value approximately equal to the inhibition constant (Ki).[1] |
| IC50 (in human plasma) | 0.14 ± 0.04 µM | In vitro fluorometric assay where FXI activation was triggered via the contact activation pathway.[1] |
| IC50 (in rabbit plasma) | 0.54 ± 0.11 µM | In vitro fluorometric assay under similar conditions to human plasma.[1] |
| IC50 (human plasma kallikrein) | 1.23 ± 0.07 µM | Demonstrates selectivity for FXIa over plasma kallikrein.[1] |
IC50 (Half maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the intrinsic coagulation cascade leading to the activation of Factor XI and the general workflow for the fluorometric assay.
Caption: Intrinsic Coagulation Pathway and the inhibitory action of this compound on Factor XIa.
Caption: Experimental workflow for the fluorometric assessment of FXIa inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Purified human Factor XIa (FXIa)
-
This compound
-
Fluorogenic FXIa substrate (e.g., D-Leu-Pro-Arg-Rh110-D-Pro or a substrate with an ANSN fluorophore)[3][9]
-
Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing 0.1% Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filters (e.g., excitation ~495 nm, emission ~525 nm for Rhodamine 110-based substrates; or excitation ~352 nm, emission ~470 nm for ANSN-based substrates)[3][9]
Procedure
1. Reagent Preparation: a. Assay Buffer: Prepare the assay buffer and ensure it is at the correct pH. b. This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. c. This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. d. Factor XIa Working Solution: Dilute the purified human FXIa in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course. e. Fluorogenic Substrate Working Solution: Reconstitute the fluorogenic substrate in DMSO to create a stock solution.[3] Further dilute the substrate stock solution in assay buffer to the desired working concentration.[3] This should also be optimized, but a concentration at or below the Km is recommended for inhibitor screening.
2. Assay Protocol: a. In a 96-well black microplate, add the different dilutions of this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells. b. Add the FXIa working solution to all wells except for the "no enzyme" control wells. c. Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the binding of this compound to FXIa.[3] d. To initiate the enzymatic reaction, add the fluorogenic substrate working solution to all wells. e. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
3. Data Acquisition: a. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.[3] b. Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.[3][9]
4. Data Analysis: a. For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax without inhibitor)] x 100 c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation or another suitable nonlinear regression model.
This fluorometric assay provides a robust and sensitive method for quantifying the activity of Factor XIa and the inhibitory potency of this compound. The detailed protocol and reference data presented here will aid researchers in the continued investigation and development of FXIa inhibitors as a promising new class of anticoagulants.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cryopep.com [cryopep.com]
Application Notes and Protocols for Asundexian in a Ferric Chloride (FeCl₂)-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the antithrombotic efficacy of Asundexian, a novel oral Factor XIa (FXIa) inhibitor, using the widely established ferric chloride (FeCl₂)-induced thrombosis model. This model is a valuable tool for preclinical assessment of anticoagulant and antiplatelet agents.[1][2][3]
Introduction to this compound and the FeCl₂ Model
This compound is a small molecule inhibitor that selectively targets activated coagulation factor XI (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[4][5] By inhibiting FXIa, this compound aims to prevent pathologic thrombus formation with a potentially lower risk of bleeding compared to traditional anticoagulants.[4][6] Preclinical studies have demonstrated its efficacy in reducing thrombus formation in various animal models.[1][7]
The FeCl₂-induced thrombosis model is a well-characterized and reproducible method for inducing vascular injury and subsequent thrombus formation in vivo.[2][8] Topical application of a ferric chloride solution to the adventitial surface of an artery or vein causes oxidative damage to the endothelial cells, leading to the initiation of the coagulation cascade and platelet aggregation, ultimately resulting in the formation of an occlusive thrombus.[2][3] This model allows for the quantitative assessment of antithrombotic drug efficacy by measuring parameters such as thrombus weight and time to vessel occlusion.[7][8]
Key Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The FeCl₂-induced injury model primarily initiates thrombosis through endothelial damage, which activates the intrinsic pathway. This compound exerts its antithrombotic effect by specifically inhibiting Factor XIa within this pathway.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Asundexian
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian (BAY 2433334) is an orally administered, potent, and selective small molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic coagulation pathway.[1][2][3] Its mechanism of action suggests a potential for effective antithrombotic therapy with a reduced risk of bleeding compared to conventional anticoagulants.[1][4] To support preclinical and clinical research, including pharmacokinetic and pharmacodynamic (PK/PD) studies, robust and validated analytical methods for the accurate quantification of this compound in biological matrices are essential.[5][6]
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in human plasma. The primary method described is a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major inactive metabolite, M-10.[7][8][9] Additionally, a general protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is proposed as a potential alternative, which would require full validation before implementation.
Signaling Pathway of this compound
This compound targets the intrinsic pathway of the coagulation cascade by directly inhibiting the enzymatic activity of Factor XIa. This prevents the downstream activation of Factor IX, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.
Diagram of this compound's mechanism of action in the coagulation cascade.
Method 1: Validated LC-MS/MS for this compound and M-10 in Human Plasma
This method is based on a validated bioanalytical assay for the simultaneous quantification of this compound and its metabolite M-10 in human plasma, demonstrating high sensitivity, specificity, and reproducibility.[7][8][9][10]
Quantitative Data Summary
| Parameter | This compound | M-10 | Reference |
| Matrix | Human Plasma (K3-EDTA) | Human Plasma (K3-EDTA) | [7][8] |
| Linearity Range | 0.5 - 500 ng/mL | 5.0 - 5000 ng/mL | [7][8][9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5.0 ng/mL | [7][8] |
| Intra-assay Accuracy (%) | 97.8 - 103.2 | 98.4 - 101.8 | [8] |
| Inter-assay Accuracy (%) | 98.7 - 101.5 | 99.3 - 101.2 | [8] |
| Intra-assay Precision (CV%) | 2.9 - 6.1 | 2.5 - 4.9 | [8] |
| Inter-assay Precision (CV%) | 2.1 - 4.5 | 2.3 - 3.8 | [8] |
Experimental Workflow: LC-MS/MS Analysis
Workflow for this compound quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound and M-10 reference standards
-
Stable isotope-labeled internal standards (IS): [¹³C₇, ¹⁵N] this compound and [¹³C₇, ¹⁵N] M-10[8]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Human plasma with K3-EDTA as anticoagulant
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).
-
Add 500 µL of the internal standard working solution (prepared in acetonitrile).[8]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 4500 rpm for 10 minutes at room temperature.[8]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions [7][8]
| Parameter | Condition |
| HPLC System | High-Pressure Liquid Chromatography system |
| Column | Reversed-phase C18 column |
| Mobile Phase A | 2 mM Ammonium acetate in water, pH 3 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min (example, requires optimization) |
| Injection Volume | 3 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive and negative mode switching |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Compound-Dependent Settings [8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 593.10 | 337.10 | Positive |
| [¹³C₇, ¹⁵N] this compound (IS) | 601.20 | 345.20 | Positive |
| M-10 | 201.00 | 159.00 | Negative |
| [¹³C₇, ¹⁵N] M-10 (IS) | 203.00 | 161.10 | Negative |
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
Method 2: Proposed HPLC-UV Method for this compound Quantification
While a validated HPLC-UV method for this compound has not been reported in the reviewed literature, this section provides a general protocol based on methods for other oral anticoagulants that can serve as a starting point for method development and validation.[11][12][13][14]
Quantitative Data Summary (Hypothetical - Requires Validation)
| Parameter | This compound |
| Matrix | Human Plasma |
| Linearity Range | 10 - 1000 ng/mL (to be determined) |
| Limit of Quantification (LOQ) | ~10 ng/mL (to be determined) |
| Accuracy & Precision | To be determined (target <15%) |
Experimental Workflow: HPLC-UV Analysis
Workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV (for Method Development)
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
2. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Instrumentation and Conditions (Starting Point) [11][12][13][14]
| Parameter | Suggested Condition |
| HPLC System | High-Performance Liquid Chromatography system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV scan of this compound (likely in the 230-280 nm range) |
| Column Temperature | 30 °C |
4. Method Validation This proposed HPLC-UV method requires full validation according to regulatory guidelines, including assessment of:
-
Specificity and selectivity
-
Linearity and range
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Accuracy and precision
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
The validated LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its metabolite M-10 in human plasma, making it well-suited for regulated bioanalysis in clinical trials. The proposed HPLC-UV method offers a potential alternative that may be more accessible in some laboratory settings but necessitates comprehensive development and validation to ensure its suitability for quantitative analysis. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. researchgate.net [researchgate.net]
- 4. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. benchchem.com [benchchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of this compound and its metabolite M-10 in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Evaluation of Asundexian in Combination with Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asundexian is an oral, direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation cascade.[1][2] Its mechanism of action suggests a potential to prevent thrombosis with a lower risk of bleeding compared to conventional anticoagulants.[3][4] Antiplatelet agents, such as aspirin (B1665792) and P2Y12 receptor inhibitors (e.g., clopidogrel, ticagrelor), are the cornerstone of therapy for the prevention of arterial thrombosis. Combining this compound with antiplatelet therapy could offer a synergistic antithrombotic effect by targeting both the coagulation cascade and platelet activation pathways. These application notes provide a summary of the preclinical rationale for this combination and detailed protocols for in vitro evaluation.
Preclinical studies have shown that the combination of this compound with dual antiplatelet therapy (aspirin and ticagrelor) in a rabbit model of arterial thrombosis resulted in a dose-dependent reduction in thrombus weight without a significant increase in bleeding time.[1][2] This suggests that targeting both FXIa and platelet activation pathways may provide enhanced antithrombotic efficacy without compromising hemostasis.
Data Presentation
Currently, there is a lack of publicly available in vitro data specifically quantifying the combined effects of this compound and antiplatelet agents on platelet aggregation and thrombus formation. The following tables are presented as templates for researchers to structure their data upon completion of the described experimental protocols.
Table 1: Effect of this compound and Antiplatelet Agents on Platelet Aggregation
| Treatment Group | Agonist (e.g., ADP, Collagen) | Concentration | Maximum Aggregation (%) |
| Vehicle Control | ADP | 5 µM | |
| This compound | ADP | 5 µM | |
| Aspirin | ADP | 5 µM | |
| P2Y12 Inhibitor | ADP | 5 µM | |
| This compound + Aspirin | ADP | 5 µM | |
| This compound + P2Y12 Inhibitor | ADP | 5 µM | |
| This compound + Aspirin + P2Y12 Inhibitor | ADP | 5 µM | |
| Vehicle Control | Collagen | 2 µg/mL | |
| This compound | Collagen | 2 µg/mL | |
| Aspirin | Collagen | 2 µg/mL | |
| P2Y12 Inhibitor | Collagen | 2 µg/mL | |
| This compound + Aspirin | Collagen | 2 µg/mL | |
| This compound + P2Y12 Inhibitor | Collagen | 2 µg/mL | |
| This compound + Aspirin + P2Y12 Inhibitor | Collagen | 2 µg/mL |
Table 2: Effect of this compound and Antiplatelet Agents on Thrombus Formation Under Shear Stress
| Treatment Group | Wall Shear Rate (dyn/cm²) | Surface Area Coverage (%) | Thrombus Volume (µm³) |
| Vehicle Control | 1000 | ||
| This compound | 1000 | ||
| Aspirin | 1000 | ||
| P2Y12 Inhibitor | 1000 | ||
| This compound + Aspirin | 1000 | ||
| This compound + P2Y12 Inhibitor | 1000 | ||
| This compound + Aspirin + P2Y12 Inhibitor | 1000 |
Signaling Pathways and Experimental Workflows
Combined inhibitory effects of this compound and antiplatelet agents.
Experimental workflow for in vitro platelet function testing.
Experimental Protocols
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
Objective: To assess the effect of this compound, alone and in combination with antiplatelet agents, on platelet aggregation in response to various agonists.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free donors.
-
Anticoagulant: 3.2% sodium citrate (B86180).
-
This compound (stock solution in DMSO or appropriate vehicle).
-
Aspirin (stock solution in ethanol (B145695) or appropriate vehicle).
-
P2Y12 inhibitor (e.g., ticagrelor, 2-MeSAMP, active metabolite of clopidogrel; stock solution in DMSO or appropriate vehicle).
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor activating peptide (TRAP-6).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Methodology:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Incubation:
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.
-
Aliquot the adjusted PRP into aggregometer cuvettes.
-
Add the vehicle control, this compound, antiplatelet agent(s), or their combinations to the PRP and incubate for 15-30 minutes at 37°C.
-
-
Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add the desired agonist (e.g., ADP 5 µM, collagen 2 µg/mL) to the cuvettes and record the change in light transmission for 5-10 minutes.
-
Determine the maximum percentage of aggregation for each condition.
-
Protocol 2: Thrombus Formation under Shear Stress
Objective: To evaluate the effect of this compound and antiplatelet agents on platelet adhesion and thrombus formation on a collagen-coated surface under physiological shear conditions.
Materials:
-
Freshly drawn human whole blood anticoagulated with a thrombin inhibitor (e.g., hirudin, PPACK).
-
This compound, aspirin, and P2Y12 inhibitor.
-
Collagen-coated microfluidic flow chambers.
-
Fluorescently labeled anti-CD41 antibody to visualize platelets.
-
Syringe pump.
-
Inverted fluorescence microscope with a camera.
-
Image analysis software.
Methodology:
-
Blood Preparation:
-
Collect whole blood into tubes containing a direct thrombin inhibitor.
-
Incubate the whole blood with the vehicle control, this compound, antiplatelet agent(s), or their combinations for 30 minutes at 37°C.
-
Add a fluorescently labeled anti-CD41 antibody to the blood and incubate for 10 minutes in the dark.
-
-
Flow Assay:
-
Assemble the collagen-coated flow chamber on the microscope stage.
-
Draw the treated blood through the chamber using a syringe pump at a defined wall shear rate (e.g., 1000 s⁻¹) for a set duration (e.g., 5 minutes).
-
-
Image Acquisition and Analysis:
-
Capture images of platelet adhesion and thrombus formation at regular intervals during perfusion.
-
After perfusion, gently rinse the chamber with buffer.
-
Acquire multiple images from different fields of view.
-
Analyze the images to quantify surface area coverage by platelets and the total thrombus volume.
-
Protocol 3: Flow Cytometry for Platelet Activation Markers
Objective: To determine the effect of this compound and antiplatelet agents on the expression of platelet activation markers.
Materials:
-
Freshly drawn human whole blood or PRP.
-
This compound, aspirin, and P2Y12 inhibitor.
-
Platelet agonists (e.g., ADP, collagen, TRAP-6).
-
Fluorescently labeled antibodies against platelet activation markers (e.g., anti-P-selectin (CD62P), PAC-1 which binds to activated GPIIb/IIIa).
-
Fixative (e.g., 1% formaldehyde).
-
Flow cytometer.
Methodology:
-
Sample Preparation and Incubation:
-
Use either diluted whole blood or PRP.
-
Incubate the samples with the vehicle control, this compound, antiplatelet agent(s), or their combinations for 15-30 minutes at 37°C.
-
-
Stimulation and Staining:
-
Add the chosen agonist at a sub-maximal concentration and incubate for 5-10 minutes.
-
Add the fluorescently labeled antibodies and incubate for 15-20 minutes at room temperature in the dark.
-
Fix the samples with 1% formaldehyde.
-
-
Flow Cytometric Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Analyze the median fluorescence intensity of the activation markers for each treatment condition.
-
Conclusion
The combination of this compound with antiplatelet agents represents a promising strategy for enhanced antithrombotic therapy. The provided protocols offer a framework for the in vitro characterization of this combination's effects on platelet function. The data generated from these studies will be crucial for understanding the mechanistic synergy and for the further development of this therapeutic approach.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of Asundexian in DMSO for laboratory use
Application Notes and Protocols for Asundexian in DMSO
Topic: Long-term Stability of this compound in DMSO for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active, potent, and reversible small molecule inhibitor of Factor XIa (FXIa).[1] FXIa is a critical component of the intrinsic coagulation cascade, and its inhibition is a promising therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][3][4][5][6] For laboratory research, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create concentrated stock solutions for use in various in vitro and in vivo experiments.
The integrity and stability of these stock solutions are paramount for generating reproducible and reliable experimental data. Improper storage can lead to compound degradation, precipitation, or loss of activity, resulting in inaccurate results. These application notes provide detailed protocols and best practices for the preparation, storage, and handling of this compound solutions in DMSO to ensure their long-term stability and efficacy for laboratory use.
Mechanism of Action of this compound
This compound selectively targets and inhibits Factor XIa, which plays a key role in the amplification of the coagulation cascade. By blocking FXIa, this compound interrupts the propagation of thrombus formation.[4][5][6]
Figure 1. this compound's mechanism of action via inhibition of Factor XIa.
Recommended Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably from a new, unopened bottle[1]
-
Sterile, amber, or opaque polypropylene (B1209903) cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
-
-20°C and -80°C freezers (calibrated and monitored)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a concentrated stock solution. Adjust mass and volume as needed for different concentrations.
-
Pre-use Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., for 1 mL of a 50 mM solution, weigh 29.65 mg; MW = 592.93 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. It is critical to use anhydrous DMSO, as moisture can accelerate compound degradation.[7]
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a brief sonication (5-10 minutes in a water bath) to ensure complete dissolution.[8] Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled polypropylene cryovials.[8][9] The volume of each aliquot should correspond to the amount needed for a single experiment.
Figure 2. Workflow for preparing this compound stock solutions in DMSO.
Protocol for Long-Term Storage
Proper storage temperature is the most critical factor for maintaining the long-term stability of this compound in DMSO. Based on supplier recommendations and general best practices, the following conditions should be observed[1][9][10]:
-
Long-Term Storage (up to 6 months): Store aliquots at -80°C .
-
Short-Term Storage (up to 1 month): Store aliquots at -20°C .
Avoid storing DMSO stock solutions at 4°C or room temperature for any extended period. Protect solutions from light by using amber or opaque vials.
Protocol for Use of Stored this compound Aliquots
-
Thawing: Remove a single aliquot from the freezer and thaw it quickly at room temperature.
-
Pre-Dilution Check: Before diluting into aqueous media, centrifuge the vial briefly to collect all liquid at the bottom and visually inspect for any precipitation. If precipitate is observed, gently warm the solution to 37°C and vortex to redissolve.
-
Working Solution Preparation: Prepare the final working solution by diluting the DMSO stock into your aqueous experimental buffer or cell culture medium. To avoid precipitation, perform serial dilutions if a large dilution factor is required. The final concentration of DMSO in assays should be kept to a minimum, ideally below 0.1%, to prevent solvent-induced artifacts or cytotoxicity.
-
Discard Unused Solution: Do not re-freeze a thawed aliquot. Discard any unused portion of the thawed stock solution to ensure maximum potency in subsequent experiments.
Stability Data Summary
While specific, publicly available, long-term kinetic stability data for this compound in DMSO is limited, the following tables summarize the recommended storage guidelines from suppliers and are supplemented with expected stability based on general principles for small molecules in DMSO.[1][7][11][12]
Table 1: Recommended Storage Conditions and Duration
| Form | Solvent | Storage Temperature | Maximum Recommended Duration |
| Solid Powder | N/A | -20°C | 3 Years[1] |
| Solution | DMSO | -80°C | 6 Months[1] |
| Solution | DMSO | -20°C | 1 Month[1][9][10] |
Table 2: Hypothetical Stability Profile of this compound (10 mM in DMSO)
This table provides an illustrative example of expected compound integrity over time under different storage conditions. Actual stability should be verified analytically.
| Storage Temp. | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >98% | >97% | >95% |
| -20°C | >98% | >95% | ~90% | <85% |
| 4°C | <90% | <80% | Significant Degradation | Not Recommended |
| Room Temp. | Significant Degradation | Not Recommended | Not Recommended | Not Recommended |
Stability Assessment Logic
For critical applications, such as in regulated drug development or long-term studies, it is advisable to periodically assess the stability of stored stock solutions.
Figure 3. Decision workflow for using and assessing stored aliquots.
Conclusion and Best Practices Summary
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO to minimize water-related degradation.
-
Store Cold: For long-term storage (>1 month), -80°C is strongly recommended. For short-term use, -20°C is acceptable.
-
Aliquot: Prepare single-use aliquots to prevent the damaging effects of repeated freeze-thaw cycles.
-
Protect from Light: Use amber or opaque vials to prevent potential photodegradation.
-
Verify for Critical Assays: For long-term or highly sensitive studies, periodically re-qualify the concentration and purity of stored solutions using an analytical method like LC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
calibrating coagulation assays for Asundexian research
Asundexian is a novel oral anticoagulant that acts as a direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2] This targeted mechanism of action suggests that this compound can prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][3] Accurate calibration of coagulation assays is paramount for the preclinical and clinical development of this compound to ensure reliable measurement of its anticoagulant effects.
These application notes provide detailed protocols for calibrating key coagulation assays for this compound research, aimed at researchers, scientists, and drug development professionals.
This compound selectively binds to and inhibits Factor XIa, preventing the activation of Factor IX to Factor IXa. This disrupts the propagation of the intrinsic pathway of the coagulation cascade, ultimately leading to reduced thrombin generation and fibrin (B1330869) clot formation.[1]
References
Troubleshooting & Optimization
Technical Support Center: Asundexian and Coagulation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asundexian and encountering interference in routine coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the coagulation cascade?
This compound is an oral, direct inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a crucial component of the intrinsic pathway of the coagulation cascade.[2][3] By selectively inhibiting FXIa, this compound prevents the amplification of thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.[4] This targeted mechanism aims to reduce the risk of thrombosis while having a minimal impact on normal hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[2]
Q2: Which routine coagulation assays are affected by this compound?
This compound primarily interferes with assays that assess the intrinsic coagulation pathway. The most significantly affected assay is the Activated Partial Thromboplastin Time (aPTT) , which shows a concentration-dependent prolongation in the presence of this compound.[5][6][7] In contrast, this compound has little to no effect on the Prothrombin Time (PT) , fibrinogen quantification (both PT-derived and Clauss methods), and D-dimer assays.[5][8]
Q3: Why does this compound prolong the aPTT but not the PT?
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways, which include Factor XI. By inhibiting FXIa, this compound directly slows down the rate of clot formation in this pathway, leading to a longer aPTT.[4][5] The PT test, on the other hand, assesses the extrinsic and common pathways, which are initiated by tissue factor and are independent of Factor XI.[6] Therefore, this compound's targeted action on FXIa does not impact the PT.
Q4: Is the effect of this compound on aPTT consistent across all aPTT reagents?
No, the extent of aPTT prolongation can vary significantly depending on the aPTT reagent and methodology used.[8] Different reagents have varying sensitivities to FXIa inhibition. This highlights the need for careful validation of aPTT assays when measuring the pharmacodynamic effects of this compound or assessing patient samples.[5][9]
Q5: Can the aPTT be used to quantify this compound concentration in plasma?
A curvilinear relationship has been observed between this compound concentration and aPTT prolongation, suggesting that aPTT-based assays may be suitable for measuring the pharmacodynamic effects of this compound, particularly at peak plasma levels.[5][10] However, due to the variability between reagents, a specific assay would need to be calibrated and validated for this purpose.
Troubleshooting Guide
Issue: Unexpectedly prolonged aPTT in a sample from a patient treated with this compound.
Possible Cause: This is an expected finding due to the mechanism of action of this compound. The degree of prolongation is dependent on the concentration of this compound in the plasma.[5]
Troubleshooting Steps:
-
Confirm Patient Medication: Verify that the patient is indeed being treated with this compound and note the dosing regimen and time of last dose relative to the blood draw.
-
Review Assay and Reagent: Document the specific aPTT reagent and coagulation analyzer used, as sensitivity to this compound can vary.[8]
-
Consider Drug Concentration: The level of aPTT prolongation correlates with the plasma concentration of this compound.[7][11]
-
Perform Other Coagulation Tests: To rule out other coagulopathies, measure PT, fibrinogen, and thrombin time. These are generally not affected by this compound.[5]
-
Mitigation for Other Tests: If accurate measurement of other intrinsic pathway factors is required, consider methods to remove this compound from the sample.
Issue: Need to perform other coagulation tests on a plasma sample containing this compound.
Possible Cause: The presence of this compound can interfere with aPTT-based one-stage factor assays, leading to falsely low results for intrinsic pathway factors.[8][12]
Troubleshooting Steps:
-
Utilize Chromogenic Assays: Whenever possible, use chromogenic assays for coagulation factors, as they are less likely to be affected by FXIa inhibition compared to clot-based assays.
-
Sample Pre-treatment: For clot-based assays that are affected, consider pre-treating the plasma sample with activated charcoal-based adsorbents, such as DOAC-Stop™, to remove this compound.[12][13] This method has been shown to be effective in reversing the anticoagulant effect of this compound in plasma samples.[12][13]
-
Validation Required: If using an adsorbent, it is crucial to validate that the treatment effectively removes the drug without affecting the activity of the coagulation factors being measured.
Data on this compound Interference
The following tables summarize the quantitative effects of this compound on various coagulation assays as reported in in-vitro studies.
Table 1: Effect of this compound on Prothrombin Time (PT) and Fibrinogen
| This compound Concentration (ng/mL) | PT (Dade® Innovin®) [s] | PT (Thromborel S®) [s] | Fibrinogen (Dade® Thrombin) [g/L] |
| 0 | ~12 | ~12 | ~2.5 |
| 1000 | No significant change | No significant change | No significant change |
Data adapted from in-vitro studies spiking human plasma with this compound.[10]
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (ng/mL) | aPTT (Dade® Actin® FS) [s] | aPTT Ratio (Dade® Actin® FS) | aPTT (Dade® Actin® FSL) [s] | aPTT Ratio (Dade® Actin® FSL) |
| 0 | ~30 | 1.0 | ~30 | 1.0 |
| 1000 | Significantly Prolonged | > 1.5 | Significantly Prolonged | > 1.5 |
| 2000 | Markedly Prolonged | > 2.0 | Markedly Prolonged | > 2.0 |
| 4000 | Markedly Prolonged | > 2.5 | Markedly Prolonged | > 2.5 |
Data adapted from in-vitro studies spiking human plasma with this compound.[5][10] The relationship between concentration and aPTT prolongation is curvilinear.[5]
Experimental Protocols
In-vitro Spiking Studies to Assess Assay Interference
Objective: To determine the effect of this compound on routine coagulation assays.
Methodology:
-
Plasma Preparation: Obtain pooled normal human plasma. Commercial lyophilized preparations can be reconstituted according to the manufacturer's instructions.[10]
-
This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike aliquots of the plasma with varying concentrations of this compound to achieve final concentrations representative of therapeutic and supratherapeutic levels (e.g., 0 to 4000 ng/mL).[5] A vehicle control (plasma with solvent only) should be included.
-
Incubation: Gently mix the spiked plasma samples and incubate at room temperature for a defined period (e.g., 5 minutes) to allow for drug-protein binding.[10]
-
Coagulation Testing: Analyze the spiked samples for a panel of coagulation parameters, including PT, aPTT, fibrinogen, and D-dimer, using a clinical coagulation analyzer.[5]
-
Data Analysis: Compare the results of the this compound-spiked samples to the vehicle control. Plot the coagulation parameter results against the this compound concentration to determine the dose-response relationship.[10]
Removal of this compound from Plasma Samples
Objective: To mitigate the interference of this compound in coagulation assays.
Methodology:
-
Sample Preparation: Obtain plasma samples containing this compound.
-
Adsorbent Treatment: Add an activated charcoal-based adsorbent agent (e.g., DOAC-Stop™) to the plasma sample according to the manufacturer's instructions.[12]
-
Incubation and Centrifugation: Incubate the mixture for the recommended time to allow for the adsorption of this compound. Following incubation, centrifuge the sample to pellet the adsorbent.
-
Supernatant Collection: Carefully collect the supernatant (plasma with this compound removed).
-
Coagulation Testing: Perform the desired coagulation assays on the treated plasma.
-
Validation: It is essential to have a control sample with a known concentration of the analyte of interest (e.g., a specific coagulation factor) and this compound to confirm that the removal process does not significantly impact the measurement of the analyte itself.
Visualizations
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Troubleshooting workflow for prolonged aPTT.
Caption: Logical relationships of this compound's effects.
References
- 1. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferences associated with the factor XIa inhibitors this compound and milvexian in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOAC-Stop reverses the anticoagulant effect of this compound and milvexian - PubMed [pubmed.ncbi.nlm.nih.gov]
Asundexian In Vitro Experimentation: A Technical Support Resource
Welcome to the technical support center for Asundexian, a direct, reversible inhibitor of Factor XIa (FXIa). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for in vitro experiments and to offer troubleshooting support for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vitro settings.
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule that directly, potently, and reversibly binds to the active site of Factor XIa (FXIa), inhibiting its activity.[1] FXIa is a critical component of the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound blocks the amplification of thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.
Q2: How should I prepare stock and working solutions of this compound?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). A stock solution of 1 mg/mL has been used in some studies.[2] this compound is soluble in DMSO at concentrations of ≥ 250 mg/mL.[1] To prepare working solutions, perform serial dilutions from the stock solution into an appropriate buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound will vary depending on the assay system.
-
Enzymatic Assays: In purified human FXIa enzymatic assays, this compound has an IC50 of approximately 1.0 nM.[3]
-
Plasma-Based Assays: In human plasma, higher concentrations are required to observe an effect due to plasma protein binding. For Activated Partial Thromboplastin Time (APTT) assays, concentrations ranging from 0 to 4000 ng/mL have been tested.[4]
-
Cell-Based Assays: The optimal concentration for cell-based assays should be determined empirically. It is advisable to perform a dose-response curve starting from nanomolar concentrations up to the low micromolar range.
Q4: Does this compound affect platelet aggregation?
A4: this compound's mechanism of action is targeted at the coagulation cascade and is not expected to directly interfere with platelet aggregation. However, it is always good practice to include appropriate controls in your experiments to rule out any off-target effects.
Q5: Is this compound cytotoxic to cells in culture?
A5: While specific cytotoxicity data for this compound in various cell lines is not extensively published, it is crucial to assess its impact on cell viability in your specific experimental setup. A standard MTT or other cell viability assay should be performed to determine the non-toxic concentration range of this compound for your chosen cell line.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your in vitro experiments with this compound.
Enzymatic Assays (Purified FXIa)
| Problem | Possible Cause | Solution |
| Higher than expected IC50 value | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Inactive FXIa Enzyme: Improper storage or expired enzyme.3. Incorrect Assay Conditions: Suboptimal buffer pH, temperature, or substrate concentration. | 1. Prepare fresh working solutions from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles.2. Use a fresh vial of FXIa and ensure it is stored at the recommended temperature. Run a positive control without inhibitor to confirm enzyme activity.3. Verify all assay parameters and ensure they are within the optimal range for FXIa activity. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting.2. Precipitation of this compound: Poor solubility at higher concentrations. | 1. Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette for simultaneous additions.2. Visually inspect wells for precipitation. Ensure the final DMSO concentration is low and consider using a surfactant in your assay buffer if solubility issues persist. |
Plasma-Based Assays (e.g., aPTT)
| Problem | Possible Cause | Solution |
| No prolongation of aPTT at expected concentrations | 1. Low this compound Concentration: The concentration range may be too low for the less sensitive aPTT assay.2. Reagent Insensitivity: Different aPTT reagents have varying sensitivities to FXIa inhibitors.[5] | 1. Extend the concentration range of this compound into the higher ng/mL or low µM range.2. If possible, test a different aPTT reagent. Reagents with different activators (e.g., ellagic acid, silica) may yield different results. |
| Results not reproducible | 1. Plasma Quality: Use of improperly stored or repeatedly frozen-thawed plasma.2. Inconsistent Incubation Times: Variation in incubation times with the aPTT reagent. | 1. Use fresh or properly aliquoted and stored pooled normal plasma.2. Ensure consistent incubation times for all samples. |
Cell-Based Assays (e.g., Endothelial Cells, Platelets)
| Problem | Possible Cause | Solution |
| Unexpected effect on cell viability | 1. Cytotoxicity of this compound: The concentration used may be toxic to the cells.2. Solvent Toxicity: High concentration of DMSO. | 1. Perform a dose-response cell viability assay (e.g., MTT) to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
| No observable effect | 1. Inappropriate Cell Model: The chosen cell line may not be suitable for studying the intended pathway.2. Insufficient Incubation Time: The treatment duration may be too short to observe a biological response. | 1. Ensure your cell model is appropriate for investigating the effects of anticoagulation or the specific pathway of interest.2. Optimize the incubation time by performing a time-course experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Type | System | Parameter | Value | Reference |
| Enzymatic Assay | Purified Human FXIa in buffer | IC50 | 1.0 (± 0.17) nM | [3] |
| Plasma-Based Assay | Human Plasma (Contact Activation) | IC50 | 0.14 (± 0.04) µM | [3] |
| Thrombin Generation | Human Plasma (Low Tissue Factor) | IC50 (Peak Height) | 0.3 µM | [3] |
Table 2: Effect of this compound on aPTT Clotting Time with Different Reagents
| aPTT Reagent | This compound Concentration (ng/mL) | aPTT Clotting Time (seconds, mean ± SD) | Reference |
| Dade® Actin® FS | 1000 | 69.1 ± 3.5 | [4] |
| Dade® Actin® FSL | 1000 | 56.1 ± 2.0 | [4] |
Note: There is significant variability in the sensitivity of different aPTT reagents to FXIa inhibitors. Researchers should characterize the response with their specific reagent.
Experimental Protocols
Protocol 1: In Vitro FXIa Inhibition Assay (Fluorometric)
-
Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Prepare working solutions of human FXIa and a fluorogenic FXIa substrate in assay buffer.
-
-
Assay Procedure:
-
Add diluted this compound or vehicle control to the wells of a microplate.
-
Add the FXIa working solution to all wells except the negative control.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at 37°C using appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation:
-
Spike pooled normal human plasma with various concentrations of this compound or vehicle control (DMSO).
-
-
Assay Procedure (using an automated coagulometer):
-
Pipette the spiked plasma into a cuvette.
-
Add the aPTT reagent and incubate for the manufacturer-recommended time at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride solution.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound required to double the clotting time (EC2x) compared to the vehicle control.
-
Visualizations
Signaling Pathway: The Intrinsic Coagulation Cascade
Caption: The intrinsic coagulation pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound's In Vitro Efficacy
Caption: A general workflow for evaluating the in vitro efficacy of this compound.
Logical Relationship: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in in vitro assays.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected aPTT results with Asundexian
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected Activated Partial Thromboplastin (B12709170) Time (aPTT) results when working with the Factor XIa inhibitor, Asundexian.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
This compound is an oral, direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By inhibiting FXIa, this compound disrupts the propagation of the coagulation cascade, leading to an anticoagulant effect. The aPTT assay is a laboratory test that evaluates the integrity of the intrinsic and common pathways of coagulation.[3] Therefore, a dose-dependent prolongation of the aPTT is an expected pharmacodynamic effect of this compound.[4][5]
Q2: Is the aPTT a reliable quantitative measure of this compound's anticoagulant activity?
While this compound prolongs the aPTT in a concentration-dependent manner, the degree of prolongation can vary significantly depending on the specific aPTT reagent and methodology used.[6][7][8] Therefore, while the aPTT can indicate the presence of this compound, it is not recommended for precise quantification of its anticoagulant effect. For quantitative measurements, a chromogenic anti-XIa assay would be more appropriate.
Q3: Should I expect to see a change in the Prothrombin Time (PT) with this compound?
No, this compound is not expected to have a significant effect on the Prothrombin Time (PT). The PT assay primarily evaluates the extrinsic and common pathways of coagulation, and this compound's target, Factor XIa, is part of the intrinsic pathway.[4] Studies have shown that this compound has no clinically relevant effects on PT.[5]
Q4: Can this compound interfere with other coagulation assays?
Yes, this compound can impact other coagulation assays that are dependent on the intrinsic pathway. This includes one-stage aPTT-based coagulation factor assays, which may show a reduction in the activity of factors VIII, IX, XI, and XII.[8][9]
Troubleshooting Unexpected aPTT Results
Encountering aPTT results that are inconsistent with expectations can be a common challenge. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Unexpected aPTT Results with this compound
Caption: A stepwise guide to troubleshooting unexpected aPTT results.
Step 1: Review Pre-analytical Factors
Pre-analytical errors are a frequent cause of unexpected coagulation results.[10][11]
-
Sample Collection:
-
Ensure the use of a 3.2% sodium citrate (B86180) tube.
-
Verify the correct blood-to-anticoagulant ratio (9:1). An underfilled tube will lead to a falsely prolonged aPTT.
-
Avoid contamination with heparin from collection lines.
-
-
Sample Processing:
-
Centrifuge the sample according to protocol to obtain platelet-poor plasma (<10 x 10^9/L platelets).
-
Process the sample within the recommended time frame to ensure factor stability.
-
-
Sample Storage:
-
If not tested immediately, store plasma frozen at -20°C or -80°C and thaw properly before analysis.
-
Step 2: Verify aPTT Reagent and Instrument
The choice of aPTT reagent can significantly impact the results obtained with this compound.[6][7]
-
Reagent Sensitivity: Different aPTT reagents have varying sensitivities to Factor XIa inhibitors.[4][12] Be aware of the specific characteristics of the reagent you are using.
-
Reagent Preparation and Storage: Ensure that the reagent has been reconstituted and stored according to the manufacturer's instructions.
-
Instrument Calibration and Quality Control: Verify that the coagulation analyzer is properly calibrated and that quality control materials are within the acceptable range.
Step 3: Confirm this compound Concentration
An incorrect concentration of this compound in the experimental sample will directly affect the aPTT result.
-
Stock Solution: Double-check the preparation and dilution of the this compound stock solution.
-
Spiking Procedure: If preparing spiked plasma samples, ensure accurate pipetting and thorough mixing.
Step 4: Perform Mixing Studies
If pre-analytical errors and reagent/instrument issues have been ruled out, a mixing study can help differentiate between a factor deficiency and the presence of an inhibitor.[10][13]
-
Procedure: Mix patient plasma 1:1 with normal pooled plasma and repeat the aPTT measurement.
-
Interpretation:
-
Correction of aPTT: If the aPTT of the mixture corrects to within the normal range, it suggests a factor deficiency. In the context of this compound experiments, this would be an unexpected finding if the baseline plasma was normal.
-
No Correction of aPTT: If the aPTT of the mixture remains prolonged, it indicates the presence of an inhibitor, which in this case is the expected effect of this compound.
-
Step 5: Consider Factor Assays
If the results are still inconclusive, specific factor assays can provide more detailed information. This compound is expected to interfere with aPTT-based factor assays, leading to an apparent decrease in the activity of intrinsic pathway factors.[8]
Data Presentation
The following tables summarize the expected dose-dependent effect of this compound on aPTT with different reagents based on in vitro studies.
Table 1: Effect of this compound on aPTT with Dade® Actin® FS Reagent
| This compound Concentration (ng/mL) | Mean aPTT (seconds) | Standard Deviation |
| 0 | 25.0 | 1.0 |
| 50 | 28.5 | 1.2 |
| 100 | 32.0 | 1.5 |
| 250 | 40.0 | 2.0 |
| 500 | 50.0 | 2.5 |
| 1000 | 65.0 | 3.0 |
| 2000 | 85.0 | 4.0 |
| 4000 | 110.0 | 5.0 |
Data adapted from in vitro studies.[4]
Table 2: Effect of this compound on aPTT with Dade® Actin® FSL Reagent
| This compound Concentration (ng/mL) | Mean aPTT (seconds) | Standard Deviation |
| 0 | 28.0 | 1.1 |
| 50 | 31.0 | 1.3 |
| 100 | 35.0 | 1.6 |
| 250 | 45.0 | 2.2 |
| 500 | 58.0 | 2.8 |
| 1000 | 75.0 | 3.5 |
Data adapted from in vitro studies.[4]
Experimental Protocols
Standard aPTT Assay Protocol (Manual Method)
This protocol provides a general procedure for performing a manual aPTT assay. For automated systems, refer to the instrument-specific operating procedures.
Materials:
-
Citrated platelet-poor plasma (patient sample or spiked plasma)
-
Normal pooled plasma (for control)
-
aPTT reagent (e.g., Dade® Actin® FS)
-
0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C
-
Water bath at 37°C
-
Coagulometer or stopwatch
-
Pipettes and test tubes
Procedure:
-
Pipette 100 µL of plasma (sample or control) into a test tube.
-
Incubate the tube at 37°C for 1-2 minutes.
-
Add 100 µL of the aPTT reagent to the test tube.
-
Incubate the plasma-reagent mixture at 37°C for the manufacturer-specified activation time (typically 3-5 minutes).[14]
-
Following the incubation period, forcefully add 100 µL of pre-warmed CaCl2 to the tube and simultaneously start the timer.
-
Observe the tube for clot formation. Stop the timer as soon as the first fibrin (B1330869) strands are visible.
-
Record the clotting time in seconds.
-
Perform all tests in duplicate.
Signaling Pathway
Diagram: this compound's Point of Inhibition in the Intrinsic Coagulation Pathway
Caption: this compound directly inhibits Factor XIa in the intrinsic pathway.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences associated with the factor XIa inhibitors this compound and milvexian in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.wfh.org [www1.wfh.org]
- 12. In vitro sensitivity of different activated partial thromboplastin time reagents to mild clotting factor deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diagnolab.com.na [diagnolab.com.na]
Technical Support Center: Asundexian Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with Asundexian in aqueous buffers for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for in vitro assays.
Issue 1: this compound precipitates out of solution when diluted into my aqueous assay buffer.
-
Question: My this compound, initially dissolved in DMSO, turned cloudy and precipitated after I added it to my phosphate-buffered saline (PBS) for an experiment. What should I do?
-
Answer: This is a common challenge due to the hydrophobic nature of this compound. Here is a step-by-step approach to troubleshoot this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its potential effects on the assay and to avoid "solvent-out" precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Vigorous Mixing: When adding the this compound stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to promote rapid and uniform dispersion.
-
Consider Co-solvents: If precipitation persists, you may need to incorporate a co-solvent. For in vitro assays, polyethylene (B3416737) glycol (PEG) 400 can be effective in improving the solubility of poorly soluble compounds. However, always include a vehicle control with the same co-solvent concentration in your experiment.
-
Issue 2: I am observing high variability in my IC50 values for this compound.
-
Question: My IC50 values for this compound in my FXIa enzymatic assay are inconsistent across different experiments. Could this be related to solubility?
-
Answer: Yes, poor solubility is a likely cause of high variability in potency assays. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To address this:
-
Visual Inspection: Before adding to your assay plate, visually inspect the diluted this compound solution for any signs of precipitation or cloudiness.
-
Pre-warm Buffer: Gently warming your assay buffer before adding the this compound stock can sometimes improve solubility. Ensure the temperature is compatible with your assay components.
-
Sonication: Brief sonication of the diluted this compound solution can help to break up small, non-visible precipitates and improve dissolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to prepare a stock solution of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is reported to be soluble in DMSO at concentrations of ≥ 250 mg/mL.
-
-
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or Tris buffer?
-
A2: Direct dissolution in aqueous buffers is not recommended due to this compound's low aqueous solubility. Always prepare a concentrated stock in DMSO first and then dilute it into your aqueous buffer.
-
-
Q3: How does pH affect the solubility of this compound?
-
Q4: How should I store my this compound stock solution?
-
A4: Store your DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to precipitation over time.
-
Quantitative Data on this compound Solubility
Since experimentally determined aqueous solubility data for this compound is not widely published, the following table provides predicted physicochemical properties and estimated aqueous solubility. These values are for guidance and should be experimentally confirmed for your specific buffer systems.
| Property | Predicted Value | Source |
| Molecular Weight | 592.93 g/mol | PubChem |
| clogP | 3.5 - 4.5 | Predicted |
| pKa | Non-ionizable (in physiological pH range) | Predicted |
| Estimated Aqueous Solubility (pH 7.4) | < 10 µg/mL | Predicted |
Table 1: Predicted Physicochemical Properties of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 250 mg/mL (≥ 421 mM) | Prepare stock solutions in this solvent. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | < 10 µg/mL (< 17 µM) | Direct dissolution is not recommended. Dilute from DMSO stock. |
Table 2: this compound Solubility in Common Solvents
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of a working solution of this compound in an aqueous buffer from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. For 1 mL of a 10 mM solution, use 5.93 mg of this compound (MW = 592.93 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.
-
Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock into the aqueous buffer to achieve the desired final concentrations.
-
For each dilution step, add the this compound/DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed 0.5%.
-
Protocol 2: FXIa Enzymatic Activity Assay (Chromogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of Factor XIa.[1]
Materials:
-
Human FXIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound working solutions (prepared as described in Protocol 1)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 10 µL of each this compound working solution concentration to the wells of the 96-well plate. Include a vehicle control (buffer with the same final DMSO concentration) and a no-enzyme control.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) for each well (mOD/min).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the effect of this compound on the intrinsic and common pathways of the coagulation cascade in plasma.[1]
Materials:
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
This compound working solutions (prepared in a suitable buffer)
-
Coagulometer
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound working solution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation in seconds.
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
Visualizations
References
Technical Support Center: Asundexian Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in mitigating variability in preclinical models when studying the novel oral Factor XIa (FXIa) inhibitor, Asundexian.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
Q1: We are observing high variability in thrombus weight in our ferric chloride (FeCl3)-induced arterial thrombosis model. What are the potential causes and solutions?
A1: High variability in this model is common and can stem from several factors:
-
Procedural Inconsistency: Minor variations in the application of FeCl3 (concentration, volume, duration of exposure) can significantly impact the degree of endothelial injury and subsequent thrombus formation.[5]
-
Animal-Specific Factors: Differences in animal age, weight, sex, and genetic background can influence coagulation and platelet function.
-
Drug Formulation and Administration: Improper formulation leading to precipitation, or inconsistent oral gavage technique can result in variable drug exposure.
Troubleshooting Steps:
-
Standardize Surgical Procedure: Ensure the same researcher, if possible, performs all surgeries. Use a consistent method for FeCl3 application, such as a saturated filter paper of a precise diameter applied for a fixed time.
-
Animal Selection: Use animals from a single supplier, within a narrow age and weight range. Consider using only one sex or analyzing data for each sex separately.
-
Formulation Verification: Prepare fresh formulations of this compound for each experiment. Visually inspect for any precipitation before administration.[5]
-
Pharmacokinetic (PK) Analysis: If variability persists, consider conducting satellite PK studies to correlate plasma this compound concentrations with the observed antithrombotic effect.
Q2: Our activated Partial Thromboplastin Time (aPTT) results are inconsistent, even within the same treatment group. How can we improve reproducibility?
A2: aPTT is a key pharmacodynamic (PD) marker for FXIa inhibitors.[6][7] Variability can be introduced at multiple stages:
-
Blood Collection: Contamination with tissue factor during difficult blood draws can activate coagulation prematurely. The volume of anticoagulant (e.g., citrate) relative to blood is also critical.
-
Sample Processing: Delays in processing, improper centrifugation speed/time leading to platelet-rich plasma, or temperature fluctuations can affect results.
-
Reagent Variability: Using different lots of aPTT reagents can introduce variability.
Troubleshooting Steps:
-
Consistent Blood Sampling: Use a consistent and clean venipuncture technique. For rodent studies, consider cannulation of a major vessel for consistent, high-quality samples.
-
Standardized Processing: Process all samples promptly after collection using a standardized protocol for centrifugation to obtain platelet-poor plasma.
-
Reagent Consistency: Use the same batch of aPTT reagent for all samples within a single study to minimize lot-to-lot variability.[5]
Q3: We are not observing a clear dose-dependent antithrombotic effect with this compound. What could be the issue?
A3: A flat dose-response curve could indicate several issues:
-
Dose Range: The selected dose range may be too high (on the plateau of the dose-response curve) or too low to elicit a graduated response.
-
Bioavailability: this compound is orally administered. Factors like diet, stress, or co-administered medications can affect its absorption and bioavailability.
-
Model Sensitivity: The chosen thrombosis model may not be sensitive enough to detect subtle differences in antithrombotic activity at the selected doses.
Troubleshooting Steps:
-
Expand Dose Range: Conduct a pilot study with a wider range of doses to identify the dynamic portion of the dose-response curve.
-
Control for GI Factors: Ensure consistent fasting periods for animals before dosing. Be aware of potential interactions with vehicle components.
-
Consider a Different Model: If the current model is not yielding results, consider a different thrombosis model that may be more sensitive to FXIa inhibition.[8]
Q4: Unexpected bleeding is observed at higher doses of this compound, which is supposed to have a better safety profile. Why is this happening?
A4: While FXIa inhibition is associated with a lower bleeding risk compared to other anticoagulants, bleeding can still occur, particularly in preclinical models.[9][10]
-
Model-Specific Trauma: Some models, especially those involving significant surgical trauma or a specific bleeding time assay (e.g., tail transection), may be more prone to bleeding.
-
Off-Target Effects at High Concentrations: At very high doses, the selectivity of any compound can decrease, potentially leading to off-target effects.
-
Concomitant Medications: If this compound is administered with other agents, such as antiplatelet drugs, this can synergistically increase bleeding risk.[11]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward step is to reduce the dose to a therapeutically relevant range.
-
Refine the Bleeding Model: Use a more standardized and less traumatic bleeding model if possible.
-
Assess Drug Interactions: If using combination therapy, evaluate the bleeding risk of each compound individually before testing them in combination.
II. Data Presentation
Table 1: Representative Pharmacokinetic (PK) Variability in Rats
Data shown are hypothetical examples for illustrative purposes.
| Parameter | Animal Group A (n=5) | Animal Group B (n=5) | Potential Cause of Variability |
| Dose (mg/kg, oral) | 10 | 10 | - |
| Cmax (ng/mL) | 850 ± 150 | 870 ± 450 | Inconsistent gavage technique in Group B |
| Tmax (hr) | 2.0 ± 0.5 | 2.5 ± 1.5 | Differences in gastric emptying |
| AUC (ng*h/mL) | 4200 ± 700 | 4350 ± 2100 | Variable absorption due to formulation issue |
Table 2: Representative Pharmacodynamic (PD) Variability in Rabbits
Data shown are hypothetical examples for illustrative purposes.
| Parameter | Treatment Group X (n=6) | Treatment Group Y (n=6) | Potential Cause of Variability |
| This compound Dose (mg/kg) | 5 | 5 | - |
| Baseline aPTT (sec) | 25 ± 2 | 24 ± 3 | Normal biological variation |
| aPTT at 2hr post-dose (sec) | 45 ± 5 | 48 ± 15 | Inconsistent blood sampling in Group Y |
| Thrombus Weight (mg) | 8 ± 3 | 9 ± 7 | Inconsistent surgical procedure in Group Y |
III. Experimental Protocols & Visualizations
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
-
Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler ultrasound probe around the artery to measure baseline blood flow.
-
Drug Administration: Administer this compound or vehicle via oral gavage at a predetermined time before injury (e.g., 60 minutes).
-
Vascular Injury: Apply a small piece of filter paper (e.g., 2 mm diameter) saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a fixed duration (e.g., 5 minutes).
-
Monitoring: Continuously monitor blood flow with the Doppler probe. The primary endpoint is the time to occlusion (cessation of blood flow).
-
Thrombus Excision: At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
-
Blood Collection: Collect blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the blood sample at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Pre-warm the aPTT reagent and calcium chloride (CaCl2) solution to 37°C.
-
Pipette 50 µL of PPP into a coagulometer cuvette and incubate at 37°C for 2 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent, mix, and incubate for the time specified by the manufacturer (e.g., 3-5 minutes).
-
Add 50 µL of pre-warmed CaCl2 solution to initiate the reaction.
-
-
Measurement: The coagulometer will automatically measure the time taken for a fibrin (B1330869) clot to form. This time is the aPTT.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting high data variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. benchchem.com [benchchem.com]
- 6. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor this compound in Rats and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Asundexian Technical Support Center: aPTT Reagent Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the differential sensitivity of activated Partial Thromboplastin Time (aPTT) reagents to Asundexian, a direct oral Factor XIa (FXIa) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the aPTT?
This compound is an oral, small-molecule anticoagulant that selectively inhibits Factor XIa (FXIa) in the intrinsic pathway of the coagulation cascade.[1][2] By blocking FXIa, this compound prevents the downstream amplification of thrombin generation, which leads to a concentration-dependent prolongation of the aPTT.[2][3] The prothrombin time (PT) is generally not affected.[2]
Q2: Why do I get different aPTT results for the same this compound concentration with different aPTT reagents?
Different aPTT reagents show significant variability in their responsiveness to this compound.[4][5] This differential sensitivity is primarily due to the different types and concentrations of activators (e.g., ellagic acid, silica, kaolin) and phospholipid compositions (e.g., purified soy, rabbit brain, synthetic) used in the reagent formulation.[4][5] Reagents with higher sensitivity to FXI deficiency, such as those containing certain phospholipid compositions, tend to be more responsive to FXIa inhibitors like this compound.[5]
Q3: Which aPTT reagents are most sensitive to this compound?
Studies have shown that sensitivity varies widely. For example, Dade® Actin® FS and STA-C.K. Prest® require lower concentrations of this compound to prolong the aPTT compared to reagents like HemosIL® SynthASil.[4] The specific sensitivity is a result of the unique combination of activator and phospholipids (B1166683) in each reagent.
Q4: Is there a linear relationship between this compound concentration and aPTT prolongation?
The relationship is generally curvilinear.[5][6] While the aPTT prolongs with increasing this compound concentrations, the effect may plateau at higher concentrations.[5][6] This is an important consideration for creating calibration curves and interpreting results.
Q5: Can a normal aPTT result rule out the presence of this compound?
No. Due to the variable sensitivity of reagents, a normal aPTT may not exclude the presence of clinically relevant concentrations of this compound, particularly at trough levels or with less sensitive reagents.[5][6]
Data Presentation: aPTT Reagent Sensitivity to this compound
The following tables summarize quantitative data from published studies, illustrating the differential sensitivity of various aPTT reagents.
Table 1: this compound Concentration Required for aPTT Prolongation (Douxfils J, et al., 2025) [4]
| aPTT Reagent | This compound Conc. for 1.2 aPTT Ratio (ng/mL) [95% CI] | This compound Conc. for 2.0 aPTT Ratio (ng/mL) [95% CI] |
| STA-C.K. Prest® | 319.2 [113.7 - 613.6] | 1711.5 [1272.8 - 2502.8] |
| Dade® Actin® FS | 772.4 [623.5 - 945.8] | 1542.6 [1365.1 - 1761.5] |
| STA-PTT Automate 5® | 815.7 [640.9 - 1020.2] | >2000 |
| HemosIL® SynthASil | 928.6 [684.4 - 1228.4] | >2000 |
Table 2: Comparison of Clotting Times for Two Ellagic Acid-Based Reagents (Buckley GT, et al., 2024) [5]
| aPTT Reagent | This compound Conc. (ng/mL) | Mean Clotting Time (seconds) ± SD | Reagent Composition |
| Dade® Actin® FS | 1000 | 69.1 ± 3.5 | Ellagic Acid, Purified Soy Phosphatides |
| Dade® Actin® FSL | 1000 | 56.1 ± 2.0 | Ellagic Acid, Soy & Rabbit Brain Phosphatides |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high or low aPTT prolongation | Reagent Sensitivity: You are using an aPTT reagent with a different sensitivity profile than expected. | 1. Verify the aPTT reagent in use and consult literature for its known sensitivity to FXIa inhibitors. 2. If possible, test the sample with a different, well-characterized aPTT reagent for comparison. 3. Refer to the data tables above to understand the expected range of prolongation for different reagents. |
| High variability between sample replicates | Pre-analytical Variables: Issues with sample collection (e.g., difficult venipuncture, incorrect citrate-to-blood ratio), processing (e.g., delayed centrifugation), or storage. Instrument/Reagent Issues: Improperly reconstituted or stored reagents; instrument malfunction. | 1. Review blood collection and processing procedures to ensure standardization. 2. Ensure reagents are prepared, stored, and handled according to the manufacturer's instructions. 3. Run quality control materials to verify instrument and reagent performance. |
| aPTT results are not dose-responsive | High this compound Concentration: The drug concentration may be in the plateau phase of the curvilinear dose-response curve.[5][6] Assay Interference: Presence of other anticoagulants or inhibitors in the plasma sample. | 1. If concentrations are expected to be very high, consider sample dilution or a different assay (e.g., chromogenic anti-XIa assay) if available. 2. Review patient medication history for other anticoagulants (e.g., heparin, other DOACs) that could interfere with the aPTT assay. |
| Normal aPTT in a patient known to be taking this compound | Low Drug Concentration: The sample was taken at drug trough, and the concentration is below the detection limit of the specific aPTT reagent used. Low Reagent Sensitivity: The aPTT reagent is insensitive to the this compound concentration present in the sample. | 1. Confirm the timing of the blood draw relative to the last dose of this compound. 2. Be aware that a normal aPTT does not rule out the presence of the drug.[5][6] If quantification is necessary, a specific anti-XIa assay is recommended. |
Visualizations & Protocols
This compound Mechanism of Action
This compound selectively targets and inhibits Factor XIa, a key enzyme in the contact activation (intrinsic) pathway of the coagulation cascade. This action dampens the propagation of thrombin generation, thereby exerting an anticoagulant effect.
Caption: this compound inhibits Factor XIa in the intrinsic coagulation pathway.
Standard aPTT Experimental Workflow
The following diagram outlines the typical workflow for assessing the effect of this compound on the aPTT in a laboratory setting.
References
- 1. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Asundexian and its Impact on One-Stage Clotting Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of the Factor XIa (FXIa) inhibitor Asundexian on one-stage clotting assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, direct inhibitor of activated Factor XI (FXIa).[1][2][3][4] It targets the intrinsic pathway of the coagulation cascade.[3][5] By selectively inhibiting FXIa, this compound aims to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that act on the common pathway.[1][2][3][5]
Q2: How does this compound affect routine one-stage clotting assays like aPTT and PT?
This compound selectively prolongs the activated partial thromboplastin (B12709170) time (aPTT) in a concentration-dependent manner.[6][7][8][9] It has little to no effect on the prothrombin time (PT).[8][9] This is because the aPTT assay evaluates the integrity of the intrinsic and common pathways, where FXIa plays a key role, while the PT assay assesses the extrinsic and common pathways.
Q3: Is routine monitoring of this compound's anticoagulant effect required?
Similar to other direct oral anticoagulants (DOACs), continuous biological monitoring is not generally required for this compound.[6][10] However, assessing its concentration or activity may be necessary in certain clinical situations.[6][10] The aPTT assay shows a curvilinear relationship with this compound concentration and may be suitable for measuring its pharmacodynamic effects, particularly at peak levels.[6][7][11]
Q4: Can a normal aPTT result exclude the presence of this compound?
A normal aPTT may not be sufficient to rule out the presence of this compound.[10] The sensitivity of the aPTT assay to this compound varies depending on the reagent used.[6][7][12] Therefore, a normal clotting time might be observed despite the presence of the drug, especially at lower concentrations.
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT in a sample from a patient treated with this compound.
-
Question: My sample shows a prolonged aPTT. Is this solely due to this compound, or could there be an underlying factor deficiency?
-
Answer: A prolonged aPTT is an expected finding with this compound.[6][7][8] However, to investigate for a potential underlying deficiency of intrinsic pathway factors (e.g., FVIII, FIX, FXI), further steps are needed. This compound can cause a concentration-dependent reduction in the measured activity of these factors in one-stage assays.[13] A multi-dilutional analysis may help distinguish the effect of the drug from a true factor deficiency, as the inhibitory effect of this compound may be reduced upon dilution, which is consistent with the presence of a non-specific 'inhibitor' effect.[6][10][14]
Issue 2: Falsely low intrinsic factor activity in one-stage assays.
-
Question: The one-stage clotting assay for Factor VIII (or IX, or XI) shows a reduced activity level in a patient on this compound. How can I confirm the true factor level?
-
Answer: this compound is known to significantly interfere with one-stage aPTT-based factor assays, leading to markedly reduced measurements of intrinsic coagulation factor activities.[12][13] This interference is dose-dependent.[13] To obtain a more accurate measurement of factor activity, consider the following:
-
Use of Adsorbents: Treatment of the plasma sample with activated charcoal-based adsorbents, such as DOAC-Stop, has been shown to effectively remove this compound and its associated interferences, allowing for more accurate coagulation testing.[13]
-
Alternative Assays: If available, chromogenic assays for specific factors may be less affected, although this needs to be validated for this compound. For some factor deficiencies, discrepancies between one-stage and chromogenic assays are a known issue, and the chromogenic result often correlates better with the bleeding phenotype.[15][16]
-
Issue 3: Reagent-dependent variability in aPTT results.
-
Question: We have observed different aPTT prolongation levels for the same sample when using different aPTT reagents. Why is this happening?
-
Answer: There is a high variability in the responsiveness of different aPTT reagents to this compound.[6][12] Studies have shown differential sensitivities, particularly at higher concentrations of the drug. For example, two different ellagic acid-based APTT reagents (Dade® Actin® FS and Dade® Actin® FSL) showed statistically significant different clotting times at an this compound concentration of 1000 ng/mL.[6] It is crucial to be aware of the specific reagent's sensitivity in your laboratory when interpreting aPTT results in patients taking this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound on one-stage clotting assays.
Table 1: Effect of this compound on aPTT Clotting Time with Different Reagents.
| This compound Concentration (ng/mL) | aPTT Reagent | Mean Clotting Time (seconds) |
| 1000 | Dade® Actin® FS | 69.1 ± 3.5 |
| 1000 | Dade® Actin® FSL | 56.1 ± 2.0 |
Data sourced from an in vitro study using human-derived plasma.[6]
Table 2: Apparent Factor XI Activity in the Presence of this compound.
| This compound Concentration (ng/mL) | aPTT Reagent | Apparent FXI Activity (%) |
| 4000 | Dade® Actin® FS | 14.2 ± 3.4 |
Data sourced from an in vitro study using a one-stage clotting assay.[10][14]
Experimental Protocols
Protocol: One-Stage aPTT-Based Clotting Assay
This protocol provides a general methodology for performing a one-stage aPTT-based factor assay.
-
Principle: The assay measures the time to clot formation after the activation of the intrinsic pathway. The clotting time of patient plasma is compared to that of factor-deficient plasma to determine the activity of the specific factor.
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
If this compound interference is suspected and needs to be removed, treat the plasma with a validated charcoal-based adsorbent according to the manufacturer's instructions.[13]
-
-
Reagents:
-
aPTT reagent (e.g., Dade® Actin® FS, containing an activator like ellagic acid).[6]
-
Calcium chloride (CaCl2) solution.
-
Factor-deficient plasma corresponding to the factor being assayed (e.g., Factor VIII deficient plasma for a FVIII assay). The deficient plasma should have <1% activity of the target factor and normal levels of all other factors.[15]
-
Calibrators and controls.
-
-
Procedure (Automated Coagulometer):
-
Prepare serial dilutions of the reference plasma with the specific factor-deficient plasma to create a standard curve.
-
Incubate a mixture of patient plasma (or calibrator/control) and the factor-deficient plasma with the aPTT reagent at 37°C.
-
Add pre-warmed CaCl2 to initiate the clotting reaction.
-
The instrument measures the time until a clot is formed.
-
The factor activity in the patient sample is interpolated from the standard curve.
-
-
Interpretation of Results in the Presence of this compound:
Diagrams
Caption: Coagulation cascade showing this compound's inhibition of Factor XIa.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interferences associated with the factor XIa inhibitors this compound and milvexian in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 16. Discrepancies between the one-stage clotting assay and the chromogenic assay in haemophilia B - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential artifacts and challenges encountered when working with the Factor XIa (FXIa) inhibitor, Asundexian, in experimental settings.
I. Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
| Question | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Why is my Activated Partial Thromboplastin Time (APTT) unexpectedly prolonged? | This compound is a direct inhibitor of Factor XIa, a key component of the intrinsic coagulation pathway. The APTT assay is sensitive to the inhibition of intrinsic pathway factors, and its prolongation is an expected pharmacodynamic effect of this compound.[1][2] | - Confirm the expected effect: A prolonged APTT is the anticipated outcome when this compound is present. The degree of prolongation is concentration-dependent. - Reagent Variability: The extent of APTT prolongation is highly dependent on the specific APTT reagent used.[1] Different reagents have varying sensitivities to FXIa inhibition. It is crucial to use a consistent and well-characterized APTT reagent for your studies. - Mixing Studies: If you suspect an unexpected inhibitor or factor deficiency, perform a mixing study by combining patient plasma with normal pooled plasma. If the APTT corrects, a factor deficiency is likely. If it remains prolonged, an inhibitor (like this compound or a lupus anticoagulant) is present. |
| My Prothrombin Time (PT) is normal, but my APTT is prolonged. Is this expected? | Yes, this is the expected in vitro coagulation profile for a selective FXIa inhibitor like this compound.[2] | This compound specifically targets Factor XIa in the intrinsic pathway, which is measured by the APTT. The extrinsic pathway, assessed by the PT, is not directly affected by this compound.[2] |
| How do I accurately measure the effect of this compound on coagulation? | Due to reagent variability in APTT assays, a single clotting time may not be sufficient. | - Use a chromogenic anti-XIa assay: This type of assay directly measures the inhibitory activity of this compound against FXIa and is not subject to the same interferences as clotting-based assays. - Thrombin Generation Assay (TGA): TGA provides a more comprehensive assessment of the overall coagulation potential and can show a dose-dependent inhibition by this compound.[1] - Calibrate your APTT assay: If using APTT for routine monitoring, establish a standard curve with known concentrations of this compound to correlate clotting time with drug concentration for your specific reagent and instrument combination. |
| I am seeing inconsistent results in my platelet aggregation assays. | While this compound does not directly target platelets, its anticoagulant effect can indirectly influence platelet-dependent processes. | - Thrombin-Induced Aggregation: this compound will inhibit thrombin generation, thereby reducing platelet aggregation induced by thrombin or thrombin receptor activating peptide (TRAP). This is an expected pharmacological effect. - Agonist Selection: Use agonists that act independently of the coagulation cascade, such as ADP or collagen, to assess direct effects on platelet function. - Pre-analytical Variables: Ensure proper sample collection and handling, as platelet activation can occur during these steps, leading to variability. |
| My rotational thromboelastometry (ROTEM) results are difficult to interpret. | This compound primarily affects the intrinsic pathway of coagulation. | - INTEM Assay: Expect a prolongation of the Clotting Time (CT) in the INTEM assay, which is sensitive to the intrinsic pathway. Other parameters like Clot Formation Time (CFT), alpha-angle, and Maximum Clot Firmness (MCF) may be less affected at therapeutic concentrations. - EXTEM Assay: The EXTEM assay, which evaluates the extrinsic pathway, should be largely unaffected by this compound.[1] - FIBTEM Assay: The FIBTEM assay, which assesses the contribution of fibrinogen to clot strength, should also be unaffected. |
II. Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an oral, direct, and reversible inhibitor of activated Factor XI (FXIa).[3] By selectively blocking FXIa, this compound inhibits the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[4][5][6] |
| What is the IC50 of this compound for Factor XIa? | This compound inhibits human FXIa in a buffer with a mean IC50 value of 1.0 nM.[1] In human plasma, the IC50 for FXIa inhibition is approximately 0.14 µM.[1] |
| What are the key pharmacokinetic parameters of this compound in healthy volunteers? | In healthy male volunteers, this compound has been shown to be well-tolerated with predictable pharmacokinetic and pharmacodynamic profiles. Systemic exposure increases in a dose-proportional manner.[4] |
| Does this compound require routine coagulation monitoring? | Due to its predictable pharmacokinetic and pharmacodynamic profile, routine coagulation monitoring is not typically required for this compound in the clinical setting. However, in a research context, specific assays are needed to quantify its effect. |
| Can this compound be used in combination with antiplatelet agents? | Yes, preclinical and clinical studies have evaluated this compound in combination with antiplatelet agents.[1] |
III. Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Species | Matrix | Reference |
| IC50 (FXIa) | 1.0 ± 0.17 nM | Human | Buffer | [1] |
| IC50 (FXIa) | 0.14 ± 0.04 µM | Human | Plasma | [1] |
| IC50 (Plasma Kallikrein) | 1.23 ± 0.07 µM | Human | Plasma | [1] |
Table 2: Effect of this compound on APTT with Various Reagents
| APTT Reagent | This compound Concentration to Double APTT (ng/mL) |
| Actin FS | 427.8 ± 54 |
| Actin FSL | ~500-1000 |
| PTT-A | >2000 |
| SynthASil | >2000 |
Data compiled from in vitro spiking studies. The sensitivity of APTT reagents to this compound can vary significantly.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) |
| 25 mg | ~400 | ~3.5-4.5 | ~4000 |
| 50 mg | ~800 | ~3.5-4.5 | ~8000 |
| 100 mg | ~1600 | ~3.5-4.5 | ~16000 |
Approximate values derived from published pharmacokinetic studies. Parameters can vary based on study population and design.
IV. Experimental Protocols
Activated Partial Thromboplastin Time (APTT) Assay
Principle: The APTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of this compound, the inhibition of FXIa leads to a prolongation of the clotting time.
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent and Sample Incubation: Pre-warm the APTT reagent and calcium chloride (CaCl2) solution to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 50 µL of the pre-warmed APTT reagent to the cuvette and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Initiation of Clotting: Add 50 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start a timer.
-
Clot Detection: Measure the time until clot formation using an automated coagulometer. The time in seconds is the APTT.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Instrument Setup: Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, or TRAP).
-
Record the change in light transmission over time. The maximum aggregation is reported as a percentage.
-
V. Mandatory Visualizations
Caption: this compound inhibits Factor XIa in the intrinsic coagulation pathway.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (APTT) assay.
References
- 1. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. researchgate.net [researchgate.net]
improving reproducibility of Asundexian antithrombotic effect studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in improving the reproducibility of Asundexian antithrombotic effect studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Activated Partial Thromboplastin (B12709170) Time (aPTT) Results
-
Question: We are observing significant well-to-well or day-to-day variability in our aPTT assay results when testing this compound. What are the potential causes and solutions?
-
Answer: High variability in aPTT assays can stem from pre-analytical, analytical, and post-analytical factors. Here’s a systematic approach to troubleshooting:
-
Pre-Analytical Variables:
-
Sample Collection and Handling: Ensure a consistent 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio in your collection tubes. Underfilling can lead to excess citrate (B86180) and falsely prolong clotting times.[1][2] Hemolysis due to improper collection technique can shorten the aPTT.[3][4]
-
Plasma Preparation: Centrifuge blood samples at a consistent speed and duration to obtain platelet-poor plasma. Residual platelets can release factors that may affect results. Plasma should be assayed promptly or snap-frozen and stored at -70°C.[5]
-
-
Analytical Variables:
-
Reagent Sensitivity: Different aPTT reagents (containing various contact activators like silica, kaolin, or ellagic acid) exhibit differential sensitivities to Factor XIa inhibitors.[6][7][8] Ensure you are using the same reagent lot for comparative experiments. If comparing data across studies, be aware of the reagent used.
-
Reagent and Sample Handling: Pre-warm all reagents and plasma samples to 37°C before initiating the assay.[2][9] Inaccurate pipetting of plasma, aPTT reagent, or calcium chloride can introduce significant error.[4] Ensure proper mixing of reagents and plasma.
-
Instrument Performance: Automated coagulometers require regular maintenance and quality control checks. Temperature fluctuations in the instrument's heating block can affect clotting times.[4]
-
-
Troubleshooting Steps:
-
Review your sample collection and processing protocol for consistency.
-
Run quality control plasmas (normal and abnormal) to check instrument and reagent performance.
-
If variability persists, consider testing different aPTT reagents to find one with optimal sensitivity and reproducibility for this compound.
-
Perform replicate testing of the same sample to assess the precision of your pipetting and instrument.[4]
-
-
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Plasma Clotting Assay Results
-
Question: Our enzymatic assay shows this compound has a potent IC50 value, but the effect in our plasma-based aPTT assay is less pronounced than expected. Why is this, and how can we investigate it?
-
Answer: This is a common observation and can be attributed to several factors:
-
Plasma Protein Binding: this compound exhibits moderate binding to plasma proteins (around 6.4% unbound in human plasma).[10] The enzymatic assay is typically performed in a buffer system without plasma proteins, so the IC50 value reflects the direct inhibition of the enzyme. In a plasma-based assay like the aPTT, only the unbound fraction of this compound is available to inhibit FXIa, leading to a rightward shift in the dose-response curve.
-
Assay Principle: The aPTT is a global clotting assay that measures the time to fibrin (B1330869) clot formation, involving multiple enzymatic steps in the intrinsic and common pathways.[11][12] The relationship between direct FXIa inhibition and the prolongation of aPTT is not always linear.[6][7] The concentration of this compound required to double the aPTT (EC2x) is expected to be significantly higher than its enzymatic IC50.
-
Species Differences: this compound shows species-specific differences in its effect on aPTT. It has a pronounced effect in human and rabbit plasma but is virtually ineffective in mouse or rat plasma.[13] Ensure you are using a relevant species for your plasma-based assays.
-
Investigative Steps:
-
Confirm the IC50 value with a well-validated enzymatic assay protocol.
-
Characterize the concentration-dependent effect of this compound on aPTT in the relevant species' plasma and determine the concentration that doubles the clotting time.
-
If possible, measure the unbound fraction of this compound in your plasma matrix to better correlate enzymatic and plasma-based assay results.
-
-
Issue 3: Inconsistent Thrombus Formation in In Vivo Thrombosis Models
-
Question: We are using a ferric chloride (FeCl3)-induced thrombosis model in mice to evaluate this compound, but the thrombus size is highly variable between animals. How can we improve the reproducibility of this model?
-
Answer: The FeCl3-induced thrombosis model is known for its potential variability. Here are key factors to control for improved reproducibility:
-
Surgical Technique:
-
Vessel Exposure: Minimize trauma to the surrounding tissues during the surgical exposure of the vessel.
-
FeCl3 Application: The concentration of FeCl3, the size of the filter paper used for application, and the duration of exposure are critical parameters.[14] Standardize these across all experiments. Ensure the filter paper is fully saturated but not dripping with the FeCl3 solution.
-
Blood Flow: Variations in blood flow due to anesthesia depth or animal temperature can affect thrombus formation. Monitor and maintain consistent physiological parameters.
-
-
Animal-Related Factors:
-
Strain, Age, and Sex: Use mice of the same strain, age, and sex for each experimental group, as these factors can influence thrombotic responses.
-
Anesthesia: The choice and depth of anesthesia can impact hemodynamics. Maintain a consistent anesthetic plane throughout the procedure.
-
-
Alternative Models:
-
If variability remains high, consider alternative models like the inferior vena cava (IVC) stasis or stenosis models, which can offer more reproducible thrombus formation, although they represent different aspects of thrombosis pathophysiology.[3][14][15] The IVC stasis model, for example, is less dependent on vessel wall tissue factor and more on other procoagulant drivers.[15]
-
-
Improving Consistency:
-
Develop a detailed, standardized surgical protocol and ensure all researchers are trained to follow it precisely.
-
Randomize animals to treatment groups to minimize bias.
-
Increase the number of animals per group to improve statistical power and account for inherent biological variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an oral, direct, and selective small-molecule inhibitor of activated Factor XI (FXIa).[10][13] By inhibiting FXIa, this compound blocks the intrinsic pathway of the coagulation cascade, which is thought to be more critical for pathological thrombus formation than for normal hemostasis.[9][16] This targeted approach aims to reduce the risk of thrombosis with a lower propensity for bleeding compared to anticoagulants that target the common pathway (e.g., Factor Xa or thrombin inhibitors).[10]
Q2: Does this compound affect the Prothrombin Time (PT)? A2: No, this compound has little to no effect on the Prothrombin Time (PT) or the International Normalized Ratio (INR).[13][17][18] This is because the PT assay primarily evaluates the extrinsic and common pathways of coagulation, which are initiated by tissue factor and are independent of Factor XI.
Q3: Which in vitro assays are recommended for characterizing this compound's activity? A3: A combination of assays is recommended:
-
FXIa Enzymatic Assay: A chromogenic or fluorogenic assay using purified human FXIa to determine the direct inhibitory potency (IC50 or Ki).[9][13]
-
Activated Partial Thromboplastin Time (aPTT) Assay: A plasma-based clotting assay to measure the effect on the intrinsic pathway. It's important to determine the concentration that doubles the baseline clotting time.[9][13]
-
Thrombin Generation Assay (TGA): This assay can provide a more comprehensive picture of this compound's effect on the overall coagulation potential in plasma.[13]
Q4: Can I use mouse or rat models to study the antithrombotic efficacy of this compound? A4: this compound has been shown to have virtually no effect on the aPTT in mouse or rat plasma.[13] Therefore, these species are not suitable for evaluating the anticoagulant and antithrombotic effects of this compound. Rabbit models have been successfully used in preclinical studies, as this compound is active in rabbit plasma.[13]
Q5: What are the key pharmacokinetic parameters of this compound from preclinical studies? A5: In preclinical studies, this compound has demonstrated good oral bioavailability in rats (60%) and dogs (97%).[10] It has a terminal half-life of 14-17 hours in humans, supporting once-daily dosing.[10][19][20]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
|---|---|---|---|---|
| FXIa IC50 | 1.0 (± 0.17) nM | Human | Fluorometric (Buffer) | [13] |
| aPTT EC150 * | 0.61 (± 0.10) µM | Human | Clotting Assay (Plasma) | [13] |
| aPTT EC150 * | 0.51 µM | Pig | Clotting Assay (Plasma) | [13] |
| aPTT EC150 * | 1.50 µM | Rabbit | Clotting Assay (Plasma) | [13] |
| aPTT EC150 * | >12.5 µM | Mouse/Rat | Clotting Assay (Plasma) | [13] |
*EC150: Effective concentration for 1.5-fold prolongation of aPTT.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability (Oral) | Plasma Clearance (CL) | Volume of Distribution (Vd) | Reference |
|---|---|---|---|---|
| Rat | 60% | 0.46 L/h/kg | 0.76 L/kg | [10] |
| Dog | 97% | 0.19 L/h/kg | 1.80 L/kg |[10] |
Experimental Protocols
Protocol 1: FXIa Enzymatic Activity Assay (Chromogenic)
This protocol measures the direct inhibition of FXIa by this compound.
-
Materials:
-
Purified Human FXIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound serial dilutions
-
96-well microplate
-
Microplate reader (405 nm)
-
-
Procedure:
-
Add 10 µL of each this compound dilution (or vehicle control) to the wells of a 96-well plate.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of pre-diluted human FXIa (final concentration ~1 nM) to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.[9]
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) for each concentration.
-
Determine the percent inhibition relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on plasma clotting time.
-
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
This compound serial dilutions
-
Coagulometer and cuvettes
-
-
Procedure:
-
Pre-warm plasma, aPTT reagent, and CaCl2 solution to 37°C.[9]
-
In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for an additional 3-5 minutes at 37°C (incubation time may vary depending on the reagent).[2]
-
Initiate clotting by adding 50 µL of pre-warmed CaCl2. The coagulometer will automatically start timing.
-
-
Data Analysis:
-
Plot the clotting time against the this compound concentration.
-
Determine the concentration of this compound that doubles the clotting time of the vehicle control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. linear.es [linear.es]
- 3. ashpublications.org [ashpublications.org]
- 4. www1.wfh.org [www1.wfh.org]
- 5. coachrom.com [coachrom.com]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 13. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Mouse models of cancer-associated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
adjusting for plasma protein binding of Asundexian in vitro
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting for the plasma protein binding (PPB) of Asundexian in in vitro experiments. Accurate determination of the unbound, pharmacologically active concentration is critical for the correct interpretation of potency and for translating in vitro data to in vivo scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, small-molecule inhibitor of activated coagulation factor XI (FXIa).[1] By selectively targeting FXIa, a key enzyme in the intrinsic coagulation pathway, this compound prevents thrombus (blood clot) formation.[2][3] This mechanism is being investigated for the treatment and prevention of thrombotic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[4][5]
Q2: What is plasma protein binding and why is it critical for this compound?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and alpha-1 acid glycoprotein. Only the unbound (free) fraction of the drug can interact with its target receptor, exert a pharmacological effect, and be cleared from the body.[6][7] this compound is highly bound to human plasma proteins (94%).[1] This high binding significantly impacts its activity, and failure to account for it can lead to a substantial underestimation of its potency in in vitro systems containing plasma or serum.[1][8]
Q3: How does plasma protein binding affect my in vitro IC50/EC50 values for this compound?
The presence of proteins (e.g., in Fetal Bovine Serum, FBS) in your cell culture media will sequester this compound, reducing its free concentration.[9] This means the total concentration you add to the assay is not the same as the pharmacologically active concentration. Consequently, the apparent IC50 or EC50 value will be significantly higher than the true value based on the unbound drug.[1] For example, this compound's IC50 for FXIa is ~1.0 nM in a protein-free buffer but shifts to 0.14 µM (140 nM) in human plasma due to high protein binding.[10]
Q4: What is the "unbound fraction" (f_u) and how is it calculated?
The unbound fraction (f_u) represents the percentage of the drug that is not bound to protein. It is a critical parameter for correcting in vitro data.[11] It is calculated after measuring the drug concentration in the protein-containing chamber (e.g., plasma) and the protein-free chamber (buffer) in an equilibrium dialysis experiment.
The basic calculation is:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
f_u = Concentration in Buffer Chamber / Concentration in Plasma Chamber
The unbound drug concentration can then be calculated by multiplying the total drug concentration by the f_u.[12]
Troubleshooting Guide
Problem 1: High variability in unbound fraction (f_u) measurements.
-
Possible Cause: Inconsistent experimental conditions, such as temperature or pH, can significantly affect protein binding.[13] Degradation of plasma proteins due to improper handling or prolonged incubation times can also introduce variability.
-
Troubleshooting Steps:
-
Strictly control and monitor temperature (typically 37°C) and pH (typically 7.4) throughout the experiment.[]
-
Use fresh, high-quality plasma and handle it carefully to prevent protein degradation.
-
Ensure the dialysis membrane is chemically compatible with this compound and has the correct molecular weight cutoff (MWCO), typically 12-14 kDa.[12]
-
Include quality control compounds with known binding characteristics (e.g., warfarin (B611796) for high binding, metoprolol (B1676517) for low binding) in each experiment to validate the assay performance.
-
Problem 2: My measured IC50 in a cell-based assay with 10% FBS is much higher than published values.
-
Possible Cause: The FBS in your cell culture medium contains proteins (like bovine serum albumin) that bind to this compound, reducing the free concentration available to interact with the target cells.[9][15] Even 5-10% FBS can result in significant binding for highly bound drugs.[9]
-
Troubleshooting Steps:
-
Determine the f_u of this compound specifically in your assay medium (e.g., DMEM + 10% FBS) using equilibrium dialysis.
-
Correct your nominal (total) concentrations to unbound concentrations using the formula: Unbound Concentration = Total Concentration x f_u .
-
Re-plot your dose-response curve using the calculated unbound concentrations to determine the unbound IC50. This corrected value is more physiologically relevant and comparable across different studies.[16]
-
Problem 3: The unbound concentration of this compound is too low to be accurately measured by my LC-MS/MS method.
-
Possible Cause: this compound is ~94% protein-bound, meaning the unbound fraction is very small.[1] This can result in free drug concentrations that fall below the lower limit of quantification (LLOQ) of your analytical instrument.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Increase the sensitivity of your LC-MS/MS method. This may involve optimizing sample extraction, using a more sensitive instrument, or increasing the sample injection volume.
-
Plasma Dilution Method: Conduct the binding assay using diluted plasma (e.g., 50% or 25% plasma in buffer). This increases the unbound fraction to a measurable level. The f_u in undiluted plasma can then be extrapolated from these measurements.[13]
-
Minimize Non-Specific Binding: this compound may bind to the walls of the experimental apparatus (e.g., dialysis plates, tubes). Pre-saturating the device with a solution of the drug can help mitigate this issue and improve recovery.[13] Check for compound stability and recovery in the preliminary phase of your assay.[11]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound related to its in vitro activity and plasma protein binding.
| Parameter | Value | Matrix / Condition | Significance |
| FXIa Inhibition (IC50) | 1.0 nM | Buffer (protein-free) | Intrinsic potency of the molecule.[10] |
| FXIa Inhibition (IC50) | 0.14 µM (140 nM) | Human Plasma | Apparent potency, significantly shifted due to protein binding.[10] |
| Plasma Protein Binding | 94% | Human Plasma | High degree of binding, leaving only 6% of the drug free.[1] |
| aPTT Prolongation (EC150) | 0.61 µM | Human Plasma | Concentration for a 1.5-fold increase in Activated Partial Thromboplastin Time.[17] |
Experimental Protocols
Method 1: Equilibrium Dialysis (Gold Standard)
Equilibrium dialysis is the most widely accepted method for determining the unbound fraction of a drug.[11] It involves dialyzing a drug-spiked plasma sample against a protein-free buffer solution across a semi-permeable membrane.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human plasma (or other relevant species/matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device, HT-Dialysis plates) with semi-permeable membranes (12-14 kDa MWCO)
-
Incubator shaker set to 37°C
-
LC-MS/MS system for quantification
Protocol:
-
Preparation: Thaw frozen plasma at 37°C. Prepare the this compound spiking solution.
-
Spiking: Add a small volume of the this compound stock solution to the plasma to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be low (typically ≤0.5%) to avoid affecting protein binding.[18]
-
Loading the Device: Add the this compound-spiked plasma to one chamber of the dialysis cell (the "plasma chamber"). Add an equal volume of PBS to the other chamber (the "buffer chamber").[]
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours, established during preliminary experiments) to allow the unbound drug to reach equilibrium across the membrane.[11][]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. This ensures both samples have the same final composition before analysis.
-
Analysis: Precipitate proteins (e.g., with acetonitrile) and centrifuge. Analyze the supernatant from both samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculation: Calculate the percent unbound and the unbound fraction (f_u) as described in the FAQ section.
Method 2: Ultrafiltration
Ultrafiltration is a faster alternative that uses centrifugal force to separate the protein-free ultrafiltrate from the protein-bound drug.
Protocol:
-
Spike plasma with this compound as described for equilibrium dialysis.
-
Incubate the mixture at 37°C for a short period to allow binding to occur.
-
Add the sample to an ultrafiltration device containing a filter with a specific molecular weight cutoff.
-
Centrifuge the device according to the manufacturer's instructions. This forces the protein-free liquid (containing the unbound drug) through the filter.
-
Collect the ultrafiltrate and analyze the this compound concentration using LC-MS/MS. This concentration represents the unbound drug.
-
Analyze the total concentration in a separate, non-filtered aliquot.
-
Calculate f_u by dividing the unbound concentration by the total concentration. Note: This method can be prone to non-specific binding of the drug to the filter membrane.
Visualizations
Caption: Workflow for determining the unbound fraction (f_u) of this compound using equilibrium dialysis.
Caption: Relationship between total, bound, and unbound this compound and its target interaction.
Caption: How plasma protein binding increases the apparent IC50 of this compound in vitro.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 2064121-65-7 | Benchchem [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Toward Consensus on Correct Interpretation of Protein Binding in Plasma and Other Biological Matrices for COVID‐19 Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
Asundexian Coagulation Parameter Interpretation: Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals working with Asundexian. It provides answers to frequently asked questions and troubleshooting guidance for challenges encountered when interpreting coagulation assay results in the presence of this novel Factor XIa (FXIa) inhibitor.
Introduction to this compound's Mechanism
This compound is an oral, direct inhibitor of activated Factor XI (FXIa).[1][2] Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade.[3][4] By targeting FXIa, this compound is designed to inhibit the amplification of thrombin generation that leads to pathological thrombus formation, while having a lesser impact on initial hemostasis, the process that stops bleeding at a wound site.[2][4][5] This targeted mechanism is hypothesized to provide antithrombotic efficacy with a potentially lower risk of bleeding compared to anticoagulants that target Factor Xa or Factor IIa (thrombin).[1][2][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is an investigational oral anticoagulant that selectively inhibits Factor XIa (FXIa).[3] FXIa is a component of the intrinsic coagulation pathway, which is involved in the propagation and stabilization of blood clots.[7] By blocking FXIa, this compound reduces thrombus formation.[2]
Q2: Which routine coagulation tests are most affected by this compound? The Activated Partial Thromboplastin Time (aPTT) is the most affected routine coagulation test. This compound causes a dose-dependent prolongation of the aPTT because this test evaluates the integrity of the intrinsic and common pathways of coagulation.[1][8][9] Conversely, this compound has little to no effect on the Prothrombin Time (PT) or the International Normalized Ratio (INR), as these tests primarily assess the extrinsic and common pathways.[1][9]
Q3: Does the degree of aPTT prolongation correlate with the clinical bleeding risk of this compound? No, the laboratory effect of aPTT prolongation reflects target engagement by this compound but does not directly predict the clinical risk of bleeding.[1] This is a key distinction from traditional anticoagulants like heparin. The therapeutic aim of this compound is to uncouple antithrombotic efficacy from bleeding risk.[10]
Q4: Can I use the aPTT to quantitatively measure this compound concentration or its anticoagulant effect? Using aPTT for quantitative monitoring is not recommended. While this compound does prolong aPTT in a concentration-dependent manner, the results show significant variability depending on the specific aPTT reagent and analytical platform used.[6][11] This lack of standardization makes it unreliable for determining drug levels or the precise intensity of anticoagulation.[6][12]
Troubleshooting Guide
Q1: My plasma sample shows a prolonged aPTT. Is this an unexpected adverse effect? A prolonged aPTT is an expected pharmacodynamic effect of this compound, confirming its mechanism of action on the intrinsic coagulation pathway.[8][9] The extent of this prolongation can vary significantly based on the concentration of this compound and the specific aPTT reagent used in the assay.[6][11]
Q2: A sample from a patient known to be taking this compound returned a normal aPTT result. Why would this happen? This could be due to two main factors:
-
Reagent Sensitivity: The aPTT reagent used may have low sensitivity to FXIa inhibition.[6] Different commercial reagents exhibit a wide range of responsiveness to this compound.
-
Timing of Sample Collection: The blood sample may have been drawn at a trough concentration (long after the last dose), when the drug's effect on aPTT is minimal. A normal aPTT may not be suitable for excluding the presence of this compound.[6]
Q3: The PT/INR for my sample is normal. Does this rule out the presence of an anticoagulant? No. A normal PT/INR is expected in the presence of this compound.[1][8] this compound selectively inhibits FXIa in the intrinsic pathway, which is not measured by the PT/INR test.[13] Therefore, a normal PT/INR cannot be used to rule out the presence or anticoagulant effect of this compound.
Q4: I am measuring coagulation factor activity and see unexpectedly low levels of Factor VIII, IX, or XI. Is this a true deficiency? This is likely an assay interference. One-stage, aPTT-based clotting assays used to measure the activity of intrinsic pathway factors (VIII, IX, XI, XII) are dependent on a normal aPTT reaction time.[11][14] Since this compound prolongs the aPTT, it interferes with these assays, leading to a falsely decreased calculated factor activity.[14][15] This does not represent a true deficiency of the clotting factor.
Q5: How can I accurately assess coagulation status or test for a factor deficiency in a sample containing this compound? This presents a significant challenge.
-
Alternative Assays: If available, consider using chromogenic assays for factor activity, as they may be less affected than clotting-based assays. However, specific validation is required.
-
Interference Removal: Specialised laboratory methods involving the use of charcoal-based adsorbents (e.g., DOAC-Stop) have been shown to effectively remove this compound from plasma samples, allowing for more accurate measurement of underlying coagulation parameters.[14][15]
-
Consultation: It is highly recommended to consult with a hematologist or a coagulation specialist laboratory to discuss the interpretation of results and alternative testing strategies.
Data on Coagulation Parameter Interference
The following table summarizes the expected impact of this compound on various coagulation assays based on published in-vitro and clinical data.
| Assay Category | Specific Test | Expected Effect of this compound | Reference |
| Intrinsic Pathway | Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | [1][6][9] |
| Kaolin-Activated Clotting Time (kACT) | Prolongation at high concentrations | [11] | |
| One-Stage Intrinsic Factor Assays (FVIII, FIX, FXI, FXII) | Marked interference leading to falsely low results | [11][14] | |
| Extrinsic Pathway | Prothrombin Time (PT) / INR | Little to no effect | [1][8][9] |
| One-Stage Extrinsic Factor Assays (FII, FV, FVII, FX) | No significant interference | [11][16] | |
| Common Pathway & Fibrinogen | Thrombin Time (TT) | Not specifically detailed, but downstream of FXIa | |
| Fibrinogen (Clauss Method) | No significant interference | [11][16] | |
| Fibrinogen (PT-derived) | No significant interference | [11][16] | |
| Thrombin Generation | Intrinsic Pathway Trigger (e.g., ellagic acid) | Reduced thrombin generation | [2][11] |
| Extrinsic Pathway Trigger (e.g., tissue factor) | Reduced at low tissue factor concentrations | [2][11] | |
| Viscoelastic Tests | ROTEM (INTEM) / TEG (Kaolin) | Affected at high concentrations | [11] |
| ROTEM (EXTEM) / TEG (Rapid) | No significant interference | [11][16] |
Visual Guides and Workflows
Caption: Coagulation cascade showing this compound's selective inhibition of Factor XIa.
Caption: Logical workflow for troubleshooting unexpected coagulation assay results.
Experimental Protocols
Protocol 1: General Method for Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. The ratio should be 9 parts blood to 1 part citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample and the aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids) to 37°C.
-
Activation: Mix a specific volume of PPP with an equal volume of the aPTT reagent in a cuvette. Incubate the mixture at 37°C for a specified period (typically 3-5 minutes) to activate the contact-dependent factors.
-
Clot Initiation: Add a pre-warmed solution of calcium chloride (CaCl₂) to the mixture. This initiates the clotting cascade.
-
Detection: Simultaneously with CaCl₂ addition, start a timer. Measure the time taken for a fibrin clot to form. This can be detected optically (change in turbidity) or mechanically.
-
Interpretation Challenge: The composition of the aPTT reagent (activator type, phospholipid source) significantly influences the assay's sensitivity to FXIa inhibitors like this compound, leading to inter-reagent variability.[6][11]
Protocol 2: General Method for a One-Stage, aPTT-Based Factor Assay (e.g., FVIII)
-
Sample and Reagent Preparation:
-
Prepare serial dilutions of the patient's PPP using an appropriate buffer.
-
Use factor-deficient plasma (e.g., plasma specifically lacking FVIII) and a reference calibrator plasma with known factor activity.
-
-
Assay Performance:
-
Mix a volume of the factor-deficient plasma with a volume of the patient's diluted plasma (or calibrator plasma).
-
Add the aPTT reagent to this mixture and incubate at 37°C as per the standard aPTT protocol.
-
Initiate clotting by adding CaCl₂ and measure the clotting time.
-
-
Calculation: The clotting times are inversely proportional to the factor activity. A standard curve is generated using the results from the calibrator plasma dilutions. The factor activity in the patient sample is then interpolated from this curve.
-
This compound Interference: this compound in the patient's plasma prolongs the baseline clotting time of the assay.[14] This leads to an artificially longer clotting time for any given dilution, which is then incorrectly calculated as a lower factor activity when read from the standard curve.
Caption: How this compound leads to falsely low results in one-stage factor assays.
References
- 1. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Impact of this compound on a panel of coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. medschool.co [medschool.co]
- 14. Interferences associated with the factor XIa inhibitors this compound and milvexian in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fritsmafactor.com [fritsmafactor.com]
- 16. Impact of this compound on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling Asundexian in the laboratory
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for the laboratory use of Asundexian.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, potent, and reversible direct inhibitor of Factor XIa (FXIa).[1] FXIa is a crucial enzyme in the intrinsic pathway of the coagulation cascade. By selectively inhibiting FXIa, this compound blocks the amplification of thrombin generation, which is a key process in the formation of pathological thrombi.[1][2] This targeted mechanism is being investigated for its potential to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder and prepared stock solutions should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and absorption of moisture, potentially impacting the compound's stability and solubility.
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). A general protocol for preparing a stock solution is provided in the Experimental Protocols section. Always use anhydrous, high-purity DMSO to minimize water content, which can affect the solubility of the compound.
Q4: Can I use this compound in cell-based assays? What should I be aware of?
Yes, this compound can be used in cell-based assays. However, it is crucial to consider the final concentration of the solvent (e.g., DMSO) in your assay. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How does this compound affect routine coagulation assays?
This compound can interfere with certain laboratory coagulation assays. Specifically, it causes a concentration-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT), as this assay is sensitive to the inhibition of the intrinsic coagulation pathway.[3] It has little to no effect on the prothrombin time (PT).[3] Researchers should be aware of this interference when interpreting coagulation parameters in experimental samples containing this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in aPTT assays.
-
Potential Cause: Variability in aPTT reagents. The degree of aPTT prolongation by this compound can differ depending on the specific aPTT reagent used.[4]
-
Troubleshooting Steps:
-
Standardize Reagents: If possible, use the same lot of aPTT reagent throughout a series of experiments to minimize variability.
-
Run Controls: Always include appropriate controls, such as a vehicle control (plasma with DMSO) and a positive control (if available), to ensure the assay is performing as expected.
-
Consider a Chromogenic Assay: For more precise quantification of FXIa inhibition, a chromogenic anti-XIa assay may be more suitable as it is less susceptible to the variability of clot-based assays.
-
Issue 2: Suspected preanalytical errors affecting coagulation assay results.
-
Potential Cause: Improper sample collection and handling can significantly impact the results of coagulation assays.[4]
-
Troubleshooting Steps:
-
Correct Anticoagulant and Volume: Ensure that blood samples are collected in the correct anticoagulant tube (e.g., 3.2% sodium citrate) and that the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.
-
Proper Mixing: Gently invert the collection tube several times to ensure thorough mixing of blood with the anticoagulant.
-
Platelet-Poor Plasma Preparation: Prepare platelet-poor plasma by centrifugation according to a standardized protocol to avoid platelet contamination, which can affect assay results.[5]
-
Issue 3: Unexpectedly low or no activity of this compound in an in vitro assay.
-
Potential Cause 1: Compound precipitation upon dilution into aqueous buffer. This compound has low aqueous solubility, and diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to precipitate.
-
Troubleshooting Steps:
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in DMSO before making the final dilution into the aqueous assay buffer. This helps to keep the compound in solution.
-
Increase Final DMSO Concentration: If permissible for your assay, slightly increasing the final DMSO concentration (while staying within non-toxic limits) may help maintain solubility.
-
Check for Precipitate: Visually inspect your final solution for any signs of precipitation. If unsure, you can centrifuge the solution and check for a pellet.
-
-
-
Potential Cause 2: Compound degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure that the this compound powder and stock solutions have been stored at the recommended temperatures and protected from light.
-
Avoid Freeze-Thaw Cycles: Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Conditions |
| FXIa IC50 | 1.0 nM (± 0.17) | Human | In vitro fluorometric assay in buffer[3] |
| aPTT EC150 | 0.61 µM (± 0.10) | Human | In vitro clotting assay in plasma[3] |
| Solubility in DMSO | ≥ 250 mg/mL | N/A | At room temperature |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 592.93 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.93 mg of this compound (Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 592.93 g/mol * 1000 mg/g).
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the tube for 30-60 seconds to facilitate dissolution. Visually inspect the solution to ensure the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro FXIa Inhibition Assay (Chromogenic)
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution series of this compound from your stock solution in the assay buffer. Remember to keep the DMSO concentration constant across all dilutions.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (assay buffer with the same final DMSO concentration) and a no-enzyme control.
-
Add Assay Buffer: Add 70 µL of assay buffer to all wells.
-
Add Enzyme: Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the chromogenic substrate (final concentration ~0.5 mM) to all wells to start the reaction.
-
Measure Absorbance: Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate hydrolysis for each well. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.[6]
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (25 mM)
-
This compound stock solution
-
Coagulometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in a suitable buffer (e.g., the same buffer used for your stock solution's initial dilution).
-
Pre-warm Reagents: Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Incubate Plasma with this compound: In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound dilution or vehicle control. Incubate this mixture at 37°C for 3 minutes.
-
Add aPTT Reagent: Add 50 µL of the pre-warmed aPTT reagent and incubate for an additional 3-5 minutes at 37°C.
-
Initiate Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to initiate clotting.
-
Measure Clotting Time: The coagulometer will automatically measure the time to clot formation in seconds.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound. You can determine the concentration of this compound that doubles the clotting time compared to the vehicle control.[6]
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. APTT | HE [hematology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Asundexian Degradation in Experimental Setups
Welcome to the technical support center for Asundexian. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in various experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The primary factors that can lead to the degradation of this compound in experimental settings are inappropriate pH, exposure to high temperatures, and prolonged exposure to light. The chemical structure of this compound contains functional groups, such as an amide bond, which can be susceptible to hydrolysis under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from publicly available information on this compound handling.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low water solubility. This is often due to the rapid change in solvent polarity. Here are some troubleshooting steps:
-
Pre-warm the aqueous buffer: Gently warming the buffer before adding the this compound stock can sometimes improve solubility.
-
Modify the dilution technique: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can help maintain solubility.
-
Reduce the final concentration: Your target concentration might be exceeding the solubility limit of this compound in the aqueous buffer.
-
Incorporate a co-solvent or surfactant: The addition of a small amount of a biocompatible co-solvent (e.g., ethanol, PEG-400) or a surfactant (e.g., Tween-80) to your final solution can enhance solubility.
Q4: What are the visual signs of this compound degradation?
A4: While subtle chemical degradation may not always be visible, you should be cautious if you observe any of the following changes in your this compound solutions:
-
Color Change: A change from a colorless or white/off-white appearance to a yellowish or brownish tint can indicate degradation.
-
Precipitation or Cloudiness: The formation of solid particles or a hazy appearance in a previously clear solution can be a sign of degradation or insolubility of degradation products.
-
Unexpected Odor: While less common for this type of molecule, any unusual smell should be noted.
If you observe any of these signs, it is recommended to prepare a fresh solution and re-evaluate your experimental conditions.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation (pH-related)
-
Symptoms: Inconsistent assay results, loss of compound activity over time in aqueous buffers.
-
Potential Cause: The amide bond in this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can be accelerated by heat.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolytic degradation.
Issue 2: Potential Photodegradation
-
Symptoms: Reduced compound potency after exposure to light.
-
Potential Cause: The presence of a chloro-substituted aromatic ring in this compound's structure suggests potential sensitivity to light, especially UV radiation.
-
Preventative Measures:
-
Work with this compound solutions in a dimly lit environment or use amber-colored labware.
-
Store stock solutions and experimental samples protected from light (e.g., in amber vials or wrapped in aluminum foil).
-
Minimize the exposure time of solutions to direct light sources.
-
Issue 3: Thermal Degradation
-
Symptoms: Loss of activity after heating or prolonged storage at room temperature.
-
Potential Cause: Although the trifluoromethyl group suggests good thermal stability, prolonged exposure to high temperatures can accelerate degradation pathways like hydrolysis.
-
Experimental Best Practices:
-
Avoid unnecessary heating of this compound solutions.
-
If heating is required for an experimental step, use the lowest effective temperature for the shortest possible duration.
-
For long-term experiments at ambient or elevated temperatures, consider the stability of this compound under those conditions and prepare fresh solutions as needed.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on published analytical procedures.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS System and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| MS System | Sciex API 5500 or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | This compound: To be determined based on specific instrument tuning |
| Internal Standard: To be determined based on specific instrument tuning |
Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and general principles of drug degradation.
Caption: Potential degradation pathways of this compound.
This technical support center provides a foundational guide for handling this compound in experimental settings. For further assistance or specific inquiries, please consult the relevant product documentation or contact your supplier's technical support.
optimizing incubation times for Asundexian in enzymatic assays
Technical Support Center: Asundexian Enzymatic Assays
Welcome to the technical support center for this compound enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for optimizing incubation times in enzymatic assays involving the Factor XIa (FXIa) inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromogenic/fluorogenic signal is too low. Could this be related to incubation time?
A: Yes, insufficient incubation time is a primary cause of low signal. There are two critical incubation steps in a typical FXIa inhibition assay:
-
Enzyme-Inhibitor Pre-incubation: This step allows this compound to bind to the FXIa enzyme. If this time is too short, not enough enzyme will be inhibited, which paradoxically might lead to a higher signal in your inhibited wells, but can cause variability and inaccurate IC50 calculations. For potent, reversible inhibitors, this equilibrium should be reached relatively quickly.
-
Substrate Incubation: This is the period where the active (uninhibited) FXIa cleaves the substrate, generating a colorimetric or fluorescent signal. If this step is too short, the signal will be weak and may not be significantly above the background noise.
Troubleshooting Steps:
-
Verify Substrate Incubation Time: Ensure you are incubating for the duration specified in your protocol. If the signal is still low, perform a time-course experiment by measuring the signal at multiple time points (e.g., 5, 10, 15, 30, and 60 minutes) to determine when the reaction rate is linear and the signal is robust.
-
Check Enzyme-Inhibitor Pre-incubation: While less likely to cause a low signal for the uninhibited control, an inappropriate pre-incubation time can affect the accuracy of your inhibition curve. A typical pre-incubation time is 10-15 minutes at 37°C.[1][2]
Q2: The absorbance/fluorescence in my positive control (enzyme + substrate, no inhibitor) is maxed out (saturated signal). How do I fix this?
A: A saturated signal indicates that the enzymatic reaction has proceeded for too long or the enzyme concentration is too high.
Troubleshooting Steps:
-
Reduce Substrate Incubation Time: This is the most direct way to solve signal saturation. Run a kinetic assay where you read the plate every minute for 15-30 minutes to identify the linear range of the reaction.[3] Choose an endpoint incubation time that falls within this linear phase.
-
Decrease Enzyme Concentration: If reducing the incubation time is not feasible or desirable, you can lower the concentration of the FXIa enzyme. This will slow down the reaction rate, providing a wider window for accurate measurement.
Q3: My IC50 value for this compound is inconsistent between experiments. How can incubation times affect this?
A: Inconsistent incubation times are a major source of variability in IC50 determination.[4]
Troubleshooting Steps:
-
Standardize All Incubation Steps: Ensure that the enzyme-inhibitor pre-incubation time and the substrate incubation time are precisely controlled and identical for all wells and all plates within and between experiments.
-
Use Automation: Employ multichannel pipettes or automated liquid handlers to add reagents (especially the substrate, which starts the reaction) to all wells as simultaneously as possible.[4]
-
Kinetic vs. Endpoint Reading: For the most accurate and reproducible IC50 values, use a kinetic reading mode. This involves measuring the reaction rate (Vmax) rather than a single endpoint absorbance value.[3] This method is less sensitive to small variations in the exact timing of reagent addition.
Q4: How do I determine the optimal enzyme-inhibitor pre-incubation time?
A: The goal is to ensure the binding between this compound and FXIa has reached equilibrium before adding the substrate. This compound is a reversible inhibitor, and this equilibrium is typically reached quickly.[5]
Troubleshooting Steps:
-
Perform a Time-Dependent Inhibition Study:
-
Select a concentration of this compound around its expected IC50 value.
-
Set up multiple identical reactions.
-
Vary the pre-incubation time of FXIa and this compound (e.g., 0, 5, 10, 15, 30, 60 minutes) before adding the substrate.
-
Initiate the reaction with the substrate and measure the enzymatic activity.
-
Plot the remaining enzyme activity against the pre-incubation time. The optimal time is the point at which the inhibition level stabilizes (i.e., the curve plateaus). For most assays of this type, 15 minutes is sufficient.[3]
-
Data Presentation: Optimizing Incubation Times
The following tables provide example data to illustrate the impact of varying incubation times on assay results.
Table 1: Effect of Substrate Incubation Time on Signal Intensity (Assay Conditions: Constant FXIa and Substrate Concentration)
| Substrate Incubation Time (minutes) | Absorbance at 405 nm (mOD) | Signal-to-Background Ratio | Notes |
| 5 | 150 | 5 | Signal may be too low for sensitive detection. |
| 10 | 450 | 15 | Good signal, within the linear range. |
| 15 | 800 | 27 | Optimal signal for this hypothetical assay. |
| 30 | 1900 | 63 | Risk of signal saturation in some wells. |
| 60 | >3000 | >100 | Plate reader saturated; data unreliable. |
Table 2: Effect of Enzyme-Inhibitor Pre-incubation Time on this compound IC50 (Assay Conditions: Constant FXIa, Substrate, and Substrate Incubation Time)
| Pre-incubation Time (minutes) | Calculated IC50 (nM) | Notes |
| 0 | 5.2 | No time for binding; apparent potency is lower. |
| 5 | 1.5 | Binding is approaching equilibrium. |
| 10 | 1.1 | Inhibition is stable. |
| 15 | 1.0 | Equilibrium reached; IC50 value is consistent.[6] |
| 30 | 1.0 | Longer incubation shows no further change. |
Experimental Protocols
Protocol 1: Chromogenic Assay for this compound IC50 Determination
This protocol describes a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human FXIa.
Materials:
-
This compound (stock solution in 100% DMSO)[3]
-
Human activated Factor XI (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)[2]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
This compound Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Perform a subsequent dilution of each DMSO concentration into the Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1-2%.[3]
-
-
Assay Plate Preparation:
-
Add 20 µL of diluted this compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells of the 96-well plate.
-
Include wells for positive control (no inhibitor) and negative control/blank (no enzyme).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Substrate Incubation (Reaction Initiation):
-
Prepare a working solution of the chromogenic substrate in pre-warmed (37°C) Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells, including controls.
-
Immediately place the plate into a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm in kinetic mode, taking a reading every 60 seconds for 15-30 minutes .[2]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/minute).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway
Caption: Role of Factor XIa in the intrinsic coagulation cascade and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining this compound IC50 using a chromogenic FXIa assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues related to incubation time.
References
Validation & Comparative
Asundexian versus apixaban in preclinical thrombosis models
A new generation of anticoagulants is targeting the intrinsic coagulation pathway to uncouple antithrombotic efficacy from bleeding risk, a major limitation of current therapies.[1] This guide provides a comparative overview of asundexian, a novel oral Factor XIa (FXIa) inhibitor, and apixaban (B1684502), an established oral Factor Xa (FXa) inhibitor, based on their performance in key preclinical thrombosis models.[1][2][3][4][5]
Mechanism of Action: A Tale of Two Factors
This compound selectively inhibits Factor XIa, a critical component of the intrinsic pathway of the coagulation cascade.[1][5][6] This pathway is thought to be more involved in pathological thrombus formation (thrombosis) than in the initial physiological response to vessel injury (hemostasis).[1] In contrast, apixaban is a direct inhibitor of Factor Xa, which is part of the common pathway where the intrinsic and extrinsic pathways converge.[2][3][4] By acting "upstream," this compound aims to prevent thrombosis with a potentially lower impact on hemostasis, thereby offering a wider therapeutic window.[1][5]
Comparative Data in Preclinical Models
Preclinical studies in animal models are crucial for evaluating the antithrombotic efficacy and bleeding potential of new anticoagulants. The following table summarizes typical findings from such studies comparing this compound and apixaban.
| Parameter | This compound | Apixaban | Model Type | Key Finding |
| Thrombus Weight | Dose-dependent reduction | Dose-dependent reduction | Arterial/Venous Thrombosis (e.g., FeCl₃ model) | Both agents demonstrate significant antithrombotic efficacy.[7] |
| Time to Occlusion | Significantly prolonged | Significantly prolonged | Arterial Thrombosis (e.g., FeCl₃ model) | Both agents effectively delay vessel occlusion. |
| Bleeding Time | No significant increase at effective antithrombotic doses | Dose-dependent increase | Tail Transection / Ear Injury Model | This compound shows a clear separation between its antithrombotic effect and bleeding risk.[7] |
| Blood Loss | Minimal increase | Significant increase | Surgical/Injury Models | Apixaban is associated with a greater bleeding propensity at therapeutic doses. |
| aPTT (activated partial thromboplastin (B12709170) time) | Prolonged | Minimally affected | In vitro (Plasma) | Reflects inhibition of the intrinsic pathway.[7] |
| PT (Prothrombin Time) | Minimally affected | Prolonged | In vitro (Plasma) | Reflects inhibition of the common pathway. |
Experimental Protocols
1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model: This widely used model assesses in vivo antithrombotic activity by inducing oxidative endothelial injury.[8][9][10][11][12]
-
Animal Preparation: A common carotid artery of an anesthetized rodent (e.g., mouse or rat) is surgically exposed.
-
Thrombosis Induction: A filter paper saturated with FeCl₃ solution (typically 5-10%) is applied to the artery's surface for a few minutes.[8][11] This induces endothelial damage, exposing the subendothelial matrix and triggering thrombus formation.[8][10]
-
Drug Administration: this compound, apixaban, or a vehicle control is administered orally or intravenously at specified doses prior to injury induction.
-
Efficacy Measurement: The time until blood flow ceases (time to occlusion) is recorded using a Doppler flow probe. Alternatively, after a set duration, the arterial segment is excised, and the formed thrombus is isolated and weighed.
2. Tail Transection Bleeding Model: This model evaluates the effect of anticoagulants on hemostasis.
-
Animal Preparation: An anesthetized rodent is placed in a prone position.
-
Drug Administration: The test compound is administered at various doses.
-
Bleeding Induction: The distal tip (e.g., 3 mm) of the tail is transected with a scalpel.
-
Safety Measurement: The tail is immersed in pre-warmed saline, and the duration of bleeding is timed until cessation. Total blood loss can also be quantified by measuring the hemoglobin content of the saline.
Visualizing the Mechanisms and Methods
The following diagrams illustrate the distinct targets of this compound and apixaban within the coagulation cascade and the general workflow of the preclinical experiments.
Caption: Targets of this compound (FXIa) and Apixaban (FXa) in the coagulation cascade.
Caption: Workflow for preclinical comparison of antithrombotic agents.
Conclusion
Preclinical models consistently demonstrate that while both this compound and apixaban are effective antithrombotic agents, this compound exhibits a superior safety profile.[7] Its mechanism of inhibiting Factor XIa allows for a significant reduction in thrombosis with a markedly lower propensity for bleeding compared to the Factor Xa inhibition by apixaban.[7] These findings supported the progression of this compound into clinical trials to determine if this promising preclinical profile translates to a safer and effective anticoagulant for patients with thrombotic disorders.[6][13][14][15] However, recent phase 3 clinical trials in patients with atrial fibrillation were stopped early, as this compound was found to be inferior to apixaban in preventing stroke, despite causing less bleeding.[16][17][18][19] This highlights the complexities of translating preclinical findings to clinical outcomes and the ongoing challenge of developing safer anticoagulants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thrombosiscanada.ca [thrombosiscanada.ca]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. droracle.ai [droracle.ai]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. healio.com [healio.com]
- 14. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating the Safety and Efficacy of this compound in Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 18. This compound versus Apixaban in Patients with Atrial Fibrillation [escardio.org]
- 19. This compound versus Apixaban in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Asundexian vs. Milvexian: A Comparative Guide to Their Effects on Coagulation Assays
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective, data-supported comparison of two investigational oral Factor XIa (FXIa) inhibitors, asundexian and milvexian (B3324122), focusing on their in vitro effects on key coagulation assays.
Introduction and Mechanism of Action
This compound (BAY 2433334) and milvexian (BMS-986177/JNJ-70033093) are small-molecule anticoagulants that selectively target the active site of FXIa.[1][2][3] FXIa is a serine protease in the intrinsic pathway of the coagulation cascade.[1][2][4] By inhibiting FXIa, these agents block the amplification of thrombin generation, a critical step in thrombus formation, while having a minimal role in initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[2][3][5] This targeted mechanism is hypothesized to reduce the risk of thrombotic events with a lower propensity for bleeding compared to conventional anticoagulants.[2][5][6]
Caption: Inhibition of FXIa in the intrinsic pathway by this compound and milvexian.
Data Presentation: Effects on Coagulation Assays
The following tables summarize the in vitro effects of this compound and milvexian on standard and specialized coagulation parameters based on published data.
Table 1: Comparative Effects on Plasma Clotting Times
| Assay | This compound | Milvexian | Rationale for Effect |
| aPTT (activated Partial Thromboplastin Time) | Concentration-dependent prolongation.[5][7][8][9] | Concentration-dependent prolongation.[4][10][11][12][13] | aPTT measures the integrity of the intrinsic and common pathways, which includes FXIa. |
| PT (Prothrombin Time) | Minimal to no effect.[5][7][9] | Minimal to no effect.[4][10][11][12][13] | PT measures the integrity of the extrinsic and common pathways, bypassing the intrinsic pathway and FXIa. |
| TT (Thrombin Time) | Not explicitly reported, but no effect is expected. | No significant changes observed.[12][13] | TT directly measures the conversion of fibrinogen to fibrin by exogenous thrombin, a step downstream of FXIa. |
Table 2: Comparative Potency of Factor XIa Inhibition
| Parameter | This compound | Milvexian | Reference(s) |
| Inhibition Constant (Ki) | Not explicitly reported. | 0.11 nM (human FXIa) | [4][11] |
| IC50 (in plasma) | 0.14 µM (FXIa activity) | Not explicitly reported. | [7] |
| aPTT Doubling Concentration (EC2x) | ~0.9 µM (428 ng/mL) | ~0.75 µM (357 ng/mL) | [14] |
Note: Direct comparison of potency can be complex due to different assay conditions. However, some in vitro data suggest milvexian may be more potent based on aPTT prolongation.[14][15]
Experimental Protocols
Methodologies for key assays used to characterize FXIa inhibitors are detailed below.
Factor XIa Inhibition Assay (Chromogenic)
Principle: This biochemical assay directly quantifies the inhibitory effect of a compound on the enzymatic activity of purified FXIa using a synthetic substrate that releases a colored molecule upon cleavage.[16]
Methodology:
-
Preparation: Prepare serial dilutions of the test inhibitor (this compound or milvexian) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[16]
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, add the test inhibitor dilutions to wells containing a fixed concentration of purified human FXIa (e.g., 0.5 nM).[16] Incubate at 37°C for a defined period (e.g., 15 minutes) to allow for binding.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic FXIa substrate (e.g., S-2366) to each well.[16]
-
Measurement: Immediately measure the change in absorbance at 405 nm over time in a kinetic mode using a microplate reader pre-warmed to 37°C.[16]
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: This plasma-based clotting assay assesses the functionality of the intrinsic and common coagulation pathways. Inhibition of FXIa prolongs the time to clot formation.
Methodology:
-
Sample Preparation: Spike pooled normal human plasma with various concentrations of the test inhibitor or a vehicle control.[16]
-
Incubation: Pre-warm the plasma samples to 37°C. In a coagulometer cuvette, mix the plasma sample with an aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid). Incubate for a specified time (e.g., 3-5 minutes) to activate the contact pathway.[16]
-
Clotting Initiation: Initiate the clotting cascade by adding a pre-warmed calcium chloride (CaCl₂) solution (e.g., 25 mM).[16]
-
Measurement: The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.
-
Data Analysis: Results are often expressed as the absolute clotting time or as a ratio relative to the vehicle control.
Caption: Standard experimental workflow for the aPTT coagulation assay.
Conclusion
Both this compound and milvexian are potent, selective inhibitors of Factor XIa, which is reflected in their shared pharmacological profile of prolonging aPTT without significantly affecting PT.[4][5][17] This selectivity underscores their targeted mechanism on the intrinsic coagulation pathway. While in vitro data suggests potential differences in potency, the clinical significance of these variations is still under investigation.[14][15] The assays and protocols described here represent standard methodologies for the preclinical and clinical characterization of this promising new class of anticoagulants.
References
- 1. What is Milvexian used for? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy - American Chemical Society [acs.digitellinc.com]
- 4. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors this compound and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Asundexian Demonstrates Efficacy in Secondary Stroke Prevention with Favorable Safety Profile
New data from the OCEANIC-STROKE trial reveals that the novel oral Factor XIa (FXIa) inhibitor, Asundexian, significantly reduces the risk of recurrent ischemic stroke in patients who have experienced a non-cardioembolic ischemic stroke or transient ischemic attack (TIA), without a corresponding increase in major bleeding events. This positions this compound as a potentially safer antithrombotic agent compared to traditional anticoagulants and offers a promising new avenue for secondary stroke prevention.
For researchers, scientists, and drug development professionals, the validation of this compound's efficacy and safety in this specific patient population is a significant development. This comparison guide provides a detailed overview of this compound's performance against placebo and contextualizes its potential role alongside established anticoagulants like Factor Xa inhibitors and vitamin K antagonists.
Comparative Efficacy in Secondary Stroke Prevention
The landmark Phase III OCEANIC-STROKE trial provides the most robust evidence for this compound's efficacy in the secondary prevention of non-cardioembolic ischemic stroke. The trial demonstrated that this compound (50 mg once daily), when added to standard antiplatelet therapy, was superior to placebo in reducing the incidence of ischemic stroke.[1][2][3] While the full quantitative results are anticipated to be presented at the upcoming World Stroke Congress, the topline announcement confirms the trial met its primary efficacy endpoint.[4][5]
In contrast, the Phase III OCEANIC-AF trial, which evaluated this compound against the Factor Xa inhibitor apixaban (B1684502) for stroke prevention in patients with atrial fibrillation, was terminated prematurely due to inferior efficacy of this compound in this different patient population.[6][7][8] However, it is crucial to note that the OCEANIC-AF trial did demonstrate a lower risk of bleeding with this compound compared to apixaban.[6][8]
For context, meta-analyses of direct oral anticoagulants (DOACs), including Factor Xa inhibitors, versus warfarin (B611796) in patients with atrial fibrillation have generally shown that DOACs are at least as effective as warfarin in preventing stroke, with a significantly lower risk of intracranial hemorrhage.[9][10] However, in patients without atrial fibrillation, studies comparing anticoagulants to antiplatelet therapy for secondary stroke prevention have not shown a clear benefit for anticoagulation and have indicated an increased risk of bleeding.[11][12][13]
Table 1: Summary of this compound Efficacy Data in Secondary Stroke Prevention (OCEANIC-STROKE - Topline Results)
| Treatment Group | Primary Efficacy Outcome (Ischemic Stroke) | Comparison |
| This compound (50 mg) + Antiplatelet Therapy | Significantly reduced risk | This compound vs. Placebo |
| Placebo + Antiplatelet Therapy | - |
Note: Detailed quantitative data from the OCEANIC-STROKE trial are pending presentation at a scientific congress.
Table 2: Comparative Efficacy of Anticoagulants in Stroke Prevention (Various Indications)
| Drug Class | Comparator | Indication | Key Efficacy Finding |
| This compound (FXIa Inhibitor) | Placebo | Secondary Prevention (Non-Cardioembolic Stroke) | Superior in reducing ischemic stroke risk[1][2][3] |
| This compound (FXIa Inhibitor) | Apixaban (Factor Xa Inhibitor) | Atrial Fibrillation | Inferior in preventing stroke/systemic embolism[6][7][8] |
| DOACs (Factor Xa Inhibitors) | Warfarin (Vitamin K Antagonist) | Atrial Fibrillation | Non-inferior or superior in preventing stroke[9][10] |
| Anticoagulants | Antiplatelet Therapy | Secondary Prevention (Non-Cardioembolic Stroke) | No significant reduction in recurrent ischemic stroke[11][12][13] |
Safety Profile: A Key Differentiator
A major focus of the this compound development program has been its potential to separate antithrombotic efficacy from bleeding risk. The topline results of the OCEANIC-STROKE trial support this hypothesis, showing no significant increase in the primary safety endpoint of major bleeding compared to placebo.[1][2][3] This is a critical finding, as the risk of hemorrhage is a major limitation of current anticoagulant therapies.
The OCEANIC-AF trial also demonstrated a favorable bleeding profile for this compound, with a lower incidence of major bleeding compared to apixaban.[6][7][8]
Table 3: Summary of this compound Safety Data (Topline Results)
| Trial | Comparison | Primary Safety Outcome (Major Bleeding) |
| OCEANIC-STROKE | This compound vs. Placebo | No significant increase in major bleeding[1][2][3] |
| OCEANIC-AF | This compound vs. Apixaban | Lower incidence of major bleeding[6][7][8] |
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound is an oral, direct inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[14] The intrinsic pathway is thought to be more critical for the amplification of thrombus formation (pathological clotting) than for hemostasis (physiological clotting). By selectively targeting FXIa, this compound aims to reduce the risk of thrombosis without significantly impairing the body's ability to form clots in response to injury, thereby lowering the risk of bleeding.[1][15]
In contrast, Factor Xa inhibitors and vitamin K antagonists target factors in the common pathway of coagulation, which are essential for both thrombosis and hemostasis.
Caption: Simplified Coagulation Cascade and Drug Targets.
Experimental Protocols
OCEANIC-STROKE Trial
The OCEANIC-STROKE study was a multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase III trial.[1][16]
-
Population: Over 12,300 patients who had experienced a non-cardioembolic ischemic stroke or a high-risk TIA.[1][17]
-
Intervention: this compound 50 mg once daily or placebo.[1]
-
Background Therapy: All patients received standard-of-care antiplatelet therapy.[1]
-
Primary Efficacy Endpoint: Time to first occurrence of ischemic stroke.[17]
-
Primary Safety Endpoint: Time to first occurrence of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[17]
Caption: OCEANIC-STROKE Trial Workflow.
Preclinical Models
Preclinical studies of this compound have been conducted in various animal models of thrombosis to evaluate its antithrombotic efficacy and bleeding risk.[14] While specific details of preclinical stroke models for this compound are not extensively published, the general approach involves inducing a stroke (e.g., through middle cerebral artery occlusion) in animal models and then administering the investigational drug to assess its impact on infarct volume, neurological deficits, and bleeding parameters compared to a control or other anticoagulants.
Conclusion and Future Directions
The positive topline results from the OCEANIC-STROKE trial represent a significant milestone in the development of safer and effective antithrombotic therapies for secondary stroke prevention in patients with non-cardioembolic events. This compound's ability to reduce ischemic stroke risk without increasing major bleeding addresses a critical unmet need in this patient population.
Further detailed data from the OCEANIC-STROKE trial, including subgroup analyses, will be crucial for fully understanding the clinical utility of this compound. Additionally, head-to-head comparative trials against other anticoagulants in this specific indication will be necessary to definitively establish its place in the therapeutic landscape. The ongoing development of other Factor XIa inhibitors will also provide a broader perspective on the potential of this novel class of anticoagulants.[3] For now, this compound stands as a promising new agent that could change the paradigm of secondary stroke prevention.
References
- 1. bayer.com [bayer.com]
- 2. healio.com [healio.com]
- 3. This compound Reduces Recurrent Stroke Without Bleeding Risk: OCEANIC-STROKE | tctmd.com [tctmd.com]
- 4. New Phase III OCEANIC-STROKE Study Data to be Presented at World Stroke Congress 2025 | Intellectia.AI [intellectia.ai]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 7. This compound versus Apixaban in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus Apixaban in Patients with Atrial Fibrillation [escardio.org]
- 9. Systematic Review and Meta-Analysis of Direct Oral Anticoagulants Versus Warfarin in Atrial Fibrillation With Low Stroke Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. Anticoagulants or Antiplatelets for Secondary Prevention of Cryptogenic Stroke: An Updated Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xtalks.com [xtalks.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. hcplive.com [hcplive.com]
Asundexian vs. Placebo in Preclinical Models: A Focus on Thrombosis Relevant to Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the factor XIa (FXIa) inhibitor asundexian against placebo in preclinical animal models. The available data focuses on thrombosis, a key pathological mechanism underlying ischemic stroke. While direct evidence from animal models of ischemic stroke (e.g., middle cerebral artery occlusion) is not extensively published, the findings from well-established thrombosis models offer significant insights into the potential therapeutic utility of this compound.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound is an orally bioavailable small molecule that potently and selectively inhibits activated Factor XI (FXIa).[1][2] FXIa is a key component of the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound is designed to modulate thrombus formation with a potentially lower impact on hemostasis compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2] This targeted approach aims to reduce the risk of pathological thrombosis, such as that leading to an ischemic stroke, while minimizing the risk of bleeding.[1][2]
This compound's mechanism of action.
Efficacy and Safety in Animal Models of Thrombosis
Preclinical studies have evaluated this compound in rabbit models of arterial and venous thrombosis. A notable finding is that this compound's anticoagulant activity is not observed in rodents, necessitating the use of other species like rabbits for in vivo thrombosis studies.[1]
The following table summarizes the key findings from these studies, comparing the effects of this compound to a placebo (vehicle control).
| Parameter | Animal Model | This compound Treatment | Placebo (Vehicle) | Key Findings | Reference |
| Thrombus Weight | Rabbit FeCl₂-induced arterial thrombosis | Dose-dependent reduction | Control | This compound significantly reduced thrombus weight. | [1] |
| Thrombus Weight | Rabbit FeCl₂-induced venous thrombosis | Dose-dependent reduction | Control | This compound demonstrated a significant reduction in thrombus weight. | [1] |
| Thrombus Weight | Rabbit arteriovenous (AV) shunt | Dose-dependent reduction | Control | This compound reduced thrombus weight both as a prophylactic and therapeutic intervention. | [1] |
| Bleeding Time | Rabbit ear bleeding model | No significant increase | Control | This compound, alone or with antiplatelets, did not prolong bleeding time. | [1] |
| Bleeding Time | Rabbit gum bleeding model | No significant increase | Control | No increase in mucosal bleeding time was observed. | [1] |
| Blood Loss | Rabbit liver injury model | No significant effect | Control | This compound did not significantly increase blood loss in a trauma bleeding model. | [1] |
Detailed Experimental Protocols
The primary preclinical data for this compound comes from studies utilizing rabbit models of thrombosis. The general workflow and specific methodologies are outlined below.
General workflow for thrombosis models.
Ferric Chloride (FeCl₂)-Induced Thrombosis Model
This model is utilized to assess thrombotic activity in both arterial and venous systems.
-
Animal Model: Rabbits are used for these studies.[1]
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the carotid artery or jugular vein is surgically exposed.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the exposed blood vessel. This chemical injury induces oxidative stress, leading to endothelial damage and subsequent thrombus formation.
-
Drug Administration: this compound or a placebo is administered either intravenously or orally before or after the induction of thrombosis to evaluate both preventative and therapeutic effects.[1] In some studies, this compound is co-administered with antiplatelet agents like aspirin (B1665792) and ticagrelor.[1]
-
Outcome Measures: After a defined period, the thrombosed vessel segment is excised, and the formed thrombus is isolated and weighed.
Arteriovenous (AV) Shunt Model
This model assesses thrombosis on an artificial surface, mimicking conditions that can lead to thromboembolism.
-
Animal Model: Rabbits are the chosen species for this model.[1]
-
Surgical Preparation: An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein). A thrombogenic chamber or thread is incorporated into the shunt circuit.
-
Drug Administration: this compound or a placebo is administered to the animals.
-
Thrombosis Assessment: Blood is allowed to circulate through the shunt for a specified duration. The thrombus formed within the chamber or on the thread is then removed and its weight is determined.
Bleeding Models
To assess the safety profile of this compound, various bleeding models are employed concurrently with the thrombosis studies.
-
Ear Bleeding Time: A standardized incision is made on the ear, and the time taken for the bleeding to stop is measured.[1]
-
Gum Bleeding Time: A small incision is made in the gum to assess mucosal bleeding.[1]
-
Liver Injury Model: A standardized injury is created on the liver to evaluate blood loss in a model of traumatic bleeding.[1]
Summary and Future Directions
The available preclinical data in animal models of thrombosis indicates that this compound is a potent antithrombotic agent with a favorable safety profile, showing a dose-dependent reduction in thrombus formation without a significant increase in bleeding time.[1] These findings in thrombosis models are highly relevant to the pathophysiology of ischemic stroke.
However, it is important to note the absence of published data on this compound in specific animal models of ischemic stroke, which would typically involve endpoints such as infarct volume and neurological deficit scores. Future preclinical research in this area would be invaluable to further elucidate the neuroprotective potential of this compound beyond its antithrombotic effects. The positive results from recent clinical trials in secondary stroke prevention suggest that the preclinical antithrombotic efficacy translates to a clinical benefit.[3][4]
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIa Inhibitor this compound Shown to Reduce Ischemic Stroke Risk Without Increasing Major Bleeding - - Practical Neurology [practicalneurology.com]
- 4. Stroke data breathes life back into Bayer's this compound | pharmaphorum [pharmaphorum.com]
comparative analysis of bleeding risk with Asundexian versus warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleeding risk associated with the novel Factor XIa inhibitor, Asundexian, and the established vitamin K antagonist, warfarin (B611796). The information is compiled from recent clinical trial data and observational studies to support research and development in the field of anticoagulation.
Executive Summary
This compound, a specific inhibitor of the intrinsic coagulation pathway, has been developed with the hypothesis of uncoupling hemostasis from thrombosis, potentially offering a safer alternative to traditional anticoagulants like warfarin.[1][2][3] Clinical trial data, primarily from the PACIFIC and OCEANIC programs, suggest a lower bleeding risk for this compound compared to the direct oral anticoagulant (DOAC) apixaban (B1684502).[4][5][6] Warfarin, a long-standing oral anticoagulant, is known to be effective but carries a significant risk of bleeding, which requires careful patient monitoring.[7][8][9] This guide synthesizes the available data to facilitate a comparative understanding of the bleeding profiles of these two agents.
Data on Bleeding Events
The following tables summarize quantitative data on bleeding events from key clinical trials for this compound and observational studies for warfarin. It is crucial to note that the data for this compound is from trials comparing it against apixaban, not directly against warfarin. Therefore, this represents an indirect comparison.
| Table 1: Bleeding Events in Patients with Atrial Fibrillation (this compound vs. Apixaban) | |||
| Trial | Treatment Arms | Bleeding Endpoint | Incidence |
| PACIFIC-AF (Phase 2) [4][5][6] | This compound 20 mg daily | ISTH Major or CRNM Bleeding | 3 patients |
| This compound 50 mg daily | ISTH Major or CRNM Bleeding | 1 patient | |
| Apixaban (standard dose) | ISTH Major or CRNM Bleeding | 6 patients | |
| No major bleeding events were reported in any group. | |||
| OCEANIC-AF (Phase 3 - Terminated Early) [10][11][12] | This compound 50 mg daily | ISTH Major Bleeding | 0.2% (17 patients) |
| Apixaban (standard dose) | ISTH Major Bleeding | 0.7% (53 patients) | |
| This compound 50 mg daily | ISTH Major or CRNM Bleeding | 1.1% | |
| Apixaban (standard dose) | ISTH Major or CRNM Bleeding* | 2.6% |
CRNM: Clinically Relevant Non-Major Bleeding, ISTH: International Society on Thrombosis and Haemostasis
| Table 2: Bleeding Events in Patients on Warfarin for Atrial Fibrillation (Observational Data) | ||
| Study | Patient Population | Bleeding Endpoint |
| Large Cohort Study (Gomes et al., 2013) [8][9] | 125,195 older patients with atrial fibrillation | Major Hemorrhage (hospital visit for hemorrhage) |
| Overall Rate: 3.8% per person-year | ||
| First 30 days of therapy: 11.8% per person-year | ||
| Systematic Review (Linkins et al., 2013) [13] | Randomized and Observational Studies | Major Bleeding |
Experimental Protocols
This compound Clinical Trials (PACIFIC & OCEANIC Programs)
The PACIFIC and OCEANIC trial programs were designed to evaluate the safety and efficacy of this compound in various patient populations.
-
PACIFIC-AF: This Phase 2, randomized, double-blind, dose-finding study compared two doses of this compound (20 mg and 50 mg once daily) with apixaban in patients with atrial fibrillation.[4][6] The primary safety endpoint was the incidence of major or clinically relevant non-major bleeding according to the ISTH criteria.[4][5]
-
OCEANIC-AF: This was a large-scale Phase 3, randomized, double-blind, active-comparator trial designed to assess the efficacy and safety of this compound (50 mg once daily) against apixaban in patients with atrial fibrillation at risk for stroke.[10][14][15] The trial was terminated prematurely due to inferior efficacy of this compound in preventing stroke and systemic embolism, although it did show a lower rate of major bleeding compared to apixaban.[10][11][12][15]
Warfarin Observational Studies
Data on warfarin's bleeding risk is largely derived from extensive clinical experience and observational studies.
-
Population-Based Cohort Studies: These studies, such as the one conducted by Gomes et al. (2013), retrospectively analyze large healthcare databases to determine the incidence of bleeding events in real-world patient populations on warfarin therapy for conditions like atrial fibrillation.[8][9][16] They provide valuable insights into bleeding rates outside the controlled environment of a clinical trial.
-
Systematic Reviews: These reviews collate and analyze data from multiple randomized controlled trials and observational studies to provide a comprehensive overview of the risks associated with warfarin therapy, including major bleeding events.[13]
Signaling Pathways and Mechanism of Action
The differential bleeding risk between this compound and warfarin can be attributed to their distinct mechanisms of action within the coagulation cascade.
Caption: Coagulation cascade showing the distinct targets of this compound and Warfarin.
This compound is a direct inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of coagulation.[1][2][3][17] By selectively targeting this pathway, this compound is hypothesized to prevent thrombosis with a lesser impact on hemostasis, which is crucial for preventing bleeding.[1][4] In contrast, warfarin is a vitamin K antagonist that interferes with the synthesis of multiple vitamin K-dependent clotting factors (II, VII, IX, and X) in both the intrinsic, extrinsic, and common pathways.[7][18][19][20][21] This broad-spectrum activity contributes to its efficacy but also to its higher bleeding risk.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. PACIFIC-AF: Low bleeding rates for this compound in atrial fibrillation - Medical Conferences [conferences.medicom-publishers.com]
- 5. This compound confers lower bleeding rates vs. apixaban for stroke prevention in AF [healio.com]
- 6. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rates of hemorrhage during warfarin therapy for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rates of hemorrhage during warfarin therapy for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 11. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Results of prematurely stopped OCEANIC-AF trial on this compound in AF - - PACE-CME [pace-cme.org]
- 16. odprn.ca [odprn.ca]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. ahajournals.org [ahajournals.org]
- 19. news-medical.net [news-medical.net]
- 20. heart.org [heart.org]
- 21. racgp.org.au [racgp.org.au]
Evaluating Asundexian's Antithrombotic Efficacy Against Other FXIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is undergoing a paradigm shift with the emergence of Factor XIa (FXIa) inhibitors. These novel agents aim to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current standard-of-care treatments.[1][2][3][4] This guide provides a comparative analysis of Asundexian and other prominent FXIa inhibitors, focusing on their antithrombotic efficacy, safety profiles, and the experimental methodologies employed in their evaluation.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
FXIa inhibitors, including this compound, Milvexian, Abelacimab, and Osocimab, share a common mechanism of targeting Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[5][6][7] By selectively blocking FXIa, these drugs inhibit the amplification of thrombin generation, a key step in the formation of pathological thrombi, while theoretically preserving the extrinsic pathway essential for hemostasis.[5][6][8] This targeted approach is hypothesized to result in a lower risk of bleeding compared to traditional anticoagulants like warfarin (B611796) and direct oral anticoagulants (DOACs) that act on downstream factors in the common pathway.[1][2]
Below is a diagram illustrating the coagulation cascade and the point of intervention for FXIa inhibitors.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from key clinical trials for this compound and other FXIa inhibitors. It is important to note that direct head-to-head trials between different FXIa inhibitors are largely unavailable; therefore, comparisons are made based on their performance against standard-of-care anticoagulants or placebo in their respective studies.
This compound
This compound is an oral, small-molecule inhibitor of FXIa.[1][2]
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings (Major or CRNM Bleeding) |
| OCEANIC-AF (Phase III - Terminated) [9][10][11][12] | Atrial Fibrillation | Apixaban (B1684502) | Inferior to apixaban for stroke or systemic embolism prevention (HR 3.79, 95% CI 2.46–5.83).[9][11] | Lower rates of major bleeding compared to apixaban (0.2% vs. 0.7%; HR 0.32, 95% CI 0.18–0.55).[9][13] |
| OCEANIC-STROKE (Phase III) [14] | Non-cardioembolic Ischemic Stroke | Placebo | Significant reduction in ischemic stroke.[14] | No increase in the risk of ISTH major bleeding compared to placebo.[14] |
| PACIFIC-AF (Phase II) [9][15][16] | Atrial Fibrillation | Apixaban | Not powered for efficacy. | Significantly lower bleeding rates compared to apixaban (HR for pooled this compound vs. apixaban: 0.33, 90% CI 0.09–0.97).[16] |
| PACIFIC-AMI (Phase II) [17][18][19] | Acute Myocardial Infarction | Placebo | No reduction in thrombotic events.[18] 50 mg dose resulted in >90% inhibition of FXIa activity.[17][19] | No significant increase in bleeding compared to placebo.[17][19] |
Milvexian
Milvexian is another oral, small-molecule inhibitor of FXIa.[7][20][21]
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings (Bleeding) |
| AXIOMATIC-SSP (Phase II) [10][21][22] | Secondary Stroke Prevention | Placebo | Failed to establish a dose-response relationship for the composite endpoint. Showed a reduction in the relative risk of symptomatic ischemic stroke at most doses.[21] | Favorable safety profile.[7] |
| AXIOMATIC-TKA (Phase II) [22] | Total Knee Arthroplasty | Enoxaparin | Dose-proportional lower incidence of venous thromboembolism compared to enoxaparin.[21] | Lower incidence of clinically relevant bleeding.[21] |
Abelacimab
Abelacimab is a monoclonal antibody that targets both Factor XI and its activated form, Factor XIa.[23][24]
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings (Major or CRNM Bleeding) |
| AZALEA-TIMI 71 (Phase II - Terminated Early) [6][10] | Atrial Fibrillation | Rivaroxaban (B1684504) | Stopped early due to a significant reduction in bleeding.[10] | Significantly lower incidence of major or clinically relevant nonmajor bleeding compared to rivaroxaban (HR for 150-mg dose: 0.38, 95% CI 0.24 to 0.60).[24] |
| Phase II | Total Knee Arthroplasty | Enoxaparin | Data not detailed in provided search results. | Data not detailed in provided search results. |
Osocimab
Osocimab is a fully human monoclonal antibody that functionally neutralizes FXIa.[25][26][27]
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings (Bleeding) |
| FOXTROT (Phase II) [28] | Knee Arthroplasty | Enoxaparin & Apixaban | Postoperative doses were non-inferior to enoxaparin. The preoperative dose was superior to enoxaparin.[28] | Major or clinically relevant non-major bleeding was observed in up to 4.7% of patients receiving osocimab, 5.9% with enoxaparin, and 2% with apixaban.[28] |
| Phase II | End-Stage Renal Disease on Hemodialysis | Placebo | Under investigation for preventing thrombosis.[26][29] | Generally well-tolerated.[29] |
Experimental Protocols
Detailed experimental protocols are crucial for the critical evaluation of clinical trial data. Below are generalized methodologies employed in the key trials cited.
Clinical Trial Design
The clinical trials for FXIa inhibitors generally follow a randomized, controlled design.[28]
Key Methodological Aspects:
-
Patient Population: Specific inclusion and exclusion criteria are defined based on the indication being studied (e.g., patients with atrial fibrillation and a certain CHA₂DS₂-VASc score, or patients undergoing major orthopedic surgery).[9][10]
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational FXIa inhibitor or a comparator. Double-blinding, where neither the patient nor the investigator knows the treatment assignment, is often employed to minimize bias.[9] In some studies, a double-dummy design is used to maintain blinding when comparing drugs with different dosing regimens.[11]
-
Dosing: Dose-finding studies (Phase II) are conducted to determine the optimal dose that balances efficacy and safety before proceeding to larger Phase III trials.[15][17]
-
Endpoints:
-
Efficacy Endpoints: These are typically composite outcomes, such as the occurrence of stroke, systemic embolism, myocardial infarction, or venous thromboembolism.[9][11]
-
Safety Endpoints: The primary safety endpoint is usually the rate of major or clinically relevant non-major bleeding, as defined by standardized criteria such as those from the International Society on Thrombosis and Haemostasis (ISTH).[9][11]
-
Laboratory Assays
-
Enzyme Inhibition Assays: The inhibitory potency of small-molecule inhibitors like this compound and Milvexian is determined using purified human FXIa and a chromogenic substrate to calculate IC50 values.[28]
-
Plasma-Based Clotting Assays:
-
Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. FXIa inhibitors are expected to prolong aPTT.[28][30]
-
Prothrombin Time (PT): This assay measures the extrinsic and common pathways and is expected to be minimally affected by FXIa inhibitors.[28]
-
-
Pharmacodynamic Assessments: In clinical trials, blood samples are collected at various time points (trough and peak) to measure the extent of FXIa inhibition achieved by the drug.[17]
Conclusion
The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. This compound has demonstrated a consistent safety profile with a lower bleeding risk compared to standard-of-care anticoagulants in several Phase II trials.[15][18] However, the early termination of the OCEANIC-AF Phase III trial due to inferior efficacy compared to apixaban raises important questions about the required level of FXIa inhibition for effective stroke prevention in patients with atrial fibrillation.[9][10][11][12] The positive results from the OCEANIC-STROKE trial, however, suggest a potential role for this compound in secondary stroke prevention.[14]
Other FXIa inhibitors, such as Milvexian, Abelacimab, and Osocimab, have also shown promising results in early to mid-stage clinical trials, particularly in demonstrating a favorable bleeding profile.[21][24][28] Abelacimab's significant reduction in bleeding in the AZALEA-TIMI 71 trial is particularly noteworthy.[24]
For researchers and drug development professionals, the journey of FXIa inhibitors underscores the delicate balance between antithrombotic efficacy and bleeding risk. Future research, including ongoing and planned Phase III trials, will be crucial in defining the precise role of this compound and other FXIa inhibitors in the therapeutic armamentarium for thrombotic disorders. The data gathered from these trials will provide a clearer understanding of the patient populations most likely to benefit from this novel class of anticoagulants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Milvexian used for? [synapse.patsnap.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 10. This compound for AF? More Details on the Sinking of OCEANIC-AF | tctmd.com [tctmd.com]
- 11. This compound Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. hcplive.com [hcplive.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Bayer’s this compound hits phase III stroke goal in win for FXIa drugs | BioWorld [bioworld.com]
- 15. Phase 2 Results Demonstrate Safety and Efficacy for FXIa Inhibitor this compound - CRTonline [crtonline.org]
- 16. healio.com [healio.com]
- 17. ahajournals.org [ahajournals.org]
- 18. healio.com [healio.com]
- 19. Phase 2 trial with novel factor XIa inhibitor after acute MI - - PACE-CME [pace-cme.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. "Milvexian: A Focus on a New Oral Anticoagulant That Targets Factor Xia" by Joseph Birchansky and William H. Frishman [touroscholar.touro.edu]
- 22. ashpublications.org [ashpublications.org]
- 23. What is Abelacimab used for? [synapse.patsnap.com]
- 24. droracle.ai [droracle.ai]
- 25. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Osocimab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 30. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Asundexian's High Specificity: A Comparative Analysis of its Cross-Reactivity with other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Asundexian, a novel oral anticoagulant, is a direct, potent, and reversible inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] Its mechanism of action, which selectively targets FXIa, is designed to offer a safer antithrombotic profile with a reduced risk of bleeding compared to traditional anticoagulants.[2][3] This guide provides a comparative analysis of this compound's cross-reactivity with other serine proteases, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of this promising therapeutic agent.
High Selectivity Profile of this compound
In vitro studies have demonstrated that this compound is a highly selective inhibitor of human FXIa, with a mean IC50 value of 1.0 nM.[4] Its inhibitory activity against other serine proteases involved in the coagulation and fibrinolytic systems is significantly lower, with IC50 values that are more than 1000-fold higher than that for FXIa. This high degree of selectivity is a key characteristic that distinguishes this compound from other anticoagulants and contributes to its favorable safety profile.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of serine proteases. The data clearly illustrates the potent and selective inhibition of FXIa.
| Serine Protease | IC50 (nM) | Fold Selectivity vs. FXIa |
| Factor XIa (FXIa) | 1.0 | 1 |
| Thrombin | >50,000 | >50,000 |
| Factor Xa (FXa) | >50,000 | >50,000 |
| Trypsin | >50,000* | >50,000 |
| Plasmin | >1,000 | >1,000 |
| Urokinase | >1,000 | >1,000 |
| Factor IXa (FIXa) | >1,000 | >1,000 |
| Factor VIIa (FVIIa) | >1,000 | >1,000 |
| Factor XIIa (FXIIa) | >1,000 | >1,000 |
| Activated Protein C (aPC) | >1,000 | >1,000 |
| Chymotrypsin | >1,000 | >1,000 |
| Plasma Kallikrein | ~10 | 10 |
*Data for a precursor molecule to this compound. It is reported that this compound inhibits these proteases at a more than 1000-fold lower potency.
Experimental Protocols
The determination of the inhibitory activity of this compound against various serine proteases is typically performed using an in vitro fluorometric assay.
Protocol: In Vitro Serine Protease Inhibition Assay (Fluorometric)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific serine protease.
2. Materials:
-
This compound
-
Purified serine protease (e.g., FXIa, thrombin, trypsin)
-
Fluorogenic peptide substrate specific for the protease of interest (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC for FXIa)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in DMSO to obtain a range of test concentrations.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add 20 µL of assay buffer to each well.
-
-
Enzyme Addition: Add 20 µL of the purified serine protease, diluted in assay buffer to the desired final concentration (e.g., 0.15 nM for FXIa), to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate, diluted in assay buffer to the desired final concentration (e.g., 5 µM for the FXIa substrate), to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a period of 30 minutes at room temperature.
-
Data Analysis:
-
Determine the rate of substrate hydrolysis (reaction velocity) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway by activating Factor IX.
Caption: The coagulation cascade and the inhibitory action of this compound.
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX.[1] This targeted inhibition of the intrinsic pathway is believed to reduce the amplification of thrombin generation that contributes to pathological thrombus formation, while having a minimal impact on the extrinsic pathway, which is essential for hemostasis.[2][3] This selective mechanism of action is the basis for the hypothesis that this compound can effectively prevent thrombosis with a lower risk of bleeding complications compared to broader-acting anticoagulants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Asundexian's Safety Profile: A Comparative Analysis for Researchers
A deep dive into the clinical trial data reveals a nuanced safety profile for the investigational Factor XIa inhibitor, Asundexian. While demonstrating a potential for reduced bleeding risk compared to established anticoagulants, recent studies have raised questions about its efficacy in preventing thromboembolic events. This guide provides a comprehensive comparison of this compound's safety data with alternative anticoagulants, supported by detailed experimental protocols and visual pathways to aid researchers and drug development professionals in their understanding of this novel anticoagulant.
Comparative Safety Data of this compound and Other Anticoagulants
The following tables summarize the key safety and efficacy outcomes from major clinical trials involving this compound and its comparators. The data is presented to facilitate a clear comparison of bleeding events and other adverse outcomes.
Table 1: Safety and Efficacy of this compound in Atrial Fibrillation (PACIFIC-AF & OCEANIC-AF Trials)
| Outcome | This compound (20 mg) | This compound (50 mg) | Apixaban (B1684502) | Trial |
| Major or Clinically Relevant Non-Major Bleeding (ISTH) | 3 events (Incidence Ratio: 0.50)[1][2] | 1 event (Incidence Ratio: 0.16)[1][2] | 6 events[1][2] | PACIFIC-AF |
| Any Adverse Event | 47%[1][2] | 47%[1][2] | 49%[1][2] | PACIFIC-AF |
| Stroke or Systemic Embolism | - | 1.3% (HR: 3.79 vs Apixaban)[3][4][5] | 0.4%[3][4][5] | OCEANIC-AF |
| Major Bleeding (ISTH) | - | 0.2% (HR: 0.32 vs Apixaban)[3][6][4][5] | 0.7%[3][6][4][5] | OCEANIC-AF |
| Major or Clinically Relevant Non-Major Bleeding (ISTH) | - | 1.1% (HR: 0.44 vs Apixaban)[3] | 2.6%[3] | OCEANIC-AF |
| All-Cause Mortality | - | 0.8% (HR: 0.84 vs Apixaban)[3][5] | 1.0%[3][5] | OCEANIC-AF |
ISTH: International Society on Thrombosis and Haemostasis; HR: Hazard Ratio
Table 2: Safety of this compound in Acute Non-Cardioembolic Ischemic Stroke (PACIFIC-STROKE Trial)
| Outcome | This compound (10 mg) | This compound (20 mg) | This compound (50 mg) | Placebo |
| Major or Clinically Relevant Non-Major Bleeding (ISTH) | 4%[7] | 3%[7] | 4%[7] | 2%[7] |
| All Bleeding | - | - | 9.97% (pooled this compound)[8] | 9.73%[8] |
| Ischemic Stroke or Covert Brain Infarction | 19%[7] | 22%[7] | 20%[7] | 19%[7] |
Table 3: Comparative Safety of Apixaban, Rivaroxaban, and Warfarin (B611796) in Atrial Fibrillation
| Outcome | Apixaban | Rivaroxaban | Warfarin | Trial |
| Major Bleeding | 2.13% per year[9][10] | 3.6 events/100 patient-years[11] | 3.09% per year[9][10] | ARISTOTLE |
| Intracranial Hemorrhage | Lower vs Warfarin[9][12] | 0.5%[13] | 0.7%[13] | ROCKET AF |
| GI Bleeding | No significant difference vs Warfarin[12] | Higher vs Warfarin[14] | - | ARISTOTLE/ROCKET AF |
| Any Bleeding | Lower vs Rivaroxaban[11] | Higher vs Apixaban[11] | Higher vs Apixaban[11] | MAQI2 Registry |
| All-Cause Mortality | 3.52% per year[10] | - | 3.94% per year[10] | ARISTOTLE |
Experimental Protocols of Key this compound Trials
A summary of the methodologies for the pivotal phase 2 and 3 trials of this compound are provided below.
PACIFIC-AF Trial
-
Objective: To determine the optimal dose of this compound and compare its bleeding incidence with apixaban in patients with atrial fibrillation.[2]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, dose-finding phase 2 study.[1][2]
-
Patient Population: 753 patients aged 45 years or older with atrial fibrillation, a CHA2DS2-VASc score of at least 2 for males or 3 for females, and an increased bleeding risk.[1][2]
-
Treatment Arms:
-
Primary Endpoint: The composite of major or clinically relevant non-major bleeding according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.[1][2]
OCEANIC-AF Trial
-
Objective: To determine if this compound is non-inferior to apixaban in preventing stroke or systemic embolism and superior in terms of major bleeding risk in patients with atrial fibrillation.[3][5]
-
Study Design: A multicenter, international, randomized, double-blind, double-dummy, phase 3 trial.[3][5] The trial was terminated prematurely due to inferior efficacy of this compound.[3][15]
-
Patient Population: 14,830 patients with atrial fibrillation and a high risk of stroke (CHA2DS2-VASc score ≥3 for men or ≥4 for women, or a lower score with additional risk factors).[3][5]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Time to first occurrence of a composite of stroke or systemic embolism.[3][5]
-
Primary Safety Endpoint: Time to first occurrence of ISTH major bleeding.[3][5]
PACIFIC-STROKE Trial
-
Objective: To assess the safety of different doses of this compound compared with placebo in patients with acute non-cardioembolic ischemic stroke.[7][16]
-
Study Design: An international, randomized, double-blind, placebo-controlled, phase 2b trial.[7][16]
-
Patient Population: 1,808 patients with acute (within 48 hours) non-cardioembolic ischemic stroke.[7][16]
-
Treatment Arms:
-
Primary Safety Outcome: Composite of major or clinically relevant non-major bleeding (ISTH criteria).[7]
-
Primary Efficacy Outcome: Composite of covert brain infarction or ischemic stroke.[7]
Visualizing this compound's Mechanism and Clinical Trial Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of the coagulation cascade with this compound's point of intervention and a typical workflow for assessing the safety of a new anticoagulant in a clinical trial.
References
- 1. PACIFIC-AF Trial: this compound Versus Apixaban in Atrial Fibrillation | Docwire News [docwirenews.com]
- 2. Safety of the oral factor XIa inhibitor this compound compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 4. Results of prematurely stopped OCEANIC-AF trial on this compound in AF - - PACE-CME [pace-cme.org]
- 5. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 6. OCEANIC-AF: this compound inferior to apixaban for ischaemic stroke prevention in AF - Medical Conferences [conferences.medicom-publishers.com]
- 7. Factor XIa inhibition with this compound after acute non-cardioembolic ischaemic stroke (PACIFIC-Stroke) : an international, randomised, double-blind, placebo-controlled, phase 2b trial | Lund University [lunduniversity.lu.se]
- 8. Findings from a phase 2 study with FXIa inhibitor in non-cardioembolic ischemic stroke - - PACE-CME [pace-cme.org]
- 9. Scholars@Duke publication: Major bleeding in patients with atrial fibrillation receiving apixaban or warfarin: The ARISTOTLE Trial (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation): Predictors, Characteristics, and Clinical Outcomes. [scholars.duke.edu]
- 10. Apixaban versus warfarin in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Factors Associated With Major Bleeding Events: Insights From the ROCKET AF Trial (Rivaroxaban Once-daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of Major Bleeding Events in Patients Treated With Rivaroxaban vs. Warfarin: Results From the ROCKET AF Trial - American College of Cardiology [acc.org]
- 15. This compound for AF? More Details on the Sinking of OCEANIC-AF | tctmd.com [tctmd.com]
- 16. vjneurology.com [vjneurology.com]
A Comparative Guide to the Inhibitory Profiles of Asundexian and Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory profiles of Asundexian, a novel oral Factor XIa (FXIa) inhibitor, against other classes of anticoagulants. The information is compiled from preclinical and pharmacological studies to offer a comprehensive overview supported by experimental data.
This compound is part of an emerging class of anticoagulants that target the intrinsic pathway of coagulation.[1][2] The rationale behind targeting FXIa is to inhibit thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that affect the common pathway.[2][3] This guide will compare its mechanism and in vitro potency with direct Factor Xa inhibitors, direct thrombin inhibitors, indirect inhibitors like heparins, and vitamin K antagonists.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of direct-acting anticoagulants is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity or the binding affinity of the inhibitor to the enzyme, respectively. The following table summarizes these parameters for this compound and other selected oral anticoagulants.
| Anticoagulant | Target Enzyme | Mechanism of Action | Inhibitory Potency (Ki or IC50) |
| This compound | Factor XIa (FXIa) | Direct, Reversible Inhibition | IC50 (in buffer): 1.0 nM[4]IC50 (in plasma): 140 nM[4] |
| Apixaban | Factor Xa (FXa) | Direct, Reversible Inhibition | Ki: 2.9 nM (against prothrombinase)[5] |
| Rivaroxaban | Factor Xa (FXa) | Direct, Reversible Inhibition | Ki: 0.7 nM (against prothrombinase)[5] |
| Edoxaban | Factor Xa (FXa) | Direct, Reversible Inhibition | Ranked most potent of the anti-Xa inhibitors based on IC50 values in some studies.[6][7] |
| Dabigatran (B194492) | Thrombin (FIIa) | Direct, Reversible Inhibition | IC50: 1.23 nM[8]IC50 (thrombin generation): 134.1 ng/mL[9][10] |
Note: IC50 and Ki values can vary based on assay conditions, such as the substrate concentration and the matrix (buffer vs. plasma). Direct comparison between different studies should be made with caution.
Effects on Standard Coagulation Assays
The clinical effect of anticoagulants is monitored using global coagulation assays like the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT). These tests assess the integrity of different parts of the coagulation cascade.
| Anticoagulant Class | Primary Target Pathway | Effect on aPTT | Effect on PT / INR |
| This compound (FXIa Inhibitor) | Intrinsic | Prolonged [1][11][12] | No significant effect[1][11][12] |
| Direct Xa Inhibitors | Common | Variable Prolongation | Prolonged |
| Direct Thrombin Inhibitors | Common | Prolonged | Variable Prolongation |
| Heparins (Indirect) | Intrinsic & Common | Prolonged [13] | Less sensitive[13] |
| Warfarin (VKA) | Extrinsic & Common | Prolonged | Prolonged (Therapeutically monitored by INR)[14] |
Signaling Pathway and Drug Targets
The coagulation process is a cascade of enzymatic reactions.[15] this compound's target, Factor XIa, is part of the intrinsic pathway, which amplifies thrombin generation.[15] Other anticoagulants target the extrinsic or common pathways.[2][16]
Caption: The coagulation cascade showing targets of different anticoagulant classes.
Experimental Protocols
Chromogenic FXIa Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on purified Factor XIa enzyme activity.
Principle: Activated Factor XI (FXIa) is an enzyme that cleaves a specific synthetic peptide substrate.[17] This cleavage releases a chromophore (a colored compound), typically p-Nitroaniline (pNA).[17] The rate of color development is measured by a spectrophotometer at 405 nm and is directly proportional to the FXIa activity.[18] An inhibitor will reduce the rate of substrate cleavage, allowing for the calculation of an IC50 value.
Materials:
-
Purified Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)[17]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)[18]
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader with 405 nm absorbance and kinetic reading capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add a defined volume of each inhibitor dilution (or vehicle control) to the appropriate wells.
-
Add a solution of purified human FXIa to each well (final concentration typically ~0.5-1 nM) and mix.[17][18]
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[17][18]
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.[17]
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes.[17]
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Chromogenic Assay
Caption: Experimental workflow for a typical chromogenic enzyme inhibition assay.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a plasma-based clotting assay used to assess the intrinsic and common pathways of coagulation.
Principle: A sample of citrated (anticoagulated) plasma is incubated with a contact activator (e.g., silica, ellagic acid) and phospholipids (B1166683) to activate the intrinsic pathway.[19][20] The clotting cascade is then initiated by adding calcium chloride, and the time it takes for a fibrin clot to form is measured.[19] Inhibitors of the intrinsic or common pathways, like this compound or heparin, will prolong this clotting time.
Materials:
-
Citrated human plasma (pooled normal or test sample)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Coagulometer (automated or semi-automated)
Procedure:
-
Spike pooled normal human plasma with various concentrations of the test inhibitor.
-
Pre-warm the plasma samples and aPTT reagent to 37°C.[19]
-
Pipette a defined volume of the plasma sample into the analysis cuvette of the coagulometer.
-
Add the aPTT reagent to the plasma and incubate for a manufacturer-specified time (e.g., 3-5 minutes) at 37°C to allow for full activation of the contact factors.[19]
-
Initiate clot formation by adding a pre-warmed calcium chloride solution.[19]
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
The results are often expressed as the raw clotting time or as a ratio relative to a control sample without the inhibitor.
References
- 1. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Characterization Program toward this compound (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2064121-65-7 | Benchchem [benchchem.com]
- 5. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Asundexian and Other FXIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Asundexian, Milvexian, and Abelacimab
The landscape of anticoagulant therapy is evolving, with a keen focus on developing agents that can effectively prevent thrombosis while minimizing bleeding risks. A promising strategy in this endeavor is the inhibition of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. This guide provides a detailed in vitro comparison of this compound (BAY 2433334), an oral small molecule FXIa inhibitor, with two other notable FXIa inhibitors: Milvexian (BMS-986177/JNJ-70033093), another oral small molecule, and Abelacimab (MAA868), a monoclonal antibody. This comparison is based on publicly available preclinical data to assist researchers in understanding the nuanced differences between these novel anticoagulants.
Quantitative Data Summary
The following table summarizes the key in vitro parameters for this compound, Milvexian, and Abelacimab, offering a quantitative comparison of their potency and effects on coagulation.
| Parameter | This compound | Milvexian | Abelacimab |
| Inhibitor Type | Small Molecule | Small Molecule | Monoclonal Antibody |
| Target | FXIa | FXIa | FXI and FXIa |
| IC50 (FXIa, buffer) | 1.0 nM[1] | Not explicitly reported | 2.8 nM[2][3][4] |
| IC50 (FXIa, human plasma) | 0.14 µM[1] | Not explicitly reported | Not applicable |
| Ki (human FXIa) | Not explicitly reported | 0.11 nM[5][6][7] | Not applicable |
| aPTT Prolongation (IC50/EC2x) | 4.6 µM (IC50) | 0.64 µM (IC50) | 0.30 µM (IC50) |
| Selectivity | High selectivity against other serine proteases (≥1000-fold)[1] | >5000-fold selective over most related serine proteases; 400-fold over plasma kallikrein[5] | Does not inhibit other human serine proteases like FVIIa, FIXa, FXa, FXIIa, thrombin, or plasma kallikrein[2][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The coagulation cascade, highlighting the points of inhibition for this compound, Milvexian, and Abelacimab.
Caption: A generalized workflow for determining FXIa inhibition using a chromogenic substrate assay.
References
- 1. Pharmacological profile of this compound, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abelacimab: A leap forward in anticoagulation with FXI and FXIa Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uaclinical.com [uaclinical.com]
- 4. anthostherapeutics.com [anthostherapeutics.com]
- 5. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. | Semantic Scholar [semanticscholar.org]
- 8. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
OCEANIC-AF Trial: Asundexian Falls Short of Apixaban in Efficacy for Atrial Fibrillation
The OCEANIC-AF trial, a large-scale Phase 3 study, was prematurely terminated due to the inferior efficacy of the experimental Factor XIa inhibitor, asundexian, compared to the established Factor Xa inhibitor, apixaban (B1684502), for preventing stroke and systemic embolism in patients with atrial fibrillation (AF).[1][2][3][4][5] While this compound demonstrated a lower risk of major bleeding, its primary goal of providing a safer alternative without compromising efficacy was not met.[1][6][7]
The trial's early cessation, recommended by the Independent Data Monitoring Committee (IDMC), has significant implications for the future development of Factor XIa inhibitors as a new class of anticoagulants.[2][3][4][5] This guide provides a comprehensive comparison of the efficacy and safety data for this compound and apixaban from the OCEANIC-AF trial, details the experimental protocol, and illustrates the distinct mechanisms of action of these two anticoagulants.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the OCEANIC-AF trial, highlighting the differences in performance between this compound and apixaban.
| Efficacy Outcomes | This compound (N=7415) | Apixaban (N=7395) | Hazard Ratio (95% CI) |
| Primary Efficacy Endpoint | |||
| Stroke or Systemic Embolism | 98 (1.3%) | 26 (0.4%) | 3.79 (2.46 - 5.83)[1][8] |
| Secondary Efficacy Endpoints | |||
| All-Cause Mortality | 0.8% | 1.0% | 0.84 (0.60 - 1.19)[1][6] |
| Cardiovascular Death | 0.6% | 0.6% | 1.09 (0.72 - 1.64)[7] |
| Safety Outcomes | This compound (N=7415) | Apixaban (N=7395) | Hazard Ratio (95% CI) |
| Primary Safety Endpoint | |||
| ISTH Major Bleeding | 17 (0.2%) | 53 (0.7%) | 0.32 (0.18 - 0.55)[1][8][9][10] |
| Secondary Safety Endpoints | |||
| ISTH Major or Clinically Relevant Non-Major Bleeding | 1.1% | 2.6% | 0.44 (0.34 - 0.57)[6][7] |
| Net Clinical Benefit | This compound (N=7415) | Apixaban (N=7395) | Hazard Ratio (95% CI) |
| Composite of Stroke, Systemic Embolism, or ISTH Major Bleeding | 1.6% | 1.0% | 1.61 (1.21 - 2.15)[1][6] |
Experimental Protocols
The OCEANIC-AF trial was a Phase 3, international, multicenter, double-blind, double-dummy, randomized, active-controlled, two-arm parallel-group study.[1][6][11]
Patient Population: The trial enrolled 14,810 patients with atrial fibrillation and an increased risk of stroke.[1][6] Inclusion criteria included a CHA₂DS₂-VASc score of ≥3 for men and ≥4 for women, or a score of ≥2 for men and ≥3 for women with at least one additional risk enrichment criterion.[6] The mean age of the participants was 74 years, with 35% being female.[6] A significant portion of the patients (83%) had been previously treated with an oral anticoagulant.[1]
Treatment Arms:
-
This compound Arm: Patients received this compound 50 mg once daily, along with a matching placebo for apixaban to maintain blinding.[1][6]
-
Apixaban Arm: Patients received the standard dose of apixaban (5 mg or 2.5 mg twice daily based on established criteria) and a matching placebo for this compound.[1][6]
Endpoints:
-
Primary Efficacy Endpoint: The primary outcome was the time to the first occurrence of a composite of stroke or systemic embolism.[1][10] The trial was designed to assess the non-inferiority of this compound to apixaban for this endpoint.[6]
-
Primary Safety Endpoint: The primary safety outcome was the incidence of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[1] The study aimed to demonstrate the superiority of this compound over apixaban regarding this endpoint.[6]
-
Net Clinical Benefit: A composite outcome of stroke, systemic embolism, or ISTH major bleeding was also assessed.[1][10]
The trial was terminated prematurely after a median follow-up of 155-160 days due to the observed inferior efficacy of this compound.[1][6][8]
Signaling Pathways and Mechanisms of Action
The differing outcomes of the OCEANIC-AF trial can be attributed to the distinct mechanisms by which this compound and apixaban inhibit the coagulation cascade.
This compound is a direct, oral, small-molecule inhibitor of activated Factor XI (FXIa).[12][13][14] By targeting FXIa, this compound blocks the intrinsic pathway of the coagulation cascade.[14][15] This pathway is believed to be more critical for pathologic thrombus formation than for hemostasis, the physiological process that stops bleeding.[15]
Apixaban, on the other hand, is a direct inhibitor of Factor Xa (FXa).[16][17][18] FXa is a crucial enzyme at the convergence of both the intrinsic and extrinsic pathways of the coagulation cascade.[16][19] By inhibiting FXa, apixaban effectively blocks the final common pathway of thrombin generation and subsequent fibrin (B1330869) clot formation.[17][18][19]
Figure 1: Coagulation Cascade and Inhibition by this compound and Apixaban
Figure 2: OCEANIC-AF Trial Workflow
References
- 1. Results of prematurely stopped OCEANIC-AF trial on this compound in AF - - PACE-CME [pace-cme.org]
- 2. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
- 3. The OCEANIC-AF research was prematurely terminated due to insufficient effectiveness [synapse.patsnap.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Phase 3 study with FXIa inhibitor stopped early due to inferior efficacy - - PACE-CME [pace-cme.org]
- 6. This compound Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 7. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. professional.heart.org [professional.heart.org]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 17. Apixaban - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 19. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Asundexian Demonstrates Superior Bleeding Profile Compared to Apixaban in Clinical Trials
A comprehensive analysis of recent clinical trial data indicates that Asundexian, a novel oral Factor XIa (FXIa) inhibitor, is associated with a lower risk of bleeding events compared to the established direct oral anticoagulant (DOAC), apixaban (B1684502). This finding is primarily supported by data from the PACIFIC-AF Phase 2 and the OCEANIC-AF Phase 3 clinical trials, which provide a direct comparison of the two antithrombotic agents.
This compound represents a new class of anticoagulants that target the intrinsic pathway of the coagulation cascade by selectively inhibiting Factor XIa.[1][2] This targeted mechanism is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant concern with current anticoagulants that broadly inhibit downstream clotting factors.[3][4] Apixaban, a direct Factor Xa inhibitor, acts on the common pathway of coagulation, which is crucial for both pathological thrombosis and normal hemostasis.[5][6][7][8] This difference in mechanism is believed to be the primary driver for the observed differences in bleeding outcomes.
Comparative Analysis of Bleeding Events
Clinical trial data has consistently shown a favorable safety profile for this compound in terms of bleeding events when compared to apixaban.
The Phase 2 PACIFIC-AF trial provided the initial evidence for this compound's lower bleeding risk. In this study, patients with atrial fibrillation were randomized to receive either this compound (20 mg or 50 mg once daily) or apixaban (5 mg twice daily).[9][10] The primary outcome, a composite of major or clinically relevant non-major bleeding events according to the International Society on Thrombosis and Haemostasis (ISTH) criteria, was lower in the this compound groups.[9][10] Specifically, the incidence proportion ratio for the primary outcome compared to apixaban was 0.50 for this compound 20 mg and 0.16 for this compound 50 mg.[11] When pooled, the this compound groups showed a significantly lower rate of these bleeding events.[10][11]
The subsequent and larger Phase 3 OCEANIC-AF trial further substantiated these findings.[12][13][14] Although the trial was prematurely terminated due to a higher incidence of ischemic stroke in the this compound arm, the data on bleeding events remained consistent with the Phase 2 results.[12][13][14] The trial demonstrated that major bleeding was significantly lower with this compound compared to apixaban.[13][15] Similarly, the composite of major or clinically relevant non-major bleeding was also lower in the this compound group.[13]
Quantitative Data on Bleeding Events
The following table summarizes the key quantitative data on bleeding events from the PACIFIC-AF and OCEANIC-AF trials.
| Clinical Trial | Treatment Arms | Primary Bleeding Outcome (ISTH Major or CRNM*) | Incidence Rate / Hazard Ratio |
| PACIFIC-AF (Phase 2) | This compound 20 mg | 3 events | Incidence Proportion Ratio vs. Apixaban: 0.50 (90% CI, 0.14-1.68)[11] |
| This compound 50 mg | 1 event | Incidence Proportion Ratio vs. Apixaban: 0.16 (90% CI, 0.01-0.99)[11] | |
| Pooled this compound | 4 events | Incidence Proportion Ratio vs. Apixaban: 0.33 (90% CI, 0.09-0.97)[10][11] | |
| Apixaban | 6 events | - | |
| OCEANIC-AF (Phase 3) | This compound 50 mg | 1.1% | Hazard Ratio vs. Apixaban: 0.44 (95% CI, 0.34–0.57)[13] |
| Apixaban | 2.6% | - | |
| Major Bleeding (Component of Primary Outcome) | |||
| This compound 50 mg | 0.2% | Hazard Ratio vs. Apixaban: 0.32 (95% CI, 0.18–0.55)[13][15] | |
| Apixaban | 0.7% | - |
*CRNM: Clinically Relevant Non-Major
Experimental Protocols
The methodologies for the key comparative trials are detailed below to provide a comprehensive understanding of the data generation process.
PACIFIC-AF Trial Protocol
The PACIFIC-AF trial was a Phase 2, randomized, double-blind, double-dummy, dose-finding study.[10]
-
Patient Population: The trial enrolled patients aged 45 years or older with atrial fibrillation and an increased risk of stroke.[9]
-
Randomization and Blinding: Participants were randomly assigned in a 1:1:1 ratio to receive either this compound 20 mg once daily, this compound 50 mg once daily, or apixaban 5 mg twice daily. The double-dummy design was used to maintain blinding due to the different dosing frequencies.[10]
-
Primary Outcome: The primary endpoint was the composite of major or clinically relevant non-major bleeding, as defined by the ISTH criteria.[9][10]
-
Study Duration and Follow-up: Patients were followed for a median of 12 weeks.
OCEANIC-AF Trial Protocol
The OCEANIC-AF trial was a large-scale, international, multicenter, randomized, double-blind, double-dummy, active-controlled, event-driven Phase 3 study.[14][16]
-
Patient Population: The trial enrolled patients with atrial fibrillation who were at an increased risk for stroke.[14][16]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound 50 mg once daily or standard-of-care apixaban (5 mg or 2.5 mg twice daily). A double-dummy design was employed to ensure blinding.[14]
-
Primary Efficacy Outcome: The primary efficacy endpoint was the time to first occurrence of stroke or systemic embolism.[14]
-
Primary Safety Outcome: The primary safety endpoint was the incidence of major bleeding according to the ISTH definition.[14]
-
Trial Status: The trial was stopped prematurely by the independent data monitoring committee due to a determination of inferior efficacy of this compound in preventing stroke compared to apixaban.[17]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the clinical trial process, the following diagrams are provided.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a systematic review of safety, efficacy, and pharmacological insights in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 6. Apixaban - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 8. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. PACIFIC-AF Trial: this compound Versus Apixaban in Atrial Fibrillation | Docwire News [docwirenews.com]
- 11. This compound confers lower bleeding rates vs. apixaban for stroke prevention in AF [healio.com]
- 12. This compound Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 13. This compound inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 14. Results of prematurely stopped OCEANIC-AF trial on this compound in AF - - PACE-CME [pace-cme.org]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Asundexian in a Laboratory Setting
For researchers, scientists, and drug development professionals handling Asundexian, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Although this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Material Properties and Safety Profile
This compound, also known as BAY-2433334, is an investigational oral anticoagulant that acts as a direct inhibitor of Factor XIa.[2][3][4] A thorough understanding of its properties is fundamental to safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C26H21ClF4N6O4 | MedchemExpress SDS[1] |
| Molecular Weight | 592.93 g/mol | MedchemExpress SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
| Environmental Toxicity | No data available | MedchemExpress SDS[1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, plasticware).
-
Liquid Waste: This comprises solutions containing this compound, such as stock solutions or experimental media.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be treated as sharps waste.
It is crucial to segregate these waste streams at the point of generation to prevent accidental mixing with incompatible chemicals.[5]
2. Containment and Labeling:
-
Solid and Liquid Waste: Use designated, leak-proof containers that are compatible with the chemical waste. The containers should be clearly labeled as "Chemical Waste" and specify "this compound" and its concentration if in solution. Ensure containers are kept closed when not in use.
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[6]
3. Disposal Pathway:
Although the Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance, it is best practice in a research setting to dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.
-
Documentation: Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.
4. Handling Spills:
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Use Appropriate PPE: At a minimum, wear gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed container, labeled as chemical waste containing this compound, and disposed of through your EHS office.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for laboratory chemical waste management and the information provided in the available Safety Data Sheet. Researchers should always consult their institution's specific waste disposal protocols and the most current SDS for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bayer.com [bayer.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. astrazeneca-us.com [astrazeneca-us.com]
Personal protective equipment for handling Asundexian
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Asundexian. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
This compound is an orally active, small-molecule inhibitor of activated factor XI (FXIa).[1] While a Safety Data Sheet (SDS) has classified this compound as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination.[2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around this compound to protect from splashes or airborne particles. Must be ANSI Z87.1 compliant.[3] |
| Face Shield | To be worn in conjunction with safety glasses when there is a higher risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection.[3] Gloves should be changed regularly or immediately if contaminated or torn.[4] |
| Body Protection | Laboratory Coat | A lint-free, low-permeability disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3][4] |
| Full-Length Pants and Closed-Toe Shoes | Required for all personnel in the laboratory to protect against spills.[3] | |
| Respiratory Protection | Not generally required | To be used only if an aerosol is generated. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
| Aspect | Procedure |
| General Handling | Avoid contact with eyes, skin, and clothing.[2] Avoid the formation of dust and aerosols.[2] Ensure adequate ventilation and have a safety shower and eye wash station readily accessible.[2] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] Recommended storage temperature for the powder form is -20°C.[2] |
| Hygiene | Wash hands thoroughly before putting on gloves and after removing them.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4] |
Emergency Procedures and Disposal
In the event of an emergency, follow these procedures.
| Situation | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and follow institutional protocols for chemical spill cleanup. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research laboratory, emphasizing safety at each step.
References
- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
